TCL053
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C53H95NO8 |
|---|---|
Peso molecular |
874.3 g/mol |
Nombre IUPAC |
[2-[4-(dimethylamino)butanoyloxymethyl]-3-[(Z)-tetradec-9-enoyl]oxy-2-[[(Z)-tetradec-9-enoyl]oxymethyl]propyl] (Z)-tetradec-9-enoate |
InChI |
InChI=1S/C53H95NO8/c1-6-9-12-15-18-21-24-27-30-33-36-40-49(55)59-45-53(48-62-52(58)43-39-44-54(4)5,46-60-50(56)41-37-34-31-28-25-22-19-16-13-10-7-2)47-61-51(57)42-38-35-32-29-26-23-20-17-14-11-8-3/h15-20H,6-14,21-48H2,1-5H3/b18-15-,19-16-,20-17- |
Clave InChI |
MJPUTLHISFHJJZ-QMJZYSMNSA-N |
SMILES isomérico |
CCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCN(C)C)(COC(=O)CCCCCCC/C=C\CCCC)COC(=O)CCCCCCC/C=C\CCCC |
SMILES canónico |
CCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)(COC(=O)CCCCCCCC=CCCCC)COC(=O)CCCN(C)C |
Origen del producto |
United States |
Foundational & Exploratory
The Ionizable Lipid TCL053: A Technical Guide to its pKa, Significance, and Application in Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCL053 is a novel, ionizable amino lipid that has emerged as a critical component in the development of lipid nanoparticle (LNP) delivery systems for nucleic acid-based therapeutics. Its unique physicochemical properties, particularly its acid dissociation constant (pKa), are central to its function in efficiently encapsulating and delivering messenger RNA (mRNA) and CRISPR-Cas9 gene-editing machinery. This technical guide provides a comprehensive overview of the pKa of this compound, its profound significance in drug delivery, detailed experimental protocols, and the signaling pathways implicated in its therapeutic applications, with a focus on Duchenne muscular dystrophy (DMD).
Introduction
The advent of mRNA vaccines and the promise of CRISPR-based gene therapies have underscored the critical need for safe and effective delivery vehicles. Lipid nanoparticles have risen to this challenge, and at the heart of their success are ionizable lipids. This compound is a three-tailed ionizable lipid that has demonstrated significant potential in overcoming delivery hurdles, particularly for muscle tissues.[1] This document serves as a technical resource for researchers and developers working with or considering this compound for their therapeutic platforms.
Physicochemical Properties of this compound
The defining characteristic of an ionizable lipid is its pKa, the pH at which the lipid is 50% ionized. This property is paramount for both the formulation of stable LNPs and their subsequent biological activity.
pKa of this compound
The reported pKa of this compound is 6.8 .[1][2][3] This value is crucial for its function as a component of LNPs designed for in vivo applications.
Quantitative Data Summary
The following table summarizes the key quantitative data related to this compound and its use in LNP formulations.
| Parameter | Value | Reference(s) |
| pKa | 6.8 | [1][2][3] |
| LNP Formulation (molar ratio) | This compound:DPPC:Cholesterol:DMG-PEG (60:10.6:27.3:2.1) | |
| Encapsulation Efficiency | >95% | |
| LNP Size (in vivo formulation) | ~79.1 nm |
Significance of the pKa of this compound in LNP-Mediated Delivery
The pKa of 6.8 positions this compound in an optimal range for the dual requirements of nucleic acid encapsulation and endosomal escape.
-
During Formulation: At an acidic pH (typically around 4.0) used during LNP synthesis, this compound is protonated and thus positively charged. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of nucleic acids (mRNA or sgRNA), leading to efficient encapsulation within the LNP core.
-
In Circulation: At physiological pH (around 7.4), which is above its pKa, this compound is predominantly neutral. This near-neutral surface charge of the LNP in the bloodstream is critical for reducing non-specific interactions with blood components and minimizing clearance by the reticuloendothelial system, thereby prolonging circulation time.
-
Cellular Uptake and Endosomal Escape: Following endocytosis into a target cell, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops to 5.0-6.5. This acidic environment is below the pKa of this compound, causing it to become protonated and positively charged. This charge reversal is hypothesized to trigger the release of the nucleic acid payload into the cytoplasm through two primary, non-mutually exclusive mechanisms:
-
Membrane Fusion: The positively charged this compound can interact with negatively charged lipids in the endosomal membrane, leading to the formation of non-bilayer lipid structures that promote the fusion of the LNP with the endosomal membrane.
-
Proton Sponge Effect: The influx of protons into the endosome to protonate the amine groups of this compound is followed by an influx of chloride ions and water to maintain charge and osmotic balance. This influx can lead to endosomal swelling and eventual rupture, releasing the LNP contents.
-
The following diagram illustrates the pH-dependent activity of this compound in LNP-mediated delivery.
References
In-Depth Technical Guide to TCL053 (CAS Number: 2361162-70-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCL053 is a novel ionizable amino lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. With a CAS number of 2361162-70-9, this compound is characterized by its unique structure, comprising three 14-carbon fatty acid tails, each with a single alkene group, which contributes to its efficacy in encapsulating and delivering payloads such as messenger RNA (mRNA) and single-guide RNA (sgRNA). Its ionizable nature, with a pKa of 6.8, is central to its mechanism of action, facilitating both high encapsulation efficiency at a low pH and effective endosomal escape for cytosolic delivery of its cargo. This technical guide provides a comprehensive overview of the known properties of this compound, its application in LNP formulations, and its role in advancing gene editing technologies like CRISPR-Cas9.
Core Properties of this compound
This compound is a synthetic ionizable cationic lipid designed for transient and effective delivery of genetic material into cells. Its physicochemical properties are pivotal to its function in LNP-mediated delivery systems.
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key characteristics.
| Property | Value | Reference(s) |
| CAS Number | 2361162-70-9 | [1][2][3] |
| Formal Name | 2-(((4-(dimethylamino)butanoyl)oxy)methyl)-2-((((Z)-tetradec-9-enoyl)oxy)methyl)propane-1,3-diyl (9Z,9'Z)-bis(tetradec-9-enoate) | [1] |
| Molecular Formula | C₅₃H₉₅NO₈ | [1][2] |
| Molecular Weight | 874.3 - 874.4 g/mol | [1] |
| pKa | 6.8 | [1][4][5] |
| Purity | ≥95% - >99.0% | [1] |
| Formulation | Typically supplied as a 50 mg/ml solution in methyl acetate or in a solvent-free form. | [1] |
| Solubility | Soluble in Water, DMSO, DCM, DMF, THF, toluene, hexane, methanol, acetonitrile, and Ethanol (up to 25 mg/ml). | [1][4] |
| Storage Conditions | -20°C for long-term storage; -80°C for stock solutions (stable for 6 months), -20°C (stable for 1 month). Shipped at ambient temperature. | [4][5] |
LNP Formulation Characteristics
This compound is a key ingredient in multi-component LNP formulations designed for nucleic acid delivery. A frequently cited formulation demonstrates high encapsulation efficiency and optimal particle size for in vivo applications.
| LNP Parameter | Value | Reference(s) |
| Lipid Composition (Molar Ratio) | This compound : DPPC : Cholesterol : DMG-PEG (60:10.6:27.3:2.1) | [5][6] |
| Lipid to RNA Weight Ratio | 23:1 | [6] |
| Encapsulation Rate | 96% | [5] |
| Particle Size (Diameter) | 79.1 nm | [5][6] |
Mechanism of Action and Signaling Pathway
The primary role of this compound is to facilitate the encapsulation of nucleic acids and their subsequent delivery into the cytoplasm of target cells. This process relies on the pH-sensitive nature of its tertiary amine head group.
At a low pH (e.g., during formulation in an acidic buffer), the amine group of this compound becomes protonated, acquiring a positive charge. This positive charge allows for electrostatic interactions with the negatively charged phosphate backbone of nucleic acids like mRNA and sgRNA, driving the encapsulation of the genetic payload within the LNP core.
Once administered in vivo, the LNP circulates at a physiological pH of ~7.4. At this neutral pH, this compound is largely deprotonated and neutral, which helps to reduce interactions with serum proteins and non-target cells, contributing to the stability and low immunogenicity of the nanoparticles.[7][8]
The LNP is taken up by target cells through endocytosis. Inside the endosome, the pH gradually decreases. As the endosome matures and acidifies, the this compound molecules within the LNP become protonated again. This gain of positive charge is thought to disrupt the endosomal membrane through interactions with anionic lipids in the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm, where it can be translated (in the case of mRNA) or form active complexes (like the Cas9-sgRNA ribonucleoprotein).[7][8]
Caption: LNP-mediated intracellular delivery pathway of nucleic acids.
Applications in Gene Editing and Therapy
This compound-based LNPs have been instrumental in preclinical studies for gene therapy, particularly in the context of CRISPR-Cas9 technology.
-
Duchenne Muscular Dystrophy (DMD): LNPs containing this compound have been used to deliver sgRNA targeting the dystrophin gene. In myoblasts derived from induced-pluripotent stem cells of DMD patients, these LNPs successfully restored dystrophin expression.[1] In a humanized mouse model of DMD, intramuscular injection of this compound-LNPs encapsulating Cas9 mRNA and sgRNA resulted in a significant ~10% exon-skipping efficiency, which was approximately five times higher than that achieved with LNPs formulated with the well-known lipid, MC3.[7]
-
CRISPR-Mediated Gene Editing in Muscle: this compound-containing LNPs have been successfully used to deliver Cas9 nuclease mRNA and sgRNA to induce gene editing in the mouse gastrocnemius muscle.[1] A key advantage highlighted in these studies is the low immunogenicity of the this compound LNP formulation, which allows for repeated administrations without a significant loss of efficacy, a critical factor for many therapeutic strategies.[5]
Experimental Protocols
While specific, detailed protocols are often proprietary or method-specific, the general workflow for using this compound involves LNP formulation, characterization, and application for in vitro or in vivo delivery.
General LNP Formulation Protocol (Microfluidic Mixing)
This protocol outlines the general steps for creating this compound-based LNPs using a microfluidic mixing device, a common method for producing uniform nanoparticles.
Caption: General workflow for this compound-LNP formulation.
Methodology:
-
Lipid Phase Preparation: The ionizable lipid (this compound), helper lipid (e.g., DPPC), cholesterol, and PEG-lipid (e.g., DMG-PEG) are dissolved in a water-miscible organic solvent, typically ethanol, at the desired molar ratios.
-
Aqueous Phase Preparation: The nucleic acid cargo (mRNA, sgRNA) is dissolved in a low pH aqueous buffer, such as a citrate buffer at pH 4.0.
-
Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are driven through separate channels of a microfluidic mixing device (e.g., a NanoAssemblr). The rapid mixing of the two streams causes a change in solvent polarity, leading to the self-assembly of the lipids around the nucleic acid cargo, forming the LNPs.
-
Purification: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and neutralize the pH. This step is crucial for preparing the LNPs for biological applications.
-
Concentration: If necessary, the purified LNP solution is concentrated using techniques like centrifugal ultrafiltration.
-
Characterization: The final LNP product is characterized to determine particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), and to quantify the encapsulation efficiency of the nucleic acid payload, often using a fluorescent dye-based assay like the RiboGreen assay.
In Vivo Administration Protocol (Intramuscular Injection)
The following is a generalized protocol based on the application of this compound-LNPs in mouse models.
-
Animal Model: A relevant mouse model is used, such as a humanized DMD mouse model.
-
LNP Preparation: this compound-LNPs encapsulating the desired mRNA/sgRNA are prepared and diluted in sterile PBS to the final desired concentration.
-
Anesthesia: The mouse is anesthetized using a standard laboratory procedure (e.g., isoflurane inhalation).
-
Injection: A specific volume of the LNP solution (e.g., containing 20 µg of total RNA) is injected directly into the target muscle, such as the tibialis anterior or gastrocnemius muscle, using an appropriate gauge needle.
-
Monitoring and Analysis: The animals are monitored post-injection. At a predetermined time point (e.g., 2-4 weeks), tissues are harvested from the injected muscle.
-
Efficacy Assessment: The harvested tissue is analyzed to assess the outcome of the gene delivery. This may involve RT-PCR to measure exon skipping, Western blotting or immunohistochemistry to detect protein expression (e.g., dystrophin), and analysis of serum for cytokine levels to assess immunogenicity.[7]
Conclusion
This compound has established itself as a potent ionizable lipid for the in vivo delivery of nucleic acids. Its well-defined pKa, favorable formulation characteristics, and demonstrated efficacy in preclinical models of genetic disorders make it a compound of significant interest for the development of next-generation genetic medicines. The ability to achieve high encapsulation rates and formulate LNPs with low immunogenicity that can be administered repeatedly underscores its potential for clinical translation. Further research into the precise mechanisms of its interaction with endosomal membranes and its long-term safety profile will continue to refine its application in the field of drug delivery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound, 2361162-70-9 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to TCL053 for CRISPR/Cas9 Gene Editing
A Novel Ionizable Lipid for Enhanced In Vivo Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR/Cas9 technology has revolutionized the field of gene editing, offering unprecedented potential for the treatment of genetic disorders. However, the safe and efficient delivery of CRISPR/Cas9 components to target tissues in vivo remains a significant hurdle. This technical guide introduces TCL053, a novel, three-tailed ionizable cationic amino lipid, and its application in lipid nanoparticle (LNP) formulations for the delivery of Cas9 mRNA and single-guide RNA (sgRNA). This compound-based LNPs have demonstrated significant promise in preclinical models, particularly for muscle-targeted gene editing.
Core Attributes of this compound
This compound is an ionizable lipid with a pKa of 6.8.[1] This property is crucial for its function in LNPs; the lipid is relatively neutral at physiological pH, minimizing non-specific interactions and toxicity, but becomes protonated in the acidic environment of the endosome, facilitating the release of the LNP's cargo into the cytoplasm.
This compound-Based Lipid Nanoparticle Formulation
This compound is a key component of a four-part LNP formulation designed for the encapsulation and delivery of nucleic acids. The optimized molar ratio of the lipid components is as follows:
| Component | Molar Ratio (%) |
| This compound (Ionizable Lipid) | 60 |
| Dipalmitoylphosphatidylcholine (DPPC) (Helper Lipid) | 10.6 |
| Cholesterol (Structural Lipid) | 27.3 |
| 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG) (PEGylated Lipid) | 2.1 |
Table 1: Molar composition of the this compound-LNP formulation.[2][3]
These LNPs have a particle size of approximately 79.1 nm and demonstrate a high encapsulation rate of 96%.[3][4]
Mechanism of Action: LNP-Mediated Delivery and Endosomal Escape
The delivery of CRISPR/Cas9 components via this compound-LNPs is a multi-step process initiated by cellular uptake and culminating in gene editing within the nucleus.
Experimental Protocols
Preparation of this compound-LNPs
A detailed, step-by-step protocol for the preparation of this compound-LNPs is crucial for reproducibility. The following is a generalized procedure based on microfluidic mixing techniques:
-
Solution Preparation:
-
Prepare a lipid mixture in ethanol containing this compound, DPPC, cholesterol, and DMG-PEG at the specified molar ratios.
-
Prepare an aqueous solution of Cas9 mRNA and sgRNA in a low pH buffer (e.g., citrate buffer).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a controlled flow rate. This process facilitates the self-assembly of the LNPs.
-
-
Purification and Characterization:
-
Dialyze the resulting LNP solution against a neutral pH buffer (e.g., PBS) to remove ethanol and non-encapsulated components.
-
Characterize the LNPs for particle size, polydispersity index (PDI), and encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a Ribogreen assay.
-
In Vivo Administration in a Duchenne Muscular Dystrophy (DMD) Mouse Model
This compound-LNPs have been successfully used for in vivo gene editing in a humanized mouse model of DMD.[2]
-
Animal Model: A humanized DMD mouse model with a deletion of exon 44 in the murine Dmd gene and a knock-in of human DMD exon 45.
-
LNP-CRISPR Formulation: Prepare separate LNPs encapsulating Cas9 mRNA and sgRNAs targeting the splice sites of exon 45.
-
Administration:
-
Intramuscular Injection: Directly inject the LNP solution into the target muscle (e.g., tibialis anterior).
-
Limb Perfusion: For broader muscle targeting, administer the LNP solution intravenously into the dorsal saphenous vein while a tourniquet is applied to the upper hindlimb. This method allows for the delivery of the LNPs to multiple muscle groups in the limb.[2]
-
-
Analysis:
-
After a specified period, harvest tissues for analysis.
-
Assess exon skipping efficiency using RT-PCR.
-
Evaluate dystrophin protein restoration via Western blotting and immunofluorescence.
-
Analyze off-target effects using targeted deep sequencing of predicted off-target sites.
-
Quantitative Data and Performance
This compound-LNPs have demonstrated superior performance compared to other LNP formulations in preclinical studies.
| Parameter | Result | Comparison |
| Exon Skipping Efficiency (in vivo, tibialis anterior) | ~10% | 5-fold higher than MC3-based LNPs |
| Particle Size | 79.1 nm | N/A |
| Encapsulation Efficiency | 96% | N/A |
| Immunogenicity | Low, allowing for repeated administrations | AAV vectors elicit neutralizing antibodies, preventing re-dosing |
Table 2: Performance metrics of this compound-LNP mediated CRISPR/Cas9 delivery in a DMD mouse model.[2][3][4][5]
The low immunogenicity of the this compound-LNP system is a significant advantage over viral delivery methods, such as adeno-associated viruses (AAVs), which can elicit strong immune responses that prevent repeated dosing.[6] While a transient increase in serum cytokine levels was observed 6 and 24 hours post-administration, these levels returned to baseline, indicating a temporary and manageable inflammatory response.[5]
Experimental Workflow for In Vivo DMD Gene Editing
The following diagram outlines the experimental workflow for utilizing this compound-LNPs for in vivo gene editing in a DMD mouse model.
Conclusion and Future Directions
This compound represents a significant advancement in non-viral delivery systems for CRISPR/Cas9 gene editing. Its ability to form stable LNPs that efficiently deliver their cargo to muscle tissue with low immunogenicity opens up new possibilities for the treatment of muscular dystrophies and other genetic disorders. The transient expression of Cas9 from mRNA delivered by this compound-LNPs is a key safety feature, reducing the risk of off-target effects associated with long-term Cas9 expression from viral vectors.
Future research should focus on further optimizing the LNP formulation for enhanced targeting to specific muscle groups and other tissues, as well as comprehensive long-term safety and efficacy studies in larger animal models. The development of this compound and similar ionizable lipids is a critical step towards the clinical translation of CRISPR/Cas9-based therapies.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas9-generated mouse model of Duchenne muscular dystrophy recapitulating a newly identified large 430 kb deletion in the human DMD gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low immunogenicity of LNP allows repeated administrations of CRISPR-Cas9 mRNA into skeletal muscle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of TCL053 in Advanced Lipid Nanoparticle Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of TCL053, a novel, three-tailed ionizable cationic lipid, in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. With a pKa of 6.8, this compound is instrumental in the development of potent and safe delivery vehicles for mRNA and sgRNA, particularly in the realm of CRISPR/Cas9 gene editing. Its unique structure and properties contribute to high encapsulation efficiency, remarkable stability, and low immunogenicity, making it a compelling component for next-generation nanomedicines.
Core Principles of this compound in LNP Formulation
This compound is a cornerstone of modern LNP design, primarily due to its ionizable nature. At an acidic pH, typically during the formulation process, the tertiary amine group of this compound becomes protonated, conferring a positive charge to the lipid. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, such as mRNA and sgRNA, driving the encapsulation of the genetic payload within the core of the LNP.
Once administered in vivo, the LNPs circulate at a physiological pH of approximately 7.4. At this neutral pH, this compound is predominantly in a neutral state, which is crucial for minimizing non-specific interactions with biological membranes and reducing potential cytotoxicity. This pH-responsive behavior is a key advantage over permanently cationic lipids.
A standard LNP formulation incorporating this compound typically includes three other essential lipid components: a helper phospholipid (such as dipalmitoylphosphatidylcholine - DPPC), cholesterol, and a PEGylated lipid (like 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol - PEG-DMG). DPPC contributes to the structural integrity of the lipid bilayer, while cholesterol modulates membrane fluidity and stability. The PEGylated lipid forms a hydrophilic corona on the surface of the LNP, which sterically hinders opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.
Quantitative Data on this compound-Based LNP Formulations
The precise molar ratio of the lipid components is a critical determinant of the physicochemical properties and in vivo performance of LNPs. The following table summarizes quantitative data from a representative this compound-based LNP formulation.
| Parameter | Value | Reference |
| Ionizable Lipid | This compound | [1] |
| Helper Lipid | DPPC | [1] |
| Structural Lipid | Cholesterol | [1] |
| PEGylated Lipid | DMG-PEG | [1] |
| Molar Ratio (this compound:DPPC:Cholesterol:DMG-PEG) | 60:10.6:27.3:2.1 | [1] |
| Lipid:RNA Weight Ratio | 23:1 | [1] |
| Particle Size (Diameter) | 79.1 nm | [1] |
| Encapsulation Efficiency | 96% | MedChemExpress Product Page |
Experimental Protocols
Preparation of this compound-LNPs via Microfluidic Mixing
This protocol describes the formulation of this compound-LNPs encapsulating nucleic acids using a microfluidic mixing device. This method allows for rapid and controlled mixing of the lipid and aqueous phases, resulting in the formation of uniform and monodisperse LNPs.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (PEG-DMG)
-
Ethanol (200 proof, anhydrous)
-
Nucleic acid (mRNA or sgRNA)
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Prepare the Lipid-Ethanol Phase:
-
Dissolve this compound, DPPC, cholesterol, and PEG-DMG in anhydrous ethanol at the desired molar ratio (e.g., 60:10.6:27.3:2.1).
-
The total lipid concentration in the ethanol phase should be optimized for the specific microfluidic system, typically in the range of 10-25 mg/mL.
-
-
Prepare the Aqueous Phase:
-
Dissolve the nucleic acid cargo in citrate buffer (pH 4.0) at the desired concentration. The acidic pH ensures the protonation of this compound.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.
-
Mount the syringes onto the syringe pumps and connect them to the respective inlets of the microfluidic cartridge.
-
Set the flow rates for the two phases. A typical flow rate ratio of the aqueous phase to the ethanol phase is 3:1.
-
Initiate the flow to mix the two solutions within the microfluidic channels. The rapid mixing triggers the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet of the microfluidic cartridge.
-
To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Characterization of this compound-LNPs
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size.
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the hydrodynamic diameter (Z-average size) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population of LNPs.[2]
Principle: The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.
Procedure:
-
Prepare a standard curve: Prepare a series of known concentrations of the free nucleic acid in TE buffer.
-
Measure unencapsulated (free) nucleic acid:
-
Dilute the LNP sample in TE buffer.
-
Add the RiboGreen reagent to the diluted LNP sample.
-
Measure the fluorescence intensity.
-
Determine the concentration of free nucleic acid using the standard curve.
-
-
Measure total nucleic acid:
-
Dilute the LNP sample in TE buffer containing a final concentration of 1% Triton X-100 to lyse the LNPs.
-
Incubate for a short period to ensure complete lysis.
-
Add the RiboGreen reagent.
-
Measure the fluorescence intensity.
-
Determine the total nucleic acid concentration using the standard curve.
-
-
Calculate Encapsulation Efficiency (EE):
-
EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Signaling Pathways and Cellular Mechanisms
The cellular uptake and subsequent endosomal escape of this compound-LNPs are critical for the successful delivery of the nucleic acid payload to the cytoplasm.
Upon intravenous administration, this compound-LNPs are rapidly coated with serum proteins, most notably Apolipoprotein E (ApoE).[3] The ApoE-coated LNP is then recognized by the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of hepatocytes, facilitating receptor-mediated endocytosis.[3] Following internalization, the LNP is trafficked into the endosomal pathway.
The acidic environment of the early and late endosomes (pH 5.0-6.5) is the trigger for the release of the nucleic acid cargo.[4] In this acidic milieu, the tertiary amine of this compound becomes protonated, leading to a net positive charge on the LNP. This charge reversal is thought to promote the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid structures.[4] This disruption of the endosomal membrane allows the encapsulated nucleic acid to escape into the cytoplasm, where it can be translated into protein (in the case of mRNA) or translocated to the nucleus to guide gene editing (in the case of sgRNA).
Conclusion
This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its unique three-tailed structure and optimized pKa contribute to the formation of stable, efficient, and safe lipid nanoparticles. The ability to formulate this compound-LNPs with high encapsulation efficiency and low immunogenicity, which permits repeated administrations, positions this technology as a powerful tool for the development of novel therapies for a wide range of diseases, including genetic disorders like Duchenne muscular dystrophy.[5] The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug developers seeking to harness the full potential of this compound in their LNP formulations.
References
- 1. Standard Protocol: Encapsulation Efficiency Using RiboGreen® (Example for mRNA-LNPs) - transfection reagents [transfectionreagents.com]
- 2. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Ionizable Amino Lipid TCL053: Structure, Composition, and Application in Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical composition, and applications of TCL053, an ionizable amino lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids. This document details its chemical properties, its role in LNP formulations, and the experimental protocols for the preparation and in vivo application of this compound-based LNPs.
Core Concepts: Structure and Chemical Composition of this compound
This compound is an ionizable amino lipid that plays a crucial role in the efficacy of lipid nanoparticles for therapeutic delivery. Its structure is specifically designed to facilitate the encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm of target cells.
Chemical Identity
This compound is chemically defined as 2-(((4-(dimethylamino)butanoyl)oxy)methyl)-2-((((Z)-tetradec-9-enoyl)oxy)methyl)propane-1,3-diyl (9Z,9'Z)-bis(tetradec-9-enoate). It is comprised of a central core to which three 14-carbon fatty acid tails are attached, with each tail containing a single cis-alkene group.[1]
Physicochemical Properties
The physicochemical properties of this compound are critical to its function in LNP formulations. The ionizable dimethylamino head group has a pKa of 6.8, which allows for a pH-dependent charge.[1][2][3] At an acidic pH, such as during LNP formulation, the amino group is protonated and positively charged, facilitating the encapsulation of anionic nucleic acids. In the neutral pH of the bloodstream, the lipid is nearly neutral, reducing interactions with blood components and non-target cells. Upon endosomal uptake into a target cell, the acidic environment of the endosome leads to protonation, which is thought to promote endosomal escape and the release of the nucleic acid cargo into the cytoplasm.
| Property | Value | Reference |
| Chemical Formula | C₅₃H₉₅NO₈ | [1][2] |
| Molecular Weight | 874.4 g/mol | [1][2] |
| CAS Number | 2361162-70-9 | [1][2] |
| pKa | 6.8 | [1][2][3] |
| Appearance | Liquid | [4] |
| Solubility | Soluble in DMSO, Ethanol | [2][4] |
Application in Lipid Nanoparticle Formulations
This compound is a key component in the formulation of lipid nanoparticles for the delivery of various nucleic acids, including messenger RNA (mRNA) and single-guide RNA (sgRNA) for CRISPR-Cas9 gene editing.[2][3][5] These LNPs are typically composed of four main components:
-
Ionizable Cationic Lipid (this compound): Facilitates nucleic acid encapsulation and endosomal escape.
-
Helper Phospholipid (e.g., DPPC): Provides structural stability to the LNP.[5]
-
Cholesterol: Also contributes to the stability of the LNP structure.[5]
-
PEG-Lipid (e.g., PEG-DMG): A polyethylene glycol-conjugated lipid that provides a hydrophilic stealth layer to the LNP surface, reducing opsonization and clearance by the mononuclear phagocyte system, thereby increasing circulation time.[5]
A notable formulation of a this compound-based LNP, as described in the literature for the delivery of Cas9 mRNA and sgRNA to skeletal muscle, utilizes the following molar ratio:
| Component | Molar Ratio (%) |
| This compound | 60 |
| DPPC (Dipalmitoylphosphatidylcholine) | 10.6 |
| Cholesterol | 27.3 |
| DMG-PEG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol) | 2.1 |
This specific formulation has been shown to have an encapsulation rate of 96% and a particle size of approximately 79.1 nm.[5]
Experimental Protocols
While the precise, proprietary synthesis protocol for this compound is not publicly available, this section provides detailed methodologies for the formulation of this compound-containing LNPs and their subsequent in vivo application based on established research.
Preparation of this compound-Containing Lipid Nanoparticles
This protocol is adapted from general LNP formulation procedures using microfluidic mixing, a common and reproducible method for LNP preparation.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (DMG-PEG)
-
Ethanol, molecular biology grade
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Nuclease-free water
-
mRNA or other nucleic acid cargo
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis tubing (e.g., 10 kDa MWCO) or tangential flow filtration system
-
Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DPPC, Cholesterol, and DMG-PEG in ethanol to achieve the desired molar ratio (60:10.6:27.3:2.1).
-
The final total lipid concentration in the ethanol phase should be optimized for the specific microfluidic system, typically in the range of 10-25 mM.
-
-
Preparation of Aqueous Nucleic Acid Solution:
-
Dilute the mRNA or other nucleic acid cargo in the citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures the protonation of this compound's amino head group.
-
-
Microfluidic Mixing for LNP Formulation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic phase). The rapid mixing of the two phases leads to the self-assembly of the LNPs with the nucleic acid encapsulated.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution is then dialyzed against sterile PBS (pH 7.4) for at least 18 hours at 4°C to remove the ethanol and exchange the buffer to a physiological pH. Alternatively, a tangential flow filtration system can be used for larger-scale preparations.
-
-
Sterilization and Characterization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, and nucleic acid encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a fluorescent nucleic acid quantification assay (e.g., RiboGreen).
-
In Vivo Administration of this compound-LNPs to Skeletal Muscle in Mice
This protocol describes the intramuscular administration of this compound-LNPs for applications such as CRISPR-Cas9-mediated gene editing in skeletal muscle.
Materials:
-
This compound-LNP formulation encapsulating the desired nucleic acid cargo, diluted in sterile PBS.
-
Anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Insulin syringes with a 29-31 gauge needle.
-
Laboratory mice (strain as required for the specific study).
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using the chosen anesthetic agent. Monitor the animal's respiratory rate and depth of anesthesia throughout the procedure.
-
-
Intramuscular Injection:
-
Position the mouse to expose the target muscle (e.g., tibialis anterior or gastrocnemius).
-
Carefully insert the needle into the belly of the muscle.
-
Inject the desired volume of the LNP solution (typically 20-50 µL for the tibialis anterior). Inject slowly to avoid tissue damage.
-
-
Post-injection Monitoring:
-
Allow the mouse to recover from anesthesia on a warming pad.
-
Monitor the animal for any signs of distress or adverse reactions at the injection site.
-
-
Analysis of Gene Editing/Protein Expression:
-
At the desired time point post-injection (e.g., 2-4 weeks for gene editing studies), euthanize the mouse and harvest the target muscle tissue.
-
Analyze the tissue for the desired outcome, such as gene editing efficiency (e.g., using Sanger sequencing or next-generation sequencing) or protein expression (e.g., via Western blot or immunohistochemistry).
-
Visualizing Workflows and Pathways
Lipid Nanoparticle Formulation Workflow
Caption: Workflow for the formulation of this compound-based lipid nanoparticles.
In Vivo Experimental Workflow
References
- 1. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 2. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Safety and Toxicity Profile of TCL053: A Methodological and Representative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive, publicly available safety and toxicity profile for the ionizable lipid TCL053 is not available. This guide provides a representative overview of the expected safety and toxicity assessment for a novel ionizable lipid like this compound, based on established toxicological testing protocols and data from similar molecules used in lipid nanoparticle (LNP) formulations. All quantitative data and experimental details presented herein are illustrative and intended to guide researchers in the evaluation of such compounds.
Introduction to this compound
This compound is an ionizable amino lipid that serves as a critical component of lipid nanoparticles (LNPs) designed for the delivery of nucleic acid-based therapeutics, such as mRNA and CRISPR-Cas9 gene-editing machinery.[1][2][3][4][5] Its ionizable nature is key to both the encapsulation of negatively charged nucleic acids at a low pH and their subsequent release into the cytoplasm of target cells.[1] Given its intended use in therapeutic applications, a thorough evaluation of its safety and toxicity is paramount. This document outlines the standard methodologies for assessing the toxicological profile of a novel ionizable lipid like this compound.
In Vitro Toxicity Assessment
In vitro assays are the first line of evaluation for the cytotoxic potential of a new chemical entity. These tests provide crucial information on the direct effects of the compound on cells, helping to identify potential mechanisms of toxicity and establish concentration ranges for further in vivo studies.
Cytotoxicity Assays
A battery of cytotoxicity assays should be performed across a range of relevant cell lines, including hepatocytes (e.g., HepG2), renal cells (e.g., HEK293), and immune cells (e.g., peripheral blood mononuclear cells - PBMCs), to assess tissue-specific toxicity.
Table 1: Representative In Vitro Cytotoxicity Data for a Novel Ionizable Lipid
| Assay Type | Cell Line | Endpoint | Representative IC50 (µM) |
| MTT/XTT Assay | HepG2 | Cell Viability (Mitochondrial Activity) | > 100 |
| LDH Release Assay | HEK293 | Cell Membrane Integrity | > 100 |
| Neutral Red Uptake | Fibroblasts | Lysosomal Integrity | > 100 |
| Apoptosis Assay (e.g., Annexin V/PI) | PBMCs | Apoptosis/Necrosis | 75 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assays
Genotoxicity assessment is crucial to determine if a compound can cause damage to genetic material (DNA), potentially leading to mutations and cancer.
Table 2: Representative Genotoxicity Profile for a Novel Ionizable Lipid
| Assay Type | Test System | Result |
| Bacterial Reverse Mutation (Ames) Test | S. typhimurium strains | Negative |
| In Vitro Micronucleus Test | Human Lymphocytes | Negative |
| In Vitro Chromosomal Aberration Test | CHO cells | Negative |
Experimental Protocol: Ames Test (OECD 471)
-
Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).[6]
-
Compound Exposure: Expose the bacterial strains to various concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid (e.g., histidine for S. typhimurium).
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[6][7][8]
Cardiac Safety (hERG Assay)
The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.
Table 3: Representative hERG Assay Data
| Assay Type | Test System | Result |
| Patch Clamp Electrophysiology | HEK293 cells expressing hERG channels | IC50 > 30 µM |
Experimental Protocol: Automated Patch Clamp for hERG Inhibition
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of this compound to the cells using an automated patch-clamp system.
-
Electrophysiological Recording: Measure the hERG channel current in response to a specific voltage protocol.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.
In Vivo Toxicology Assessment
In vivo studies in animal models are essential to understand the systemic effects of a compound, including its pharmacokinetics, biodistribution, and potential for organ toxicity.
Acute Toxicity and Dose-Range Finding
An acute toxicity study is performed to determine the short-term adverse effects of a single high dose of the compound and to establish the maximum tolerated dose (MTD).
Table 4: Representative Acute Toxicity Data in Rodents
| Species | Route of Administration | LD50 (mg/kg) | NOAEL (mg/kg) |
| Mouse | Intravenous | > 2000 | 500 |
| Rat | Intravenous | > 2000 | 500 |
Experimental Protocol: Acute Intravenous Toxicity Study in Mice (Up-and-Down Procedure)
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6), with an equal number of males and females.
-
Dosing: Administer a single intravenous dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
LD50 Estimation: Continue this process until the LD50 can be estimated using appropriate statistical methods.
-
Clinical Observations: Record clinical signs, body weight changes, and any observed abnormalities.
-
Pathology: At the end of the study, perform a gross necropsy and histopathological examination of major organs.
Repeat-Dose Toxicity
Sub-chronic, repeat-dose toxicity studies are conducted to evaluate the effects of longer-term exposure to the compound.
Table 5: Representative Findings from a 28-Day Repeat-Dose Study in Rats
| Parameter | Observation |
| Clinical Signs | No treatment-related adverse effects |
| Body Weight | No significant changes |
| Hematology | No significant changes |
| Clinical Chemistry | No significant changes |
| Urinalysis | No significant changes |
| Gross Pathology | No treatment-related findings |
| Histopathology | No treatment-related findings |
| NOAEL | 100 mg/kg/day |
Experimental Protocol: 28-Day Intravenous Repeat-Dose Toxicity Study in Rats
-
Animal Model: Use Sprague-Dawley rats.
-
Dosing: Administer this compound intravenously daily for 28 days at three different dose levels, along with a vehicle control group.
-
Monitoring: Conduct regular clinical observations, body weight measurements, and food consumption monitoring.
-
Clinical Pathology: Collect blood and urine samples at baseline and at the end of the study for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and conduct a comprehensive histopathological examination of all major organs and tissues.
-
NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.
Immunotoxicity and Signaling Pathway Analysis
Given that ionizable lipids can interact with the immune system, it is crucial to assess the immunotoxic potential of this compound.
Immunotoxicity
In vitro and in vivo assays can be used to evaluate the effects of this compound on immune cell function and the potential to elicit an inflammatory response.
Table 6: Representative Immunotoxicity Profile
| Assay | Test System | Result |
| Cytokine Release Assay | Human PBMCs | No significant increase in pro-inflammatory cytokines (TNF-α, IL-6) at non-cytotoxic concentrations |
| T-cell Dependent Antibody Response (TDAR) | Mouse | No immunosuppression |
Signaling Pathway Interactions
Recent studies suggest that some ionizable lipids can activate innate immune signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway.[9][10][11][12][13] This interaction can lead to the production of pro-inflammatory cytokines. Additionally, nanoparticle-mediated delivery can influence other signaling cascades like the MAPK pathway.[14][15][16][17][18]
Experimental Protocol: In Vitro Cytokine Release Assay
-
Cell Culture: Isolate human PBMCs and culture them in appropriate medium.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Data Analysis: Compare the cytokine levels in treated cells to vehicle-treated controls.
Conclusion
The comprehensive safety and toxicity assessment of a novel ionizable lipid such as this compound is a multi-faceted process that requires a combination of in vitro and in vivo studies. While specific data for this compound is not publicly available, this guide outlines the standard and essential experimental protocols and expected data for such an evaluation. The focus should be on assessing cytotoxicity, genotoxicity, cardiac safety, systemic toxicity, and immunotoxicity. A thorough understanding of the potential interactions with cellular signaling pathways is also critical. The collective data from these studies will form the basis for a robust risk assessment and determine the suitability of this compound for clinical development in LNP-based therapies. Researchers are strongly encouraged to conduct these studies under Good Laboratory Practice (GLP) conditions for regulatory submissions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2361162-70-9 | BroadPharm [broadpharm.com]
- 4. abmole.com [abmole.com]
- 5. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 6. In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutagenicity Evaluation of Nanoparticles by the Ames Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholar.usuhs.edu [scholar.usuhs.edu]
- 11. researchgate.net [researchgate.net]
- 12. Amine headgroups in ionizable lipids drive immune responses to lipid nanoparticles by binding to the receptors TLR4 and… [ouci.dntb.gov.ua]
- 13. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of lipids in the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
TCL053: A Technical Guide to its Applications in Genetic Medicine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TCL053 is a novel, three-tailed ionizable lipid that has emerged as a potent vehicle for the delivery of genetic medicines, particularly in the context of CRISPR/Cas9-based therapies. Its unique structure facilitates the formation of stable lipid nanoparticles (LNPs) that can efficiently encapsulate and deliver nucleic acid payloads, such as messenger RNA (mRNA) and single-guide RNA (sgRNA), to target tissues. This technical guide provides an in-depth overview of the applications of this compound in genetic medicine, with a focus on its use in preclinical models of Duchenne muscular dystrophy (DMD). The document details the quantitative performance of this compound-based LNPs, comprehensive experimental protocols for their formulation and in vivo application, and the underlying molecular mechanisms of action.
Introduction to this compound and Lipid Nanoparticle-Mediated Gene Delivery
Gene therapy holds immense promise for the treatment of a wide range of genetic disorders. A key challenge in this field is the safe and effective delivery of therapeutic nucleic acids to the target cells and tissues. Lipid nanoparticles (LNPs) have become a leading platform for non-viral gene delivery due to their biocompatibility, low immunogenicity, and versatility in encapsulating various nucleic acid cargoes.[1]
This compound is a state-of-the-art ionizable lipid specifically designed for enhanced delivery of genetic payloads.[2] Its characteristic three-tailed structure is believed to play a crucial role in the efficient endosomal escape of the encapsulated cargo, a critical step for therapeutic efficacy.[3][4] When formulated into LNPs, this compound, in combination with other lipid components, forms a stable particle that protects the nucleic acid from degradation and facilitates its uptake by target cells.[2]
Quantitative Data on this compound Performance
The efficacy of this compound-based LNPs has been demonstrated in a humanized mouse model of Duchenne muscular dystrophy (DMD), a fatal X-linked genetic disorder characterized by progressive muscle degeneration.[5][6][7] In these studies, LNPs containing this compound were used to deliver Cas9 mRNA and sgRNAs to induce the skipping of a specific exon in the human dystrophin gene, thereby restoring the reading frame and allowing for the production of a truncated, yet functional, dystrophin protein.[5][6][7]
| Parameter | Value | Reference |
| Ionizable Lipid | This compound | [2] |
| pKa | 6.8 | [2] |
| LNP Formulation (molar ratio) | This compound:DPPC:Cholesterol:DMG-PEG = 60:10.6:27.3:2.1 | [1] |
| LNP Size (Diameter) | 79.1 nm | [1] |
| Encapsulation Rate | 96% | [1] |
| In Vivo Model | Humanized Duchenne Muscular Dystrophy (hEx45KI-mdx44) mouse | [5][7] |
| Therapeutic Cargo | Cas9 mRNA and dual sgRNAs for exon 45 skipping | [5][6] |
| Exon Skipping Efficiency (intramuscular) | ~10% | [6][7] |
| Comparison to MC3-based LNPs | ~5-fold higher exon skipping efficiency | [6][7] |
| Dystrophin Protein Restoration | 1.3% of wild-type levels | [7] |
| Sustained Effect | Dystrophin expression sustained for up to 1 year after a single injection | [7] |
Experimental Protocols
Formulation of this compound-based Lipid Nanoparticles
Objective: To formulate LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing approach.
Materials:
-
This compound (in ethanol)
-
Dipalmitoylphosphatidylcholine (DPPC) (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) (in ethanol)
-
Cas9 mRNA (in an aqueous buffer, e.g., 10 mM citrate buffer, pH 4.0)
-
sgRNA (in an aqueous buffer, e.g., 10 mM citrate buffer, pH 4.0)
-
Ethanol, molecular biology grade
-
Aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Syringe pumps
Protocol:
-
Prepare the Lipid-Ethanol Solution:
-
In a sterile, RNase-free tube, combine this compound, DPPC, Cholesterol, and DMG-PEG in ethanol at a molar ratio of 60:10.6:27.3:2.1.
-
The total lipid concentration in the ethanol phase will depend on the specific microfluidic system and desired particle characteristics. A typical starting point is in the range of 10-25 mg/mL.
-
-
Prepare the Nucleic Acid-Aqueous Solution:
-
In a separate sterile, RNase-free tube, dilute the Cas9 mRNA and sgRNA in the aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
The concentration of the nucleic acid will be determined by the desired final nucleic acid-to-lipid ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is a 3:1 ratio.[1][8]
-
Set the total flow rate (TFR) of the system. This parameter influences the mixing time and resulting particle size. A typical range is 2-20 mL/min.[1][8]
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
Perform dialysis against PBS (pH 7.4) using an appropriate molecular weight cutoff membrane (e.g., 10 kDa) to remove the ethanol and exchange the buffer.
-
Alternatively, use tangential flow filtration for larger scale preparations.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the zeta potential to assess the surface charge of the LNPs.
-
Quantify the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dye-based assay (e.g., RiboGreen).
-
In Vivo Administration in a DMD Mouse Model
Objective: To deliver this compound-LNPs containing CRISPR/Cas9 components to the muscle tissue of a humanized DMD mouse model.
Animal Model: hEx45KI-mdx44 mice, which have the mouse dystrophin exon 44 deleted and human dystrophin exon 45 knocked-in.[5][7]
Administration Methods:
-
Intramuscular (IM) Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Using a fine gauge insulin syringe, inject a defined volume (e.g., 20-50 µL) of the this compound-LNP solution directly into the target muscle (e.g., tibialis anterior or gastrocnemius).
-
The dosage of total RNA will need to be optimized, with a starting point of 1-10 µg per muscle.[6]
-
Monitor the animal for recovery from anesthesia.
-
-
Intravenous (IV) Limb Perfusion: [5][6]
-
Anesthetize the mouse.
-
Surgically expose the dorsal saphenous vein of the hindlimb.
-
Apply a tourniquet to the upper thigh to temporarily restrict blood flow.
-
Inject the this compound-LNP solution into the dorsal saphenous vein. The injection volume and dose will be higher than for IM injection (e.g., 2.5-10 mL/kg body weight, with a total RNA dose of 1-10 mg/kg).[6]
-
Maintain the tourniquet for a short period (e.g., 5-10 minutes) to allow for preferential delivery to the limb musculature.
-
Release the tourniquet and close the incision.
-
Monitor the animal for recovery.
-
Quantification of Exon Skipping Efficiency
Objective: To measure the percentage of dystrophin transcripts that have undergone exon 45 skipping following treatment.
Method: Reverse Transcription Polymerase Chain Reaction (RT-PCR) followed by gel electrophoresis or quantitative PCR (qPCR).
Protocol:
-
Tissue Harvest and RNA Extraction:
-
At a predetermined time point post-injection (e.g., 2-4 weeks), euthanize the mouse and harvest the treated muscle tissue.
-
Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution.
-
Extract total RNA from the muscle tissue using a suitable kit (e.g., TRIzol or a column-based method).
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Polymerase Chain Reaction (PCR):
-
Design primers that flank human dystrophin exon 45. The forward primer should be in exon 44 and the reverse primer in exon 54 to differentiate between the skipped and un-skipped transcripts.[9]
-
Forward Primer (hDMD Exon 44): 5'-[Sequence]-3'
-
Reverse Primer (hDMD Exon 54): 5'-[Sequence]-3' (Note: Specific primer sequences need to be designed and validated for this particular humanized mouse model.)
-
-
Perform PCR using the synthesized cDNA as a template. The cycling conditions will need to be optimized but a general protocol is:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
-
Analysis:
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The un-skipped product will be a larger band, while the exon 45-skipped product will be a smaller band. The intensity of the bands can be quantified using densitometry to estimate the percentage of exon skipping.
-
Quantitative PCR (qPCR): For more precise quantification, use qPCR with primers specific to the skipped and un-skipped products.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound-Mediated Endosomal Escape
The enhanced efficacy of this compound is attributed to its unique three-tailed structure, which is thought to facilitate the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.[3][4] The proposed mechanism involves the protonation of the ionizable amine headgroup of this compound in the acidic environment of the endosome. This leads to an interaction with the negatively charged lipids of the endosomal membrane, inducing a transition from a bilayer to a non-bilayer hexagonal (HII) phase, which ultimately results in membrane destabilization and cargo release.[10]
Caption: Proposed mechanism of this compound-LNP mediated gene editing.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the key steps in evaluating the in vivo efficacy of this compound-LNPs for DMD gene therapy.
Caption: Workflow for in vivo efficacy testing of this compound-LNPs.
Conclusion
This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its demonstrated efficacy in a preclinical model of Duchenne muscular dystrophy highlights its potential for the development of novel genetic medicines. The detailed protocols and mechanistic insights provided in this technical guide are intended to facilitate further research and development of this compound-based therapies for a range of genetic diseases. The low immunogenicity and the possibility of repeated administrations make this compound a promising candidate for clinical translation.[5][7] Further optimization of LNP formulations and delivery strategies will continue to unlock the full therapeutic potential of this innovative technology.
References
- 1. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticles systemically biodistribute to regenerating skeletal muscle in DMD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. bioengineer.org [bioengineer.org]
- 5. Low immunogenicity of LNP allows repeated administrations of CRISPR-Cas9 mRNA into skeletal muscle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. worldmusclesociety.org [worldmusclesociety.org]
- 8. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prime editing strategies to mediate exon skipping in DMD gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: TCL053 LNP Formulation for sgRNA Delivery
Introduction
The delivery of CRISPR/Cas9 gene-editing components, particularly single-guide RNA (sgRNA) and Cas9 mRNA, into target cells remains a critical challenge for the therapeutic application of this revolutionary technology. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, demonstrating clinical success with siRNA and mRNA vaccines. The novel ionizable lipid, TCL053, has been identified as a key component for formulating LNPs with low immunogenicity, suitable for applications requiring repeated administration, such as in the treatment of genetic muscular disorders.
These application notes provide a detailed protocol for the formulation of this compound-based LNPs for the co-encapsulation of sgRNA and Cas9 mRNA, based on published research. The protocol is intended for researchers, scientists, and drug development professionals working on in vivo gene editing.
Core Concepts and Signaling Pathways
The underlying principle of LNP-mediated delivery involves the encapsulation of negatively charged nucleic acids (sgRNA and mRNA) within a lipid-based vesicle. The key component, the ionizable lipid this compound, is cationic at a low pH during the formulation process, facilitating interaction with the nucleic acids. At physiological pH (around 7.4), the lipid becomes nearly neutral, which reduces toxicity and prevents rapid clearance by the immune system.
Upon cellular uptake, typically via endocytosis, the LNPs are trafficked into endosomes. The acidic environment of the late endosome protonates the ionizable lipid, leading to a positive charge. This is thought to destabilize the endosomal membrane, facilitating the release of the sgRNA and Cas9 mRNA cargo into the cytoplasm. Once in the cytoplasm, the mRNA is translated into Cas9 protein, which then complexes with the sgRNA to form a functional ribonucleoprotein (RNP). This RNP complex translocates to the nucleus to perform the targeted gene editing.
Figure 1: LNP-mediated delivery and gene editing pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the this compound LNP formulation, derived from published studies.
Table 1: this compound LNP Formulation Composition
| Component | Molar Ratio (%) | Role in Formulation |
| This compound | 60.0 | Ionizable cationic lipid for RNA encapsulation |
| DPPC | 10.6 | Helper phospholipid for structural integrity |
| Cholesterol | 27.3 | Stabilizes the nanoparticle structure |
| DMG-PEG2000 | 2.1 | PEGylated lipid to prevent aggregation and opsonization |
Table 2: Formulation and Product Parameters
| Parameter | Value | Notes |
| Lipid/RNA Weight Ratio | 23:1 | The total weight of lipids to the total weight of RNA. |
| Particle Size (Z-average) | ~79.1 nm | Measured by Dynamic Light Scattering (DLS). |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution. |
| Encapsulation Efficiency | > 90% | Typically desired for efficient delivery. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation and characterization of this compound LNPs co-encapsulating sgRNA and Cas9 mRNA.
Protocol 1: Preparation of this compound LNPs using Microfluidics
This protocol describes the formulation of LNPs using a microfluidic mixing device, such as a NanoAssemblr.
Materials:
-
This compound (ionizable lipid)
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
Ethanol (200 proof, anhydrous)
-
sgRNA and Cas9 mRNA
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device and cartridges
-
Dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO)
-
Sterile, RNase-free consumables (syringes, tubes)
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, DPPC, Cholesterol, and DMG-PEG2000 in 100% ethanol to achieve the desired molar ratio of 60:10.6:27.3:2.1.
-
The final total lipid concentration in the ethanol phase is typically in the range of 10-25 mM. For example, prepare a 12.5 mM total lipid stock.
-
Ensure all lipids are fully dissolved. Gentle warming or vortexing may be applied.
-
-
Preparation of RNA Solution (Aqueous Phase):
-
Dissolve the sgRNA and Cas9 mRNA in 50 mM citrate buffer (pH 4.0).
-
The ratio of Cas9 mRNA to sgRNA can vary, but a 1:1 weight ratio is a common starting point.[1]
-
The final RNA concentration should be calculated to achieve a target lipid-to-RNA weight ratio of 23:1 after mixing.
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into the syringe for the organic phase inlet.
-
Load the RNA-buffer solution into the syringe for the aqueous phase inlet.
-
Set the flow rate ratio (FRR) of the aqueous to organic phase to 3:1.
-
Set a total flow rate (TFR). A common TFR is 12 mL/min.[1]
-
Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of the LNPs.
-
Collect the resulting LNP suspension from the outlet. It will be a milky-white solution containing approximately 25% ethanol.
-
-
Downstream Processing (Buffer Exchange and Concentration):
-
Immediately after formulation, dialyze the LNP suspension against sterile, RNase-free PBS (pH 7.4) to remove the ethanol and raise the pH.
-
Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Perform dialysis at 4°C with at least two buffer changes over 12-24 hours.
-
After dialysis, the LNP suspension can be concentrated if necessary using centrifugal filter units.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Figure 2: Workflow for this compound LNP formulation.
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute a small aliquot of the final LNP suspension in PBS (pH 7.4).
-
Transfer the diluted sample to a cuvette.
-
Measure the Z-average diameter (particle size) and PDI according to the instrument's standard operating procedure.
-
Acceptable values are typically a size of <100 nm and a PDI of <0.2.
-
2. RNA Encapsulation Efficiency:
-
Method: Quant-iT RiboGreen assay or similar nucleic acid quantification assay.
-
Principle: The assay uses a fluorescent dye that binds to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated RNA can be determined.
-
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add the RiboGreen reagent directly to measure the amount of free (unencapsulated) RNA.
-
To the second set, first add a surfactant (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated RNA, then add the RiboGreen reagent. This measures the total RNA.
-
Use a standard curve of the free RNA to quantify the amounts.
-
Calculate the encapsulation efficiency (%EE) using the formula: %EE = (Total RNA - Free RNA) / Total RNA * 100
-
These protocols provide a comprehensive guide for the formulation and characterization of this compound-based LNPs for sgRNA and Cas9 mRNA delivery, enabling researchers to apply this advanced delivery system in their gene-editing studies.
References
Application Notes and Protocols for TCL053 mRNA Encapsulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) has emerged as a revolutionary approach in modern therapeutics, with applications ranging from vaccines to gene editing. The efficacy of mRNA-based therapies is critically dependent on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have proven to be a leading platform for mRNA delivery, protecting the nucleic acid from degradation and facilitating its entry into target cells. TCL053 is a novel ionizable lipid that has shown significant promise for the intramuscular delivery of mRNA.[1][2] This document provides a detailed, step-by-step guide for the encapsulation of mRNA using a this compound-based lipid nanoparticle formulation.
Data Presentation
Quantitative data from typical this compound-LNP formulations are summarized in the table below. These values serve as a benchmark for successful formulation.
| Parameter | Expected Value |
| Particle Size (Diameter) | 70 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Encapsulation Efficiency | > 90% |
| Zeta Potential | Neutral or slightly negative at physiological pH (~7.4) |
| N:P Ratio | 3 - 6 |
Experimental Protocols
This section details the necessary protocols for the preparation and characterization of this compound-mRNA LNPs.
Materials and Reagents
-
Lipids:
-
Ionizable lipid: this compound
-
Helper lipid: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
PEG-lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
-
mRNA: mRNA transcript with desired sequence (e.g., encoding a specific protein).
-
Solvents and Buffers:
-
Ethanol (RNase-free)
-
Citrate buffer (pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)
-
Nuclease-free water
-
-
Equipment:
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement
-
Zeta potential analyzer
-
Fluorometer or UV-Vis spectrophotometer
-
Quant-iT RiboGreen RNA Assay Kit (or similar)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Sterile, RNase-free consumables (tubes, pipette tips)
-
Protocol 1: Preparation of this compound-mRNA LNPs
This protocol describes the formulation of this compound-mRNA LNPs using a microfluidic mixing method.[3]
1. Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, DPPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve a final molar ratio of 60:10.6:27.3:2.1.[2]
-
The total lipid concentration in the ethanol phase should be between 10-25 mg/mL.
-
Vortex the solution until all lipids are completely dissolved.
2. Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA transcript in citrate buffer (pH 4.0) to a final concentration of 0.05-0.2 mg/mL.
-
Ensure the mRNA is handled in an RNase-free environment to prevent degradation.
3. Microfluidic Mixing for LNP Formation:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid stock solution into the organic phase inlet syringe.
-
Load the mRNA solution into the aqueous phase inlet syringe.
-
Set the flow rate ratio of the aqueous to organic phase at 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
4. Dialysis and Buffer Exchange:
-
Immediately after formation, dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette. This step removes the ethanol and raises the pH, resulting in a stable LNP formulation.
-
The dialysis buffer should be changed at least twice during this period.
5. Sterile Filtration and Storage:
-
After dialysis, recover the LNP suspension.
-
Sterilize the final formulation by passing it through a 0.22 µm syringe filter.
-
Store the this compound-mRNA LNPs at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Characterization of this compound-mRNA LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.[3]
2. Zeta Potential Measurement:
-
Dilute a sample of the LNP formulation in nuclease-free water.
-
Measure the surface charge of the LNPs using a zeta potential analyzer.
3. Encapsulation Efficiency Determination:
-
The encapsulation efficiency can be determined using a fluorescent dye-binding assay such as the Quant-iT RiboGreen RNA Assay.[4]
-
Measure total mRNA: Lyse a known volume of the LNP suspension with a detergent (e.g., 1% Triton X-100) to release all encapsulated mRNA. Measure the fluorescence after adding the RiboGreen reagent.
-
Measure free mRNA: In a separate sample of the intact LNP suspension, measure the fluorescence of the RiboGreen reagent, which will only bind to the unencapsulated (free) mRNA.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Mandatory Visualization
The following diagrams illustrate the key processes involved in this compound mRNA encapsulation.
Caption: Experimental workflow for this compound mRNA LNP formulation.
Caption: Proposed mechanism of this compound-LNP mediated mRNA delivery.
References
- 1. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for In Vivo Delivery of Cas9 mRNA using TCL053 LNPs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system represents a groundbreaking technology for genome editing with significant therapeutic potential. A major challenge in realizing this potential for in vivo applications is the safe and efficient delivery of the CRISPR-Cas9 components to target tissues. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for nucleic acid delivery, underscored by their success in mRNA vaccines. This document provides detailed application notes and protocols for the in vivo delivery of Cas9 mRNA using a novel ionizable lipid, TCL053, formulated into LNPs. This compound-containing LNPs have shown promise for muscle-targeted gene editing, offering a potentially low-immunogenicity platform for treating genetic disorders such as Duchenne muscular dystrophy (DMD).[1][2]
This guide will cover the formulation of this compound LNPs, protocols for in vivo delivery in mouse models, and methods for the quantification of gene editing efficiency and protein restoration.
Data Summary
The following tables summarize the key characteristics and in vivo efficacy of this compound LNPs for Cas9 mRNA delivery as reported in preclinical studies.
Table 1: this compound LNP Formulation and Physicochemical Properties
| Parameter | Value | Reference |
| Ionizable Lipid | This compound | [2][3][4] |
| Helper Lipid | Dipalmitoylphosphatidylcholine (DPPC) | [3][4] |
| Structural Lipid | Cholesterol | [3][4] |
| PEGylated Lipid | 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG) | [3] |
| Molar Ratio (this compound:DPPC:Cholesterol:DMG-PEG) | 60:10.6:27.3:2.1 | [3] |
| Lipid to mRNA Weight Ratio | 23:1 | [3] |
| Particle Size (Z-average diameter) | ~79.1 nm | [3] |
Table 2: In Vivo Gene Editing Efficacy in a DMD Mouse Model
| Parameter | Method of Delivery | Target Tissue | Result | Duration of Effect | Reference |
| Exon Skipping Efficiency | Intramuscular Injection & Limb Perfusion | Tibialis Anterior Muscle | ~10% | Sustained for up to 1 year | [1] |
| Dystrophin Protein Restoration | Intramuscular Injection & Limb Perfusion | Tibialis Anterior Muscle | ~1.3% of wild-type levels | Sustained for up to 1 year |
Table 3: Safety and Immunogenicity Profile
| Parameter | Observation | Time Points | Reference |
| Serum Cytokines | Transiently elevated post-administration | Resolved by 48 hours | [4] |
| Immunogenicity | Low, allowing for repeated administrations | N/A | [2] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs Encapsulating Cas9 mRNA
This protocol describes the preparation of this compound LNPs using a microfluidic mixing method. This approach allows for the rapid and reproducible self-assembly of LNPs with controlled size and high encapsulation efficiency.
Materials:
-
This compound (ionizable lipid)
-
Dipalmitoylphosphatidylcholine (DPPC) (helper lipid)
-
Cholesterol (structural lipid)
-
DMG-PEG (PEGylated lipid)
-
Cas9 mRNA
-
Ethanol (anhydrous, molecular biology grade)
-
Citrate buffer (pH 3.0, sterile)
-
Phosphate-buffered saline (PBS), pH 7.4 (sterile)
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Sterile, RNase-free consumables
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, DPPC, cholesterol, and DMG-PEG in anhydrous ethanol to achieve a molar ratio of 60:10.6:27.3:2.1.
-
The total lipid concentration in the ethanol phase should be optimized, but a starting point of 10-20 mg/mL is recommended.
-
Ensure complete dissolution of all lipid components.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the Cas9 mRNA in citrate buffer (pH 3.0). The acidic pH is crucial for the protonation of the ionizable lipid this compound, facilitating its interaction with the negatively charged mRNA backbone.
-
The final concentration of mRNA will depend on the desired lipid-to-mRNA weight ratio (23:1).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio of the aqueous phase to the organic phase at 3:1.
-
The total flow rate should be optimized to achieve the desired particle size; a starting point of 12 mL/min can be used.
-
Initiate the flow through the microfluidic cartridge to induce rapid mixing and LNP self-assembly.
-
Collect the resulting LNP suspension.
-
-
Purification and Buffer Exchange:
-
Dialyze the collected LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and exchange the buffer.
-
This step is also critical for neutralizing the particle surface charge.
-
-
Sterilization and Characterization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
-
Protocol 2: In Vivo Delivery of this compound LNPs in Mice
This protocol outlines two common methods for delivering this compound LNPs to muscle tissue in mice: direct intramuscular injection and intravenous limb perfusion.
A. Intramuscular (IM) Injection
-
Animal Preparation: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Injection: Inject the desired dose of this compound LNP-Cas9 mRNA solution (e.g., 10-15 µg of mRNA) into the tibialis anterior muscle of one hind limb using an insulin syringe.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.
B. Intravenous (IV) Limb Perfusion
This method aims to deliver the LNPs to multiple muscle groups within a limb.
-
Animal Preparation: Anesthetize the mouse as described above.
-
Tourniquet Application: Apply a tourniquet around the upper portion of the hind limb (e.g., at the bottom of the quadriceps) to temporarily restrict blood flow.
-
Injection: Inject the this compound LNP-Cas9 mRNA solution into the dorsal saphenous vein. The injection volume should be greater than 5 mL/kg to ensure adequate perfusion of the limb muscles.[3]
-
Incubation: Maintain the tourniquet for a short period (e.g., 5-10 minutes) to allow for LNP accumulation in the limb vasculature and extravasation into the muscle tissue.
-
Tourniquet Release and Recovery: Release the tourniquet to restore blood flow and monitor the animal's recovery.
Protocol 3: Quantification of Gene Editing Efficiency
This protocol describes a general workflow for assessing the in vivo gene editing efficiency using Tracking of Indels by Decomposition (TIDE) analysis.
-
Tissue Harvesting and Genomic DNA Extraction:
-
At the desired time point post-injection, euthanize the mouse and harvest the target muscle tissue.
-
Extract genomic DNA from the tissue using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Design PCR primers to amplify a ~700 bp region surrounding the CRISPR-Cas9 target site. The expected cut site should be approximately 200 bp from the forward primer.
-
Perform PCR using the extracted genomic DNA as a template. Also, perform a parallel PCR on genomic DNA from an untreated control mouse.
-
-
Sanger Sequencing:
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing using the forward primer.
-
-
TIDE Analysis:
-
Use a web-based TIDE tool.
-
Upload the Sanger sequencing files (.ab1) for both the control and the treated samples.
-
Enter the 20-nucleotide sgRNA sequence.
-
The TIDE software will decompose the sequencing chromatograms to identify and quantify the frequency of insertions and deletions (indels) at the target site.
-
Protocol 4: Quantification of Dystrophin Protein Restoration
This protocol details the use of Western blotting to quantify the restoration of dystrophin protein in muscle tissue from a DMD mouse model.
-
Protein Extraction:
-
Homogenize the harvested muscle tissue in a lysis buffer (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol).
-
Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of total protein (e.g., 25 µg) per lane on a low-percentage polyacrylamide gel (e.g., 3-8% Tris-acetate).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against dystrophin (e.g., Abcam ab15277) overnight at 4°C.
-
Wash the membrane with TBS-T.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBS-T.
-
To normalize for protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., α-actinin).
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting chemiluminescent signal.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the dystrophin band intensity to the loading control.
-
Express the dystrophin levels in treated samples as a percentage of the levels in a wild-type control sample.
-
Visualizations
Caption: Experimental workflow for in vivo gene editing using this compound LNPs.
Caption: Cellular mechanism of Cas9 mRNA delivery and gene editing.
Conclusion
This compound-formulated LNPs provide a promising platform for the in vivo delivery of Cas9 mRNA, particularly for muscle-targeted applications. The protocols and data presented herein offer a comprehensive guide for researchers and drug developers working in the field of gene therapy. The low immunogenicity of this system, which permits repeated administrations, is a significant advantage for the treatment of chronic genetic diseases. Further optimization of the LNP formulation and delivery parameters may lead to even greater therapeutic efficacy.
References
Application Notes and Protocols for TCL053 Lipid Nanoparticle Preparation for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCL053 is a novel, ionizable lipid that has demonstrated high efficiency in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid payloads, such as mRNA and sgRNA.[1][2] These LNPs are particularly effective for in vivo applications, including gene editing in skeletal muscle.[1][3][4] this compound-based LNPs have shown promise in preclinical models of Duchenne muscular dystrophy (DMD) by mediating the delivery of CRISPR-Cas9 components to restore dystrophin protein expression.[4][5][6] The low immunogenicity of these particles allows for repeated administrations, a significant advantage for therapeutic applications.[2][4] This document provides detailed protocols for the preparation and characterization of this compound LNPs for use in animal studies, along with representative in vivo data.
Data Presentation
Table 1: Physicochemical Characteristics of this compound LNPs
| Parameter | Value |
| Ionizable Lipid | This compound |
| Lipid Composition (molar ratio) | This compound:DPPC:Cholesterol:DMG-PEG (60:10.6:27.3:2.1)[3] |
| pKa | 6.8[2] |
| Particle Size (Diameter) | 79.1 nm[3] |
| Lipid/RNA Weight Ratio | 23:1[3] |
Table 2: In Vivo Efficacy of this compound LNPs in a DMD Mouse Model
| Parameter | Result | Animal Model | Administration Route |
| Exon Skipping Efficiency | ~10% in tibialis anterior muscle[5][6] | Humanized DMD mouse model[5][6] | Intramuscular Injection[4] |
| Comparison to MC3-based LNPs | Approximately 5-fold higher exon skipping[5][6] | Humanized DMD mouse model[5][6] | Intramuscular Injection[4] |
| Dystrophin Restoration | Dystrophin protein restored for over 12 months[4] | Humanized DMD mouse model[4] | Intramuscular Injection[4] |
| Immunogenicity | Low immunogenicity allowing for repeated doses[2][4] | C57BL/6J mice[4] | Intramuscular Injection[4] |
| Safety Profile | Transient increase in serum transaminases, which resolved quickly.[6] | Not specified | Not specified |
| Multi-muscle Targeting | Limb perfusion enables delivery to multiple muscle groups.[2][4] | hEx45-mdx44 mice[4] | Intravenous Limb Perfusion[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Lipid Nanoparticles
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing method.
1. Preparation of Lipid Stock Solution:
- Dissolve this compound, dipalmitoylphosphatidylcholine (DPPC), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (DMG-PEG) in an organic solvent (e.g., ethanol) at the desired molar ratio (60:10.6:27.3:2.1).[3]
- The final lipid concentration in the organic phase should be optimized based on the microfluidic system used.
2. Preparation of mRNA Aqueous Solution:
- Dissolve the mRNA (e.g., Cas9 mRNA and sgRNA) in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0). Formulation at an acidic pH is crucial as the ionizable lipid (this compound) is protonated, facilitating interaction with the negatively charged nucleic acid cargo.[5][6]
3. Microfluidic Mixing:
- Set up a microfluidic mixing device (e.g., a NanoAssemblr platform).
- Load the lipid-organic solvent solution into one syringe and the mRNA-aqueous buffer solution into another.
- Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing of the two phases leads to the self-assembly of the LNPs.
4. Purification and Buffer Exchange:
- Immediately following formation, dialyze the LNP suspension against a physiological pH buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the organic solvent and raise the pH. This deprotonates the ionizable lipid, resulting in a more neutral surface charge.
- Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
- Concentrate the purified LNPs to the desired final concentration.
5. Sterilization and Storage:
- Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
- Store the LNPs at 2-8°C for short-term use or at -80°C for long-term storage.[1]
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
- Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.
- Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS analysis.
- Perform the measurement at a controlled temperature (e.g., 25°C).
2. Encapsulation Efficiency Determination:
- Use a nucleic acid quantification assay, such as the RiboGreen assay, to determine the amount of encapsulated mRNA.
- Measure the fluorescence of the LNP sample before and after the addition of a membrane-lysing agent (e.g., Triton X-100).
- The fluorescence before lysis represents unencapsulated mRNA, while the fluorescence after lysis represents the total mRNA.
- Calculate the encapsulation efficiency as: ((Total mRNA - Unencapsulated mRNA) / Total mRNA) * 100%.
Protocol 3: In Vivo Administration in a Mouse Model
1. Animal Model:
- Use a relevant animal model, such as the humanized Duchenne muscular dystrophy (DMD) mouse model (hEx45KI-mdx44).[4]
2. Intramuscular Administration:
- Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
- Inject the this compound LNP formulation directly into the target muscle (e.g., tibialis anterior).[4]
- The volume and concentration of the injected LNPs should be optimized based on the experimental design.
3. Intravenous Limb Perfusion:
- For targeting multiple muscle groups, perform limb perfusion.
- Anesthetize the mouse and surgically prepare for injection into the dorsal saphenous vein.[4]
- Apply a tourniquet to the proximal part of the limb to transiently restrict blood flow.
- Inject the LNP formulation into the vein.[4]
- Release the tourniquet after a defined period to allow for circulation.
4. Post-Administration Monitoring and Analysis:
- Monitor the animals for any adverse effects.
- At predetermined time points, collect tissue and blood samples for analysis.
- Analyze muscle tissue for exon skipping efficiency (e.g., via RT-PCR) and dystrophin protein expression (e.g., via Western blot or immunofluorescence).[4]
- Analyze serum samples for cytokine levels and liver enzyme levels to assess immunogenicity and toxicity.[6]
Mandatory Visualization
Caption: Experimental workflow for this compound LNP preparation and in vivo testing.
Caption: Mechanism of this compound LNP-mediated gene editing in muscle cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 3. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for TCL053-Based Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, dosing, and administration of TCL053-based lipid nanoparticles (LNPs) for the delivery of mRNA and CRISPR/Cas9 components. The protocols detailed below are synthesized from preclinical studies and are intended for research use only.
Introduction to this compound-Based LNPs
This compound is an ionizable lipid that has demonstrated high efficiency in delivering nucleic acids, such as messenger RNA (mRNA) and single-guide RNA (sgRNA), into cells, particularly skeletal muscle.[1][2] LNPs formulated with this compound offer a promising non-viral vector for gene therapy applications, including CRISPR/Cas9-mediated genome editing.[3][4][5][6] A key advantage of this compound-based LNPs is their low immunogenicity, which allows for repeated administrations—a significant benefit for treating chronic diseases like Duchenne muscular dystrophy (DMD).[4][6][7]
These LNPs are typically composed of four main components:
-
Ionizable Lipid (this compound): Crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm following endocytosis.[1][5]
-
Helper Phospholipid (e.g., DPPC): Contributes to the structural integrity of the nanoparticle.[1][2]
-
Cholesterol: Enhances the stability of the LNP structure.[1][2]
-
PEGylated Lipid (e.g., PEG-DMG): Provides a hydrophilic shell that prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the formulation and in vivo application of this compound-based LNPs as reported in preclinical studies.
Table 1: this compound-Based LNP Formulation Parameters
| Parameter | Value | Reference |
| Lipid Molar Ratio (this compound:DPPC:Cholesterol:PEG-DMG) | 60:10.6:27.3:2.1 | [1] |
| Lipid to RNA Weight Ratio | 23:1 | [1] |
| Particle Size (Hydrodynamic Diameter) | ~79.1 nm | [1] |
| Encapsulation Efficiency | ~96% | [2] |
| pKa of this compound | 6.8 | [3] |
Table 2: In Vivo Dosing and Administration in Mouse Models
| Administration Route | Dosage | Target Tissue | Application | Reference |
| Intramuscular (IM) Injection | 1 µg or 10 µg mRNA | Skeletal Muscle | Luciferase expression | [8] |
| Intramuscular (IM) Injection | 10 µg Cas9 mRNA + 10 µg sgRNA | Tibialis Anterior Muscle | DMD exon skipping | [5] |
| Intravenous (IV) Limb Perfusion | 1.0 - 10.0 mg/kg total RNA | Hindlimb Muscles | DMD exon skipping | [5][8] |
Experimental Protocols
Protocol for Formulation of this compound-Based LNPs via Microfluidic Mixing
This protocol describes the preparation of this compound-based LNPs encapsulating mRNA using a microfluidic mixing device. This method allows for rapid and reproducible formulation with controlled particle size.
Materials:
-
This compound (in ethanol)
-
Dipalmitoylphosphatidylcholine (DPPC) (in ethanol)
-
Cholesterol (in ethanol)
-
Polyethylene glycol-dimyristoylglycerol (PEG-DMG) (in ethanol)
-
mRNA (in 10 mM citrate buffer, pH 3.0)
-
Ethanol (100%)
-
Phosphate-buffered saline (PBS), sterile
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr™)
-
Syringes (e.g., 3 mL and 1 mL)
-
Dialysis cassette (e.g., 20 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution:
-
In an appropriate tube, combine this compound, DPPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 60:10.6:27.3:2.1.
-
The final lipid concentration in ethanol should be determined based on the desired final LNP concentration and the flow rates of the microfluidic system.
-
-
Prepare mRNA Solution:
-
Thaw the mRNA stock solution on ice.
-
Dilute the mRNA in 10 mM citrate buffer (pH 3.0) to the desired concentration. The acidic pH is crucial for the protonation of the ionizable lipid this compound, which facilitates its interaction with the negatively charged mRNA.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another syringe.
-
Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
-
Initiate the mixing process. The rapid mixing of the two solutions leads to a change in solvent polarity, triggering the self-assembly of the lipids into LNPs with the mRNA encapsulated inside.
-
-
Dilution and Buffer Exchange:
-
Immediately after formulation, dilute the resulting LNP solution with PBS to reduce the ethanol concentration.
-
Transfer the diluted LNP solution to a dialysis cassette.
-
Perform dialysis against sterile PBS for at least 2 hours, with one buffer change, to remove residual ethanol and non-encapsulated mRNA.
-
-
Characterization:
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Assess the zeta potential of the LNPs.
-
Protocol for Intramuscular (IM) Administration in Mice
This protocol outlines the procedure for a single intramuscular injection of this compound-based LNPs into the tibialis anterior muscle of a mouse.
Materials:
-
This compound-based LNP solution (sterile)
-
Anesthetic (e.g., isoflurane)
-
Insulin syringe with a 28-30 gauge needle
-
Animal clippers
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Remove the fur from the anterior aspect of the lower hindlimb to visualize the injection site.
-
Disinfect the exposed skin with 70% ethanol.
-
-
Injection:
-
Draw the desired volume of the LNP solution (typically 20-50 µL for tibialis anterior injection) into the insulin syringe.
-
Identify the tibialis anterior muscle, located on the front of the lower leg.
-
Insert the needle into the belly of the muscle at a 90-degree angle.
-
Slowly inject the LNP solution over approximately 10-20 seconds.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Observe the injection site for any signs of adverse reaction.
-
Protocol for Intravenous (IV) Limb Perfusion in Mice
This protocol describes a specialized procedure for delivering this compound-based LNPs to the muscles of a single hindlimb via the dorsal saphenous vein. This method achieves broader distribution within the limb musculature compared to a localized IM injection.
Materials:
-
This compound-based LNP solution (sterile)
-
Anesthetic (e.g., isoflurane)
-
Tourniquet (e.g., a small elastic band)
-
30-gauge needle attached to a catheter and syringe
-
Heating pad or heat lamp
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse as described in the IM protocol.
-
Place the mouse on a heating pad to promote vasodilation.
-
Position the hindlimb to be injected for clear access to the dorsal saphenous vein.
-
-
Limb Perfusion:
-
Apply a tourniquet to the upper thigh of the hindlimb to temporarily restrict blood flow.
-
Visualize the dorsal saphenous vein.
-
Carefully insert the 30-gauge needle into the vein.
-
Inject the LNP solution at the desired volume and dose (e.g., 2.5-10 mL/kg injection volume with a total RNA dose of 1-10 mg/kg).[8]
-
Maintain the tourniquet for a few minutes post-injection to allow the LNPs to perfuse the limb's vasculature.
-
Release the tourniquet to restore normal blood flow.
-
-
Post-procedure Monitoring:
-
Monitor the mouse for recovery from anesthesia and observe the limb for any signs of complications.
-
Visualizations
Experimental Workflow for LNP Formulation and In Vivo Testing
Caption: Workflow for this compound-LNP formulation and in vivo testing.
Cellular Uptake and Endosomal Escape of this compound-LNPs
Caption: Mechanism of this compound-LNP cellular uptake and mRNA release.
References
- 1. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 4. Low immunogenicity of LNP allows repeated administrations of CRISPR-Cas9 mRNA into skeletal muscle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of TCL053-Based Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. The critical quality attributes of these LNPs, including particle size, surface charge, and encapsulation efficiency, directly impact their in vivo performance, including biodistribution, cellular uptake, and therapeutic efficacy. This document provides a detailed protocol for the characterization of lipid nanoparticles formulated with the ionizable lipid TCL053. This compound is an ionizable lipid carrier designed for the efficient delivery of nucleic acids, such as Cas9 mRNA and sgRNA, particularly to skeletal muscle.[1][2][3][4] A typical formulation involves the combination of this compound with other lipids such as Dipalmitoylphosphatidylcholine (DPPC), cholesterol, and a PEGylated lipid like DMG-PEG.[1][2]
These protocols outline the methodologies for assessing the key physicochemical properties of this compound LNPs to ensure batch-to-batch consistency and to predict their biological activity.
Summary of Key Characterization Parameters
The following table summarizes the critical quality attributes for this compound LNP characterization and the corresponding analytical techniques.
| Parameter | Analytical Technique | Description | Typical Values for a this compound LNP Formulation |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | Measures the average size of the LNPs in suspension. Particle size is a critical parameter influencing the biodistribution and cellular uptake of the nanoparticles.[5][6] | 70 - 100 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Indicates the breadth of the particle size distribution. A lower PDI value signifies a more monodisperse and uniform LNP population.[7] | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the LNPs. The zeta potential is indicative of the colloidal stability of the LNP suspension and can influence interactions with biological membranes.[][9][10] | Near-neutral at physiological pH |
| Particle Concentration | Nanoparticle Tracking Analysis (NTA) | Determines the number of particles per unit volume. This is crucial for accurate dosing and for understanding the formulation process.[11] | 1 x 10¹² - 1 x 10¹⁴ particles/mL |
| Encapsulation Efficiency (%EE) | RiboGreen Assay | Quantifies the percentage of the nucleic acid payload that is successfully encapsulated within the LNPs.[12][13] | > 90% |
| Morphology and Size Verification | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Provides direct visualization of the LNP structure, size, and lamellarity in a near-native state.[14][15][16][17] | Spherical, unilamellar vesicles |
Experimental Protocols
Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size through the Stokes-Einstein equation.
Materials:
-
This compound LNP sample
-
1X Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvettes
Protocol:
-
Allow the this compound LNP sample and 1X PBS to equilibrate to room temperature.
-
Dilute the LNP sample in 1X PBS to an appropriate concentration for DLS measurement. The optimal concentration should be determined empirically to obtain a stable and reproducible count rate. A typical dilution is 1:100.
-
Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent aggregation.
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including the dispersant properties (viscosity and refractive index of 1X PBS) and the measurement temperature (typically 25°C).
-
Perform the measurement. Most instruments will automatically determine the optimal measurement duration and number of acquisitions.
-
Record the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI).
Zeta Potential by Electrophoretic Light Scattering (ELS)
Principle: ELS measures the velocity of charged particles in an electric field. This velocity, or electrophoretic mobility, is then used to calculate the zeta potential, which is the electric potential at the slipping plane of the particle.[18]
Materials:
-
This compound LNP sample
-
10 mM NaCl solution, filtered through a 0.22 µm filter
-
ELS instrument (e.g., Malvern Zetasizer with a folded capillary cell)
-
Folded capillary cells
Protocol:
-
Dilute the this compound LNP sample in 10 mM NaCl solution. The low ionic strength of the dispersant is important for a reliable zeta potential measurement.
-
Gently mix the diluted sample.
-
Carefully inject the sample into the folded capillary cell, ensuring no air bubbles are introduced.
-
Place the cell into the instrument.
-
Set the instrument parameters, including the dispersant properties and measurement temperature.
-
Perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the particles.
-
Record the mean zeta potential value.
Particle Concentration by Nanoparticle Tracking Analysis (NTA)
Principle: NTA visualizes and tracks the Brownian motion of individual nanoparticles in a liquid sample. The Stokes-Einstein equation is then used to determine the size of each tracked particle, and by counting the number of particles in a known volume, the concentration is calculated.
Materials:
-
This compound LNP sample
-
Nuclease-free water, filtered through a 0.22 µm filter
-
NTA instrument (e.g., Malvern NanoSight)
-
Sterile syringes and needles
Protocol:
-
Dilute the this compound LNP sample in nuclease-free water to a concentration that results in 20-100 particles per frame for optimal tracking. This often requires serial dilutions.
-
Prime the instrument with nuclease-free water.
-
Load the diluted sample into the sample chamber using a sterile syringe.
-
Adjust the camera focus and detection threshold to ensure that all particles are being accurately tracked.
-
Capture a video of the particle movement for a set duration (e.g., 60 seconds).
-
The NTA software will analyze the video to determine the particle size distribution and concentration.
-
Record the particle concentration (particles/mL) and the mean/mode particle size.
Encapsulation Efficiency by RiboGreen Assay
Principle: The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence of the LNP sample before and after lysis with a detergent, the amount of encapsulated nucleic acid can be determined.[19][20][21]
Materials:
-
This compound LNP sample containing nucleic acid
-
Quant-iT RiboGreen RNA Assay Kit (or equivalent)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v solution in nuclease-free water)
-
Nuclease-free water
-
96-well black, flat-bottom plate
-
Fluorescence plate reader (Excitation: ~480 nm, Emission: ~520 nm)
Protocol:
-
Prepare RNA Standards: Create a standard curve of the free nucleic acid (the same type as encapsulated in the LNPs) in TE buffer.
-
Sample Preparation:
-
Intact LNPs (External RNA): Dilute the this compound LNP sample in TE buffer.
-
Lysed LNPs (Total RNA): Dilute the this compound LNP sample in TE buffer containing 0.1% Triton X-100 to lyse the nanoparticles and release the encapsulated RNA. Incubate for 10 minutes at room temperature.
-
-
Assay:
-
Add the prepared RNA standards and diluted LNP samples (intact and lysed) to the 96-well plate in triplicate.
-
Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.
-
Add the RiboGreen working solution to all wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence using a plate reader.
-
Calculation:
-
Determine the concentration of RNA in the intact and lysed samples using the standard curve.
-
Calculate the Encapsulation Efficiency (%EE) using the following formula: %EE = [(Total RNA - External RNA) / Total RNA] x 100
-
Morphology and Size Verification by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Principle: Cryo-TEM involves flash-freezing a thin film of the LNP suspension in liquid ethane, preserving the nanoparticles in a vitrified, near-native state. The frozen sample is then imaged under a transmission electron microscope at cryogenic temperatures.
Materials:
-
This compound LNP sample
-
TEM grids (e.g., lacey carbon)
-
Vitrification robot (e.g., Vitrobot)
-
Liquid ethane and liquid nitrogen
-
Cryo-transmission electron microscope
Protocol:
-
Glow-discharge the TEM grids to make them hydrophilic.
-
Apply a small volume (3-4 µL) of the this compound LNP suspension to the grid.
-
Place the grid in the vitrification robot. The robot will blot away excess liquid to create a thin film.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
-
Transfer the vitrified grid to the cryo-TEM under cryogenic conditions.
-
Image the grid at various magnifications to observe the overall sample quality and individual LNP morphology.
-
Acquire high-resolution images to assess the size, shape, and lamellarity of the LNPs.
Visualizations
Caption: Experimental workflow for this compound LNP characterization.
Caption: Hypothetical signaling pathway for mRNA delivery by this compound LNPs.
Caption: Logical relationships between LNP characterization parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lsinstruments.ch [lsinstruments.ch]
- 6. allanchem.com [allanchem.com]
- 7. m.youtube.com [m.youtube.com]
- 9. The Critical Role of Zeta Potential Measurements in Advancing Medicine [izon.com]
- 10. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 11. What can nanoparticle tracking analysis tell you about LNP samples and when should you use it?” | Malvern Panalytical [malvernpanalytical.com]
- 12. m.youtube.com [m.youtube.com]
- 13. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 17. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. abpbio.com [abpbio.com]
- 20. Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Application Notes and Protocols for TCL053 in Duchenne Muscular Dystrophy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration and weakness. It is caused by mutations in the DMD gene, which prevent the production of functional dystrophin protein, a critical component for maintaining muscle fiber integrity. Gene therapy, particularly using CRISPR/Cas9 technology, offers a promising avenue for correcting the underlying genetic defects in DMD. However, the efficient and safe delivery of gene-editing machinery to muscle tissue remains a significant challenge.
TCL053 is a key component of a lipid nanoparticle (LNP) system designed for the in vivo delivery of therapeutic payloads, such as messenger RNA (mRNA) encoding the Cas9 nuclease and single-guide RNAs (sgRNAs) for CRISPR-mediated gene editing. This compound is not a therapeutic agent itself but an enabling delivery vehicle that facilitates the entry of gene-editing components into muscle cells. This document provides detailed application notes and protocols for the use of this compound-formulated LNPs in DMD research.
Data Presentation
Table 1: Composition of this compound-Containing Lipid Nanoparticles for CRISPR/Cas9 Delivery
| Component | Molar Ratio (%) | Role in Formulation |
| This compound | 60 | Ionizable cationic lipid; facilitates nucleic acid encapsulation and endosomal escape. |
| DPPC | 10.6 | Helper lipid; improves nanoparticle stability. |
| Cholesterol | 27.3 | Structural lipid; enhances LNP stability by filling gaps between phospholipids. |
| DMG-PEG | 2.1 | PEGylated lipid; provides a hydrophilic shell to increase circulation time and reduce immunogenicity. |
Table 2: In Vivo Efficacy of this compound-LNP Mediated CRISPR/Cas9 Therapy in a DMD Mouse Model
| Delivery Method | Target Muscle | Dystrophin Expression (% of muscle fibers) | Reference |
| Intramuscular Injection (6 injections) | Tibialis Anterior | 38.5% | [1](--INVALID-LINK--) |
| Intravenous Limb Perfusion | Various Limb Muscles | Gene editing confirmed | [1](--INVALID-LINK--) |
Mandatory Visualizations
Caption: Experimental workflow for DMD gene editing using this compound-LNPs.
Caption: CRISPR/Cas9-mediated exon skipping for dystrophin restoration.
Experimental Protocols
Protocol 1: Formulation of this compound-LNPs for mRNA Delivery
This protocol describes the formulation of this compound-containing LNPs encapsulating Cas9 mRNA and sgRNAs using a microfluidic mixing method.
Materials:
-
This compound, DPPC, Cholesterol, DMG-PEG
-
Ethanol, RNase-free
-
Cas9 mRNA and sgRNAs
-
Citrate buffer (pH 4.0), RNase-free
-
Phosphate-buffered saline (PBS), RNase-free
-
Microfluidic mixing device and cartridges
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DPPC, Cholesterol, and DMG-PEG in ethanol to achieve the desired molar ratios (60:10.6:27.3:2.1).
-
The final total lipid concentration in the ethanol phase should be between 10-25 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare Aqueous mRNA/sgRNA Solution:
-
Dilute Cas9 mRNA and sgRNAs in RNase-free citrate buffer (pH 4.0).
-
The final nucleic acid concentration will depend on the desired lipid-to-payload ratio. A weight ratio of approximately 23:1 (lipid:RNA) has been shown to be effective.[1]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.
-
Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).
-
Initiate mixing. The rapid mixing of the two phases will cause the lipids to self-assemble into nanoparticles, encapsulating the nucleic acids.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP solution.
-
To remove ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile, RNase-free PBS (pH 7.4) at 4°C for at least 12 hours, with multiple buffer changes.
-
-
Characterization and Storage:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vivo Administration to DMD Mouse Models
A. Intramuscular (IM) Injection
This protocol is for targeted delivery to a specific muscle, such as the tibialis anterior (TA).
Materials:
-
DMD mouse model (e.g., mdx mice)
-
This compound-LNP formulation
-
Insulin syringes (e.g., 29-31 gauge)
-
Anesthetic (e.g., isoflurane)
-
70% ethanol
Procedure:
-
Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by a lack of response to a toe pinch.
-
Position the mouse to expose the hind limb. Shave the fur over the TA muscle and sterilize the skin with 70% ethanol.
-
Load the desired volume of the this compound-LNP solution (typically 20-50 µL for the TA muscle) into an insulin syringe.
-
Carefully insert the needle into the belly of the TA muscle.
-
Slowly inject the LNP solution over 30-60 seconds to allow for distribution within the muscle and to prevent leakage.
-
Slowly withdraw the needle and monitor the mouse until it has fully recovered from anesthesia.
-
Repeat injections as required by the experimental design. Six injections have been used in some studies to achieve significant dystrophin restoration.[1]
B. Intravenous (IV) Limb Perfusion
This protocol is for delivering the LNPs to multiple muscles within a limb.
Materials:
-
DMD mouse model
-
This compound-LNP formulation
-
Surgical tools, tourniquet, infusion pump
-
Catheters (e.g., 30 gauge)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse and maintain anesthesia throughout the procedure.
-
Surgically expose the femoral or dorsal saphenous vein of the hind limb.
-
Apply a tourniquet at the proximal end of the limb (e.g., around the upper thigh) to temporarily isolate the limb's circulation.
-
Insert a catheter into the exposed vein, pointing towards the distal part of the limb.
-
Using an infusion pump, perfuse the limb with the this compound-LNP solution at a controlled rate. The volume should be sufficient to perfuse the limb vasculature (e.g., >5 mL/kg).[1]
-
Maintain the perfusion for a set period (e.g., 10-15 minutes).
-
Release the tourniquet to restore normal circulation.
-
Remove the catheter and close the incision.
-
Monitor the mouse during recovery.
Protocol 3: Western Blot for Dystrophin Quantification
This protocol describes the quantification of dystrophin protein in muscle tissue lysates.
Materials:
-
Harvested muscle tissue
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 3-8% Tris-Acetate)
-
Nitrocellulose or PVDF membranes
-
Primary antibody: Rabbit anti-dystrophin
-
Primary antibody: Mouse anti-GAPDH or α-actinin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen muscle tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Heat samples at 95°C for 5 minutes.
-
Load equal amounts of total protein (e.g., 50 µg) per lane onto an SDS-PAGE gel. Include a protein ladder and a positive control (wild-type muscle lysate).
-
Run the gel until adequate separation is achieved. Due to dystrophin's large size (427 kDa), this requires a low percentage acrylamide gel and extended run times.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-dystrophin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the dystrophin band intensity to the loading control.
-
Protocol 4: Immunofluorescence for Dystrophin Localization
This protocol is for visualizing the localization of dystrophin at the sarcolemma in muscle cross-sections.
Materials:
-
Frozen muscle tissue sections (7-10 µm) on charged slides
-
Acetone, pre-chilled to -20°C
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-dystrophin
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Allow frozen muscle sections to air dry at room temperature for 30 minutes.
-
Fix the sections in pre-chilled acetone for 10 minutes at -20°C.
-
Wash the slides three times in PBS for 5 minutes each.
-
-
Blocking and Permeabilization:
-
Incubate the sections in blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-dystrophin antibody in blocking buffer.
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides three times in PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Apply the secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the slides three times in PBS for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount a coverslip onto each slide using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Image the sections using a fluorescence microscope.
-
Healthy muscle will show clear dystrophin staining outlining the sarcolemma of the muscle fibers. Treated DMD muscle should show a mosaic pattern of dystrophin-positive fibers.
-
The percentage of dystrophin-positive fibers can be quantified by counting the number of fibers with clear sarcolemmal staining relative to the total number of fibers in multiple fields of view.
-
References
Application Notes and Protocols: TCL053 in Vaccine Formulations
To the Valued Research Community,
Following a comprehensive review of publicly available data, including regulatory filings, scientific publications, and official reports, we have found no evidence of a compound designated "TCL053" as a component in any FDA-approved mRNA vaccine formulations. Searches for "this compound" in broader scientific and pharmaceutical databases also did not yield any information regarding its chemical structure, function, or application in drug delivery or vaccine development.
The formulations for the FDA-approved mRNA vaccines from Pfizer-BioNTech and Moderna are publicly disclosed and consist of the following main components:
-
mRNA: The active ingredient that carries the genetic code for the spike protein of the SARS-CoV-2 virus.
-
Lipids: These form the lipid nanoparticle (LNP) that encapsulates and protects the mRNA, and facilitates its entry into cells. The specific lipids used are a combination of ionizable lipids, phospholipids, cholesterol, and pegylated lipids.
-
Salts: These help to maintain the pH and tonicity of the vaccine formulation.
-
Sugars: These act as cryoprotectants to stabilize the lipid nanoparticles during freezing.
Given the absence of "this compound" in the scientific literature and public regulatory documents pertaining to FDA-approved mRNA vaccines, we are unable to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams.
We are committed to providing accurate and validated scientific information. Should "this compound" be a proprietary or internal research compound name that is not yet in the public domain, we would require access to the relevant documentation to fulfill your request.
We will continue to monitor the scientific landscape and will update this information should any data regarding "this compound" become publicly available. We encourage researchers with information on this compound to contribute to the scientific discourse through peer-reviewed publications.
Application Notes and Protocols for Cell Culture Transfection with TCL053 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCL053 is a novel ionizable lipid that has demonstrated significant promise for the in vivo delivery of nucleic acid payloads such as mRNA and CRISPR-Cas9 systems.[1] This document provides detailed application notes and protocols for the use of this compound-based Lipid Nanoparticles (LNPs) for the efficient transfection of various mammalian cell lines in vitro. The protocols outlined below are designed to provide a starting point for optimization in your specific cell type and application.
Lipid nanoparticles are a leading platform for the delivery of RNA therapeutics.[2] A typical LNP formulation consists of four key components: an ionizable cationic lipid (such as this compound), a helper lipid (e.g., Dipalmitoylphosphatidylcholine - DPPC), cholesterol, and a PEGylated lipid (e.g., Polyethylene glycol-dimyristoyl glycerol - PEG-DMG).[1] The ionizable lipid is crucial for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm following endocytosis.[3] At an acidic pH during formulation, the ionizable lipid is positively charged, allowing for complexation with the negatively charged nucleic acid. At physiological pH, the LNP surface is near-neutral, reducing cytotoxicity. Upon cellular uptake into the acidic environment of the endosome, the ionizable lipid becomes protonated, leading to endosomal membrane disruption and release of the cargo into the cytoplasm.[4][5][6]
Data Presentation
The following tables summarize expected transfection efficiencies and cell viabilities when using ionizable lipid nanoparticles for mRNA delivery in various cell lines. While this data was generated with other well-established ionizable lipids, similar performance can be anticipated with this compound-based LNPs, though optimization for each cell line is recommended.
Table 1: Comparative Transfection Efficiency of mRNA-LNPs in Various Cell Lines
| Cell Line | Type | Transfection Efficiency (% GFP Positive Cells) |
| HEK-293 | Human Embryonic Kidney | ~85-95% |
| CHO | Chinese Hamster Ovary | ~80-90% |
| Huh7 | Human Hepatocellular Carcinoma | ~75-85% |
| HeLa | Human Cervical Adenocarcinoma | ~70-80% |
| Jurkat | Human T lymphocyte | ~50-65% |
Note: Efficiency is dependent on LNP formulation, mRNA dose, and cell culture conditions.
Table 2: Comparative Cell Viability after LNP Transfection
| Cell Line | Cell Viability (%) |
| HEK-293 | >90% |
| CHO | >90% |
| Huh7 | >85% |
| HeLa | >85% |
| Jurkat | >85% |
Note: Viability was assessed 24-48 hours post-transfection using standard assays such as MTT or trypan blue exclusion. Minor cytotoxicity can be observed at higher LNP concentrations.[7]
Experimental Protocols
Protocol 1: General Protocol for In Vitro Transfection of Adherent Cells with this compound LNPs
This protocol provides a general guideline for transfecting adherent cell lines in a 6-well plate format. Volumes and amounts should be scaled accordingly for other plate formats.
Materials:
-
Adherent cells of choice (e.g., HEK-293, HeLa, A549)
-
Complete cell culture medium
-
Opti-MEM™ I Reduced Serum Medium
-
This compound LNPs encapsulating desired mRNA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection. For HEK-293 cells, a density of approximately 2.5 x 10^5 cells per well is a good starting point.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of LNP-mRNA Complexes:
-
On the day of transfection, thaw the this compound LNP-mRNA solution at room temperature.
-
In a sterile microcentrifuge tube, dilute the desired amount of this compound LNP-mRNA in Opti-MEM™. A typical starting concentration is 200-500 ng of mRNA per well. Gently mix by pipetting.
-
Incubate the diluted LNP-mRNA complexes at room temperature for 15-20 minutes.
-
-
Transfection:
-
Gently aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the LNP-mRNA complex solution to each well.
-
Add fresh, pre-warmed complete culture medium to each well to the final recommended volume.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Post-Transfection Analysis:
-
After the incubation period, gene expression can be analyzed by methods such as fluorescence microscopy (for fluorescent reporter proteins), flow cytometry, or qPCR.
-
Cell viability can be assessed using a standard cytotoxicity assay.
-
Protocol 2: Cytotoxicity Assay
This protocol describes a method to assess the cytotoxicity of this compound LNPs using a WST-8 cell proliferation assay.
Materials:
-
Transfected and control cells in a 96-well plate
-
WST-8 assay reagent (e.g., CCK-8)
-
Plate reader
Procedure:
-
At 24 or 48 hours post-transfection, add 10 µL of the WST-8 reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Visualizations
Caption: A generalized workflow for in vitro cell transfection using this compound LNPs.
Caption: Proposed mechanism of this compound LNP cellular uptake and mRNA release.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deliver mRNA with LNP, transfection is so easy! [absin.net]
- 4. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Delivery of DNA Using Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing TCL053 LNP Encapsulation Efficiency
Welcome to the technical support center for improving the encapsulation efficiency of lipid nanoparticles (LNPs) formulated with the novel ionizable lipid, TCL053. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and answering frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in LNP formulations?
A1: this compound is an ionizable cationic lipid that is a critical component in the formulation of lipid nanoparticles, particularly for the delivery of nucleic acids like mRNA and sgRNA.[1][2][3] Its primary role is to encapsulate the negatively charged nucleic acid payload and facilitate its release into the cytoplasm of target cells.[1][3][4] LNP formulations containing this compound have been noted for their efficacy in intramuscular mRNA delivery.[1][2]
Q2: What are the other key components of a this compound-based LNP formulation?
A2: A typical LNP formulation using this compound also includes:
-
Helper lipids: Such as zwitterionic phospholipids (e.g., DSPC or DOPE), which contribute to the structural integrity and stability of the nanoparticle.[1]
-
Cholesterol: A structural component that modulates membrane fluidity and stability.[5]
-
PEGylated lipids (PEG-lipids): These lipids help to control the particle size and prevent aggregation.[5]
Q3: What is a typical molar ratio for a this compound LNP formulation?
A3: While the optimal ratio can vary depending on the specific application and payload, a referenced formulation for this compound is a molar ratio of 60:10.6:27.3:2.1 for this compound:DPPC:Cholesterol:DMG-PEG.[2] Optimization of these ratios is a critical step in achieving high encapsulation efficiency.[6]
Q4: How is LNP encapsulation efficiency calculated?
A4: Encapsulation efficiency (EE) is the percentage of the therapeutic drug that is successfully entrapped within the lipid nanoparticle. It is calculated using the following formula: EE (%) = (Amount of encapsulated drug / Total drug added) x 100.[7]
Q5: What are the common methods for measuring LNP encapsulation efficiency?
A5: Several analytical techniques are used to determine encapsulation efficiency, including:
-
Fluorescence Spectroscopy: Assays like the Quant-iT RiboGreen assay are widely used to quantify the amount of encapsulated nucleic acid.[8]
-
UV-Vis Spectroscopy: This method can be used to determine the concentration of mRNA.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the lipid components and the encapsulated drug.[7][8]
-
Capillary Gel Electrophoresis (CGE): CGE with laser-induced fluorescence detection is another method to determine encapsulation efficiency.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound LNP encapsulation experiments.
Issue 1: Low Encapsulation Efficiency (<80%)
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Suboptimal N/P Ratio | The N/P ratio, which is the molar ratio of amine groups in the ionizable lipid (this compound) to the phosphate groups in the nucleic acid, is a critical parameter.[10] An incorrect ratio can lead to inefficient encapsulation. Systematically vary the N/P ratio to find the optimal value for your specific payload and formulation. |
| Incorrect Buffer pH | The pH of the aqueous buffer used to dissolve the nucleic acid is crucial for the protonation of the ionizable lipid, which is necessary for encapsulation. A pH of 4 to 5 is commonly used for the aqueous phase during formulation.[10] Ensure your buffer pH is within the optimal range. |
| Inadequate Mixing | The method and speed of mixing the lipid and aqueous phases significantly impact LNP formation and encapsulation. Microfluidic mixing is a common and effective method for achieving rapid and uniform mixing.[11][12] If using microfluidics, optimize the total flow rate (TFR) and flow rate ratio (FRR). An FRR of 3:1 (aqueous to organic) is often used to achieve high encapsulation efficiency.[10] |
| Poor Quality of Nucleic Acid | The purity and integrity of your mRNA or other nucleic acid payload are essential. Ensure that your nucleic acid is free of contaminants and degradation.[13] |
| Suboptimal Lipid Ratios | The molar ratios of the different lipid components (this compound, helper lipid, cholesterol, PEG-lipid) play a significant role in encapsulation efficiency.[6] Systematically screen different lipid ratios to optimize your formulation. |
Issue 2: High Polydispersity Index (PDI > 0.2)
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inconsistent Mixing | Non-uniform mixing can lead to a wide particle size distribution. Ensure your mixing method, such as microfluidics, provides rapid and consistent mixing.[12] |
| Suboptimal Flow Rates | In microfluidic systems, the total flow rate (TFR) and flow rate ratio (FRR) can influence particle size and PDI.[10] Experiment with different flow rates to achieve a more monodisperse population of LNPs. |
| Lipid Aggregation | The concentration of lipids can affect particle formation and stability.[10] Try adjusting the total lipid concentration in your organic phase. |
Issue 3: Particle Aggregation
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Insufficient PEG-Lipid | The PEGylated lipid helps to create a hydrophilic corona that prevents particle aggregation.[5] If you are observing aggregation, consider increasing the molar percentage of the PEG-lipid in your formulation. |
| Incorrect Buffer Conditions Post-Formulation | After formulation, the pH of the LNP solution should be neutralized to approximately 7.4 for storage and in vivo use.[10] Ensure the final buffer conditions are appropriate to maintain particle stability. |
| Improper Storage | LNPs should be stored at appropriate temperatures (e.g., 4°C for short-term or -80°C for long-term) to prevent aggregation and degradation.[12] |
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidics
This protocol provides a general procedure for formulating this compound LNPs. Optimization of specific parameters will be required.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (DMG-PEG)
-
Ethanol
-
Nucleic acid (e.g., mRNA)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device
Procedure:
-
Prepare the Lipid Phase:
-
Dissolve this compound, DPPC, Cholesterol, and DMG-PEG in ethanol at the desired molar ratio (e.g., 60:10.6:27.3:2.1).[2]
-
The total lipid concentration should be optimized for your system.
-
-
Prepare the Aqueous Phase:
-
Dissolve the nucleic acid in 50 mM citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system.
-
Load the lipid solution into one syringe and the aqueous nucleic acid solution into another.
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic phase (e.g., 3:1).
-
Set the total flow rate (TFR) to an optimized value.
-
Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution will be in an ethanol/aqueous buffer mixture.
-
Purify the LNPs and exchange the buffer to PBS (pH 7.4) using a suitable method such as dialysis or tangential flow filtration (TFF).
-
-
Characterization:
-
Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency using the RiboGreen assay (see Protocol 2).
-
Protocol 2: Measuring Encapsulation Efficiency with Quant-iT™ RiboGreen™ Assay
Materials:
-
This compound LNP sample
-
Quant-iT™ RiboGreen™ RNA Assay Kit
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
Triton X-100 (1% v/v in TE buffer)
-
Fluorometer or plate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a standard curve of your nucleic acid in TE buffer at known concentrations.
-
-
Measurement of Free (Unencapsulated) Nucleic Acid:
-
Dilute the LNP sample in TE buffer.
-
Add the RiboGreen™ reagent to the diluted LNP sample.
-
Measure the fluorescence. The fluorescence intensity corresponds to the amount of free nucleic acid.
-
-
Measurement of Total Nucleic Acid:
-
To measure the total amount of nucleic acid (encapsulated + free), the LNPs must be lysed.
-
Treat the LNP sample with 1% Triton X-100 in TE buffer to disrupt the nanoparticles.[14]
-
Dilute the lysed LNP sample in TE buffer.
-
Add the RiboGreen™ reagent and measure the fluorescence.
-
-
Calculation:
-
Use the standard curve to determine the concentration of free and total nucleic acid.
-
Calculate the amount of encapsulated nucleic acid:
-
Encapsulated Nucleic Acid = Total Nucleic Acid - Free Nucleic Acid
-
-
Calculate the encapsulation efficiency:
-
EE (%) = (Encapsulated Nucleic Acid / Total Nucleic Acid) x 100
-
-
Visualizations
Caption: Experimental workflow for this compound LNP formulation.
Caption: Troubleshooting low LNP encapsulation efficiency.
References
- 1. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 6. How mRNA Lipid Nanoparticles Optimize Drug Delivery [eureka.patsnap.com]
- 7. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 8. blog.curapath.com [blog.curapath.com]
- 9. sciex.com [sciex.com]
- 10. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 11. An Optimized Method for mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles [creative-biogene.com]
- 12. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 13. iscaconsortium.org [iscaconsortium.org]
- 14. rsc.org [rsc.org]
Troubleshooting low transfection efficiency with TCL053
Welcome to the technical support center for the TCL053 Transfection Reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and achieve high transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a novel ionizable cationic lipid that forms the core of our lipid nanoparticle (LNP) based transfection reagent. It is designed for the efficient delivery of nucleic acids, such as mRNA and plasmid DNA, into a wide range of mammalian cells, including primary cells and hard-to-transfect cell lines.[1] Its primary application is in transient gene expression, gene editing (e.g., CRISPR/Cas9), and high-throughput screening.
Q2: How does this compound mediate nucleic acid delivery?
This compound is formulated into lipid nanoparticles that encapsulate the nucleic acid cargo. These LNPs interact with the negatively charged cell membrane, facilitating cellular uptake through endocytosis.[1] Inside the cell, the endosome's acidic environment protonates the ionizable lipid this compound, leading to endosomal disruption and the release of the nucleic acid into the cytoplasm. For plasmid DNA, it must then enter the nucleus for transcription.[1]
Q3: What types of nucleic acids can be delivered using this compound?
This compound is optimized for the delivery of mRNA and plasmid DNA. It can also be used for the co-transfection of multiple plasmids or the delivery of CRISPR/Cas9 components, such as Cas9 mRNA and guide RNA (gRNA).[1][2]
Q4: Is this compound compatible with serum-containing media?
Yes, this compound is designed to be compatible with serum-containing media. However, for optimal complex formation, it is crucial to form the this compound-nucleic acid complexes in a serum-free medium before adding them to the cells cultured in complete medium.[3]
Q5: What is the expected transfection efficiency with this compound?
Transfection efficiency is highly dependent on the cell type and experimental conditions. For common cell lines like HEK293, efficiencies of over 80% can be expected. For more challenging primary cells, efficiency may be lower and require optimization.
Troubleshooting Guide: Low Transfection Efficiency
Low transfection efficiency is a common issue in transfection experiments. Below are potential causes and recommended solutions to improve your results with this compound.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health or Confluency | - Use healthy, actively dividing cells with a low passage number (ideally <20).[4] - Ensure cells are 70-90% confluent at the time of transfection. Overly confluent or sparse cultures can lead to poor results.[4][5] - Regularly test for mycoplasma contamination.[4] |
| Incorrect Reagent-to-Nucleic Acid Ratio | - Perform a titration experiment to determine the optimal ratio of this compound to nucleic acid for your specific cell type. Start with the recommended ratio and test a range of concentrations.[6] |
| Poor Quality of Nucleic Acid | - Use high-purity, endotoxin-free nucleic acid. The A260/A280 ratio should be ≥ 1.8.[4] - Verify the integrity of your nucleic acid by running it on an agarose gel.[4] |
| Presence of Inhibitors During Complex Formation | - Form the this compound-nucleic acid complexes in a serum-free medium. Serum proteins can interfere with complex formation.[3][4] - Avoid using antibiotics in the medium during transfection, as they can be cytotoxic.[4] |
| Incorrect Incubation Times | - Allow 15-30 minutes for the this compound-nucleic acid complexes to form at room temperature before adding them to the cells.[3] - Assay for gene expression at an appropriate time point post-transfection (e.g., 24-72 hours).[6] |
| Cell Type is Difficult to Transfect | - For hard-to-transfect cells, consider alternative delivery methods like electroporation.[7][8] - Optimize the cell seeding density and the amount of transfection complex added. |
Experimental Protocols
Standard Protocol for Plasmid DNA Transfection using this compound
This protocol is a starting point for the transfection of plasmid DNA into adherent mammalian cells in a 24-well plate format.
Materials:
-
This compound Transfection Reagent
-
Plasmid DNA (1 µg/µL)
-
Serum-free medium (e.g., DMEM)
-
Complete growth medium with serum
-
Adherent cells in a 24-well plate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they are 70-90% confluent at the time of transfection.
-
Complex Formation: a. Dilute 1 µg of plasmid DNA in 50 µL of serum-free medium in a sterile tube. b. In a separate sterile tube, dilute 2 µL of this compound reagent in 50 µL of serum-free medium. c. Add the diluted DNA to the diluted this compound reagent and mix gently by pipetting. d. Incubate the mixture for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Gently add the 100 µL of this compound-DNA complex to the cells in the 24-well plate. b. Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection: a. After 4-6 hours, the medium can be replaced with fresh complete growth medium if toxicity is observed. b. Assay for gene expression 24-72 hours post-transfection.
Quantitative Data Summary
| Parameter | Recommendation | Range for Optimization |
| Cell Confluency | 70-90% | 60-95% |
| Plasmid DNA per well (24-well) | 0.5 - 1.0 µg | 0.25 - 1.5 µg |
| This compound Reagent per well (24-well) | 1.5 - 2.5 µL | 1.0 - 3.0 µL |
| Complex Formation Time | 20 minutes | 15 - 30 minutes |
| Incubation Time Before Assay | 24 - 48 hours | 24 - 72 hours |
Visualizations
This compound Transfection Workflow
Caption: Workflow for this compound-mediated plasmid DNA transfection.
Cellular Uptake and Gene Expression Pathway
Caption: Pathway of this compound-mediated gene delivery and expression.
References
- 1. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Highly Efficient Cell Engineering via Cas9 Protein Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 4. genscript.com [genscript.com]
- 5. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. CRISPR Transfection | Thermo Fisher Scientific - NL [thermofisher.com]
Technical Support Center: Optimizing TCL053 to Helper Lipid Ratio
Welcome to the technical support center for the optimization of TCL053-based lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining the ratio of the ionizable lipid this compound to various helper lipids in your experimental workflows. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful formulation and application of your LNPs for nucleic acid delivery.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound and helper lipids in an LNP formulation?
A1: this compound is an ionizable lipid that is crucial for encapsulating negatively charged nucleic acid payloads, such as mRNA or sgRNA, and facilitating their release into the cell cytoplasm.[1] At a low pH during formulation, this compound is positively charged, enabling it to bind to the nucleic acid. In the bloodstream's neutral pH, it becomes more neutral, which helps reduce toxicity. Upon entering the acidic environment of the endosome within a cell, this compound becomes protonated again, which aids in disrupting the endosomal membrane to release the therapeutic payload.[2][3]
Helper lipids, such as Dipalmitoylphosphatidylcholine (DPPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), are structural components that contribute to the stability and integrity of the LNP.[4][5][6][7] They also play a role in the fusogenicity of the LNP with the endosomal membrane, thereby influencing the efficiency of payload delivery.[8]
Q2: Why is the molar ratio of this compound to helper lipid a critical parameter for optimization?
A2: The molar ratio between the ionizable lipid (this compound) and the helper lipid is a critical quality attribute that significantly impacts the LNP's physicochemical properties and its biological performance.[3][9][10][11] Optimizing this ratio is essential for:
-
Encapsulation Efficiency: The amount of ionizable lipid directly affects the LNP's capacity to encapsulate the nucleic acid cargo.
-
Particle Size and Stability: The balance of lipids is crucial for forming stable LNPs of a consistent and optimal size for cellular uptake.[3]
-
Transfection Efficiency: The helper lipid influences the LNP's ability to fuse with the endosomal membrane and release its payload. An improper ratio can lead to poor endosomal escape and reduced therapeutic efficacy.[7]
-
Toxicity: An excessive amount of ionizable lipid can lead to increased cytotoxicity.
Q3: What is a good starting molar ratio for a this compound-based LNP formulation?
A3: A previously reported formulation for a this compound-based LNP for delivering Cas9 mRNA and sgRNA to skeletal muscle used a molar ratio of This compound:DPPC:Cholesterol:PEG-DMG of 60:10.6:27.3:2.1 .[1][4] This can serve as an excellent starting point for your optimization experiments.
Q4: What are the key characterization steps after formulating this compound LNPs?
A4: After formulation, it is essential to characterize the LNPs to ensure they meet the desired specifications. Key characterization techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size and polydispersity index (PDI).
-
Zeta Potential Measurement: To assess the surface charge of the LNPs.
-
RiboGreen Assay: To quantify the amount of encapsulated nucleic acid and determine the encapsulation efficiency.
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology of the LNPs.
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidics
This protocol describes a general method for formulating this compound LNPs using a microfluidic mixing device.
Materials:
-
This compound
-
Helper Lipid (e.g., DPPC, DOPE, or DSPC)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Ethanol (anhydrous)
-
Acidic Buffer (e.g., 50 mM sodium citrate, pH 4.0)
-
Nucleic Acid Payload (mRNA or sgRNA)
-
Microfluidic mixing system (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, the chosen helper lipid, cholesterol, and PEG-DMG in ethanol at the desired molar ratio. A typical starting total lipid concentration is 10-25 mM.
-
For example, to prepare a 1 mL stock of the 60:10.6:27.3:2.1 molar ratio at 25 mM total lipid concentration, you would dissolve the appropriate weights of each lipid in ethanol.
-
Vortex or gently heat (if necessary) to ensure complete dissolution.
-
-
Prepare Nucleic Acid Solution:
-
Dilute the nucleic acid payload in the acidic buffer to the desired concentration.
-
-
Set up the Microfluidic System:
-
Prime the microfluidic cartridge with ethanol and the acidic buffer according to the manufacturer's instructions.
-
-
Formulate LNPs:
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.
-
Set the total flow rate (e.g., 12 mL/min).
-
Start the pumps to initiate mixing.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution will be in an ethanol/buffer mixture.
-
Perform buffer exchange and remove ethanol using dialysis or tangential flow filtration (TFF) against a storage buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Sterilization and Storage:
-
Filter the final LNP formulation through a 0.22 µm sterile filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Screening for Optimal this compound to Helper Lipid Ratio
This protocol outlines a systematic approach to screen for the optimal molar ratio of this compound to a selected helper lipid.
Procedure:
-
Design the Experiment:
-
Choose a range of molar percentages for the helper lipid to test, while keeping the molar percentages of cholesterol and PEG-DMG constant. The molar percentage of this compound will be adjusted accordingly to maintain a total of 100%.
-
For example, you could test helper lipid (e.g., DPPC) at 5%, 10%, 15%, and 20% molar ratios.
-
-
Formulate LNPs:
-
For each designed lipid ratio, prepare the lipid stock solution in ethanol as described in Protocol 1.
-
Formulate the LNPs using the microfluidic system with your nucleic acid payload.
-
-
Characterize the LNPs:
-
For each formulation, measure the particle size, PDI, and encapsulation efficiency.
-
-
In Vitro Transfection:
-
Transfect a relevant cell line with each LNP formulation at a fixed nucleic acid concentration.
-
Measure the expression of the delivered nucleic acid (e.g., reporter protein expression for mRNA, or gene editing efficiency for CRISPR-Cas9).
-
-
Data Analysis:
-
Compare the characterization data and in vitro transfection results for each formulation to identify the optimal this compound to helper lipid ratio that provides the best balance of physicochemical properties and biological activity.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Large Particle Size (>150 nm) or High PDI (>0.2) | Suboptimal helper lipid ratio. | Systematically vary the molar percentage of the helper lipid. An excess or insufficient amount can lead to aggregation. |
| Poor quality or degraded lipids. | Ensure lipids are of high purity and have been stored correctly. Prepare fresh stock solutions. | |
| Low Encapsulation Efficiency (<90%) | Insufficient this compound to nucleic acid ratio. | Increase the molar percentage of this compound in the formulation. |
| Suboptimal helper lipid concentration. | The helper lipid can influence the packing of the lipids and nucleic acid. Test different helper lipid ratios. | |
| Low In Vitro Transfection Efficiency | Poor endosomal escape. | The type and ratio of the helper lipid are critical for endosomal release. Screen different helper lipids (e.g., DPPC, DOPE, DSPC) and vary their molar ratios. |
| LNP instability in culture media. | Assess LNP stability in the presence of serum using DLS over time. Consider optimizing the PEG-lipid content. | |
| High Cytotoxicity | Excess this compound. | Decrease the molar percentage of this compound in the formulation. |
Quantitative Data Presentation
The following table provides an example of how to present quantitative data from a this compound to helper lipid (DPPC) ratio optimization study. The values presented here are hypothetical but are representative of expected trends.
| This compound:DPPC:Chol:PEG Molar Ratio | Size (nm) | PDI | Encapsulation Efficiency (%) | In Vitro Transfection Efficiency (Relative to Control) |
| 70:5:23.5:1.5 | 120 | 0.18 | 85 | 0.8 |
| 65:10:23.5:1.5 | 95 | 0.12 | 92 | 1.2 |
| 60:10.6:27.3:2.1 (Reference) | 80 | 0.10 | 96 | 1.5 |
| 55:15:28.5:1.5 | 85 | 0.11 | 95 | 1.4 |
| 50:20:28.5:1.5 | 105 | 0.15 | 90 | 1.1 |
Visualizations
LNP Formulation Workflow
Caption: Workflow for this compound LNP formulation and testing.
LNP-Mediated CRISPR-Cas9 Delivery Pathway
Caption: Cellular pathway of LNP-delivered CRISPR-Cas9.
References
- 1. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 2. benchchem.com [benchchem.com]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 5. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Nanoparticles: Formulation Concepts + Guidance - Echelon Biosciences [echelon-inc.com]
- 8. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 9. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: TCL053 Lipid Nanoparticles
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to prevent and troubleshoot aggregation issues with TCL053 lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary components of this compound lipid nanoparticles?
A1: this compound-based LNPs are typically composed of four main components: the ionizable lipid this compound, a helper phospholipid such as Dipalmitoylphosphatidylcholine (DPPC), Cholesterol, and a PEGylated lipid like Polyethylene glycol-dimyristoyl glycerol (PEG-DMG).[1][2] A common molar ratio for these components is 60:10.6:27.3:2.1 (this compound:DPPC:Cholesterol:PEG-DMG).[3]
Q2: What is the significance of the pKa of this compound?
A2: this compound is an ionizable lipid with a pKa of 6.8.[4] This property is crucial for the formulation and function of the LNPs. During formulation at an acidic pH (typically 4-5), the ionizable lipid becomes positively charged, which facilitates the encapsulation of negatively charged nucleic acids.[5][6][7] Upon entering the physiological environment (pH ~7.4), the lipid becomes nearly neutral, which is desirable for stability and reduced toxicity.[8] The subsequent acidification within the endosome to a pH below the pKa again protonates the lipid, facilitating endosomal escape and cargo release.[7][9]
Q3: Why are my this compound LNPs aggregating immediately after formulation?
A3: Immediate aggregation is often due to suboptimal formulation parameters. Key factors to investigate include the pH of the aqueous phase, high ionic strength of the buffer, high lipid concentration, and an inadequate mixing rate of the lipid and aqueous phases.[8] An inappropriate pH can lead to excessive surface charge and instability.[8]
Q4: Can I freeze my this compound LNP suspension for storage?
A4: While freezing is a common storage method, it can induce aggregation if not performed correctly. Freeze-thaw cycles can cause phase separation and the formation of ice crystals, which apply mechanical stress to the nanoparticles, leading to fusion and aggregation.[9][10][11] It is highly recommended to use cryoprotectants, such as sucrose or trehalose, if you need to freeze your LNP formulations.[10][11][12]
Q5: What are cryoprotectants and why are they important for LNP stability?
A5: Cryoprotectants are substances that protect biomolecules and nanoparticles from damage during freezing. For LNPs, sugars like sucrose and trehalose are commonly used to prevent aggregation during freeze-thaw cycles and lyophilization.[1][10][11][12] They form a glassy matrix that preserves the LNP structure and prevents fusion.[1]
Troubleshooting Guides
Issue 1: Increased Particle Size and Polydispersity Index (PDI) after Formulation
Symptoms:
-
Dynamic Light Scattering (DLS) shows a Z-average diameter significantly larger than the expected ~80 nm.
-
The Polydispersity Index (PDI) is high (e.g., > 0.2), indicating a broad size distribution.
-
Visible precipitates or cloudiness in the nanoparticle suspension.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Suboptimal pH of Aqueous Buffer | The pH during formulation is critical for the protonation of this compound and proper particle formation. A pH that is too high or too low can lead to instability.[8] | Ensure the aqueous buffer (e.g., sodium acetate or sodium citrate) is at the optimal pH, typically between 4.0 and 5.0, for mixing with the lipid-ethanol phase.[5][6] |
| High Ionic Strength | High salt concentrations in the formulation buffer can screen the surface charge of the LNPs, reducing electrostatic repulsion and leading to aggregation.[8][9] | Use a buffer with a low to moderate ionic strength during formulation. A common choice is 25-50 mM sodium acetate or citrate.[5] |
| High Lipid Concentration | Elevated lipid concentrations increase the likelihood of particle collisions during formation, which can promote aggregation.[8][13] | Optimize the total lipid concentration. Concentrations above 10 mM may lead to larger particles.[13] Consider reducing the lipid concentration in the organic phase. |
| Inadequate Mixing | The rate of mixing between the lipid-ethanol phase and the aqueous nucleic acid phase is crucial. Slow mixing can result in the formation of larger, less stable particles.[8] | If using a microfluidic device, ensure the total flow rate and flow rate ratio are optimized. Higher flow rates generally produce smaller, more uniform particles.[6][13] For manual mixing, ensure rapid and consistent injection of the lipid phase into the aqueous phase with vigorous stirring. |
| Incorrect Lipid Molar Ratios | The ratio of the four lipid components (ionizable, helper, cholesterol, PEGylated) is critical for LNP stability. Insufficient PEG-lipid can lead to aggregation.[9][14] | Verify the molar ratios of your lipid stock solutions. A PEG-lipid concentration of 0.5-2.5 mol% is often sufficient to yield stable LNPs.[14] |
Issue 2: Aggregation During Storage
Symptoms:
-
Particle size and PDI increase over time as measured by DLS.
-
Appearance of visible aggregates or sediment in the stored sample.
-
Loss of therapeutic efficacy.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Inappropriate Storage Temperature | Both freezing and room temperature storage can be detrimental. Freezing without cryoprotectants can cause aggregation due to ice crystal formation.[9][11] Storage at room temperature can lead to a loss of efficacy over time.[15] | For short-term storage (up to several months), refrigeration at 2-8°C is often optimal for aqueous LNP suspensions.[10][15] If long-term frozen storage is required, use a cryoprotectant and store at -20°C or -80°C.[12] |
| Freeze-Thaw Cycles | Repeated freezing and thawing of LNP samples is a major cause of aggregation.[9] | Aliquot your LNP suspension into single-use volumes before freezing to avoid multiple freeze-thaw cycles. |
| Absence of Cryoprotectant | Freezing an LNP suspension without a cryoprotectant will likely lead to irreversible aggregation.[10][11] | Before freezing, add a cryoprotectant such as sucrose or trehalose to a final concentration of 5-20% (w/v).[1][10][11] A 10% (w/v) sucrose concentration has been shown to be effective for stabilizing LNPs at -20°C.[16] |
| Incorrect Storage Buffer pH | After formulation, the LNP suspension should be buffer-exchanged into a neutral pH buffer for storage. Storing at an acidic pH can affect long-term stability. | Dialyze or perform tangential flow filtration (TFF) to exchange the acidic formulation buffer with a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7.4, for storage.[5] |
| Buffer Composition | Certain buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freezing, which can induce aggregation.[9] | If freezing in PBS, ensure the formulation is robust. Alternatively, consider using other buffers like Tris-buffered saline (TBS), which may offer better cryoprotection.[17] |
Data Summary Tables
Table 1: Influence of Formulation Parameters on this compound LNP Stability
| Parameter | Recommended Range/Condition | Potential Issue if Deviated |
| Formulation pH | 4.0 - 5.0 (e.g., citrate or acetate buffer)[5][6] | Aggregation, poor encapsulation |
| Storage pH | ~7.4 (e.g., PBS)[5][10] | Instability during long-term storage |
| Total Lipid Concentration | < 10 mM[13] | Larger particle size, increased aggregation |
| PEG-Lipid Molar Ratio | 0.5 - 2.5%[14] | Particle fusion and aggregation |
| Lipid:Nucleic Acid Weight Ratio | 10:1 to 30:1[5] | Poor encapsulation efficiency |
| Flow Rate Ratio (Aqueous:Ethanol) | 3:1 to 9:1[6] | Affects particle size and PDI |
Table 2: Storage Conditions and Cryoprotectant Concentrations for LNP Stability
| Storage Temperature | Cryoprotectant | Recommended Concentration (w/v) | Expected Outcome |
| 2-8°C | None needed for short-term | N/A | Stable for up to 160 days.[10] |
| -20°C | Sucrose or Trehalose | 5% - 20%[1][10][11][16] | Stable for at least 30 days with 10% sucrose.[16] |
| -80°C | Sucrose or Trehalose | 5% - 20%[1][10][11] | Necessary to prevent aggregation upon thawing.[10][11] |
| -80°C (No Cryoprotectant) | None | N/A | High risk of particle aggregation and increased PDI.[17] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing
Objective: To formulate this compound LNPs encapsulating a nucleic acid cargo with a target size of ~80 nm and a PDI < 0.2.
Materials:
-
This compound, DPPC, Cholesterol, PEG-DMG (in ethanol)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Ethanol (200 proof, RNase-free)
-
Aqueous buffer: 25-50 mM Sodium Citrate, pH 4.0 (RNase-free)
-
Storage/Dialysis buffer: 1x PBS, pH 7.4 (RNase-free)
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system
Procedure:
-
Prepare Lipid Stock Solution: Prepare a stock solution of this compound, DPPC, Cholesterol, and PEG-DMG in ethanol at the desired molar ratio (e.g., 60:10.6:27.3:2.1).
-
Prepare Nucleic Acid Solution: Dissolve the nucleic acid cargo in the sodium citrate buffer (pH 4.0).
-
Microfluidic Mixing: a. Set up the microfluidic mixer according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one inlet syringe and the aqueous nucleic acid solution into another. c. Set the flow rate ratio (FRR) of the aqueous to the lipid phase, typically 3:1. d. Set the total flow rate (TFR). A higher TFR generally results in smaller particles. e. Initiate mixing to produce the LNP suspension.
-
Buffer Exchange: a. Dilute the collected LNP suspension with the formulation buffer to reduce the ethanol concentration. b. Transfer the diluted suspension to a pre-wetted dialysis cassette. c. Dialyze against 1x PBS (pH 7.4) at 4°C for at least 18-24 hours, with multiple buffer changes, to remove ethanol and exchange the buffer to a neutral pH.
-
Concentration and Sterilization: a. If necessary, concentrate the final LNP suspension using a centrifugal filter device. b. Sterilize the final LNP product by passing it through a 0.22 µm filter.[5]
-
Characterization: Immediately characterize the LNPs for size, PDI, and encapsulation efficiency.
-
Storage: Store at 4°C for short-term use or add cryoprotectant and freeze at -20°C or -80°C for long-term storage.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
Objective: To measure the Z-average hydrodynamic diameter and Polydispersity Index (PDI) of the LNP suspension.
Materials:
-
LNP suspension
-
1x PBS, pH 7.4 (filtered through a 0.22 µm filter)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvette
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's guidelines.
-
Sample Preparation: a. Dilute a small aliquot of the LNP suspension in filtered 1x PBS. The dilution factor will depend on the LNP concentration and instrument sensitivity but should be sufficient to avoid multiple scattering effects. b. Gently mix the diluted sample by pipetting up and down. Do not vortex, as this can cause aggregation.
-
Measurement: a. Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles. b. Place the cuvette in the instrument's sample holder. c. Set the measurement parameters in the software (e.g., sample material, dispersant properties, temperature). d. Allow the sample to equilibrate to the instrument's temperature (e.g., 25°C) for 1-2 minutes. e. Perform the measurement. The instrument will acquire data from the scattered light fluctuations.
-
Data Analysis: a. The software will generate a correlation function and calculate the Z-average diameter and PDI. b. A good quality LNP formulation should have a Z-average size of approximately 70-120 nm and a PDI below 0.2. c. Analyze the size distribution plot to check for multiple populations, which could indicate the presence of aggregates.
Visualizations
Caption: Troubleshooting workflow for this compound LNP aggregation.
Caption: Experimental workflow for LNP formulation and QC.
References
- 1. media.sciltp.com [media.sciltp.com]
- 2. Freeze Thaw: A Simple Approach for Prediction of Optimal Cryoprotectant for Freeze Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allanchem.com [allanchem.com]
- 5. biomol.com [biomol.com]
- 6. helixbiotech.com [helixbiotech.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. fluidimaging.com [fluidimaging.com]
- 10. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. susupport.com [susupport.com]
- 13. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 14. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TCL053 LNP Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and long-term storage of TCL053 lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound LNPs?
A1: The stability of lipid nanoparticles (LNPs), including those formulated with the ionizable lipid this compound, is influenced by a combination of physical and chemical factors. Key contributors to instability include:
-
Temperature: this compound LNPs are sensitive to temperature fluctuations. Both high temperatures and freeze-thaw cycles can lead to particle aggregation, fusion, and degradation of the encapsulated payload (e.g., mRNA).[1][2][3]
-
pH of the storage buffer: The pH can affect the surface charge of the LNPs, influencing their tendency to aggregate. While some studies suggest that the pH of the storage buffer does not significantly influence stability, it is generally recommended to store LNPs under physiologically appropriate conditions (pH 7.4) for ease of use.[2][4][5]
-
Lipid Composition: The specific lipids and their molar ratios in the formulation are critical for stability. The formulation for this compound LNPs typically includes helper lipids like DPPC, cholesterol, and a PEG-lipid, which contribute to the structural integrity and stability of the nanoparticle.[1][6][7]
-
Encapsulated Cargo: The nature of the encapsulated material, such as mRNA or siRNA, can also impact stability. Hydrolysis of the nucleic acid is a primary degradation pathway.[8]
-
Mechanical Stress: Agitation and shear forces during handling and transportation can disrupt the LNP structure and lead to aggregation.[1]
Q2: What are the recommended long-term storage conditions for this compound LNPs?
A2: For long-term storage, it is crucial to minimize physical and chemical degradation. The optimal storage strategy depends on the desired duration:
-
Refrigeration (2-8°C): For storage up to approximately 150-160 days, refrigeration is often the most stable condition for aqueous LNP solutions, showing less aggregation compared to freezing or room temperature storage.[4][5]
-
Freezing (-20°C to -80°C): While freezing can slow down chemical degradation, the freeze-thaw process itself can cause significant physical instability, such as aggregation and fusion of nanoparticles.[2][4][9] If freezing is necessary, it is highly recommended to use cryoprotectants and to control the freezing and thawing rates.[2][10] Storage at -80°C is generally preferred over -20°C to further minimize degradation.[3]
-
Lyophilization (Freeze-Drying): Lyophilization is a robust method for long-term storage at room temperature, extending the shelf life of LNP formulations.[4][10] This process involves freezing the LNP solution and then removing the water by sublimation under a vacuum. The addition of lyoprotectants, such as sucrose or trehalose, is essential to prevent aggregation and maintain the potency of the LNPs upon reconstitution.[4][10]
Q3: My this compound LNPs have aggregated after storage. What are the possible causes and how can I prevent this?
A3: Aggregation of LNPs is a common issue that can arise from several factors:
-
Suboptimal Storage Temperature: Storing at room temperature or undergoing multiple freeze-thaw cycles are primary causes of aggregation.[4][9]
-
Improper Formulation: The ratio of lipids, particularly the PEG-lipid concentration, can impact particle stability. Insufficient PEGylation can lead to increased inter-particle interactions and aggregation.[11]
-
pH and Ionic Strength of the Buffer: While less impactful than temperature, a suboptimal pH or high ionic strength in the buffer can reduce the electrostatic repulsion between nanoparticles, leading to aggregation.[12]
-
Mechanical Stress: Vigorous vortexing or agitation can induce aggregation.
Prevention Strategies:
-
Store LNPs at recommended temperatures (2-8°C for short-term, or frozen at -80°C with cryoprotectants for long-term).[3][4][5]
-
If freezing is required, add cryoprotectants like sucrose or trehalose to the formulation.[2][10]
-
Handle LNP solutions gently, avoiding vigorous mixing.
-
Ensure the formulation has an optimized lipid composition for stability.[1]
Troubleshooting Guides
Issue 1: Increased Particle Size and Polydispersity Index (PDI) after Storage
| Potential Cause | Troubleshooting Steps |
| Aggregation due to Freeze-Thaw Cycles | 1. Avoid repeated freeze-thaw cycles. Aliquot samples before freezing. 2. If freezing is necessary, add cryoprotectants (e.g., 5-20% w/v sucrose or trehalose) to the LNP solution before freezing.[2][4][10] 3. Optimize the freezing and thawing rates. Plate-based freezing methods can offer more controlled and rapid temperature changes.[2] |
| Inappropriate Storage Temperature | 1. For aqueous solutions, store at 2-8°C for up to 5 months.[5] 2. For longer-term storage, freeze at -80°C.[3] |
| Suboptimal Buffer Conditions | 1. Ensure the storage buffer is at a physiological pH (around 7.4).[5] 2. Avoid buffers with high ionic strength which can screen surface charges and reduce repulsive forces between particles.[12] |
Issue 2: Loss of Encapsulation Efficiency and Therapeutic Efficacy
| Potential Cause | Troubleshooting Steps |
| Degradation of Encapsulated Cargo (e.g., mRNA) | 1. Minimize exposure to room temperature.[4] 2. Store at ultra-low temperatures (-80°C) to slow down hydrolysis of the nucleic acid payload.[3][8] 3. Ensure the initial encapsulation efficiency was high and that the purification process to remove unencapsulated material was effective. |
| LNP Structural Disruption | 1. Avoid mechanical stress such as vigorous vortexing. 2. If lyophilized, ensure proper reconstitution procedures are followed, as aggregation upon reconstitution can lead to reduced efficacy.[4] The addition of cryoprotectants prior to lyophilization is crucial.[4][10] |
| Chemical Degradation of Lipids | 1. Store LNPs protected from light and oxygen to prevent oxidation of lipids.[2] 2. Use high-purity lipids for formulation. |
Data Presentation
Table 1: Effect of Storage Temperature on LNP Stability (Aqueous Solution)
| Storage Temperature | Duration | Change in Particle Size (Z-average) | Change in PDI | Change in Efficacy | Reference |
| 25°C (Room Temp) | ~156 days | Minimal change initially, then potential for degradation | Gradual increase | Significant loss of efficacy | [4][9] |
| 2°C (Refrigerator) | ~156 days | Most stable, minimal change | Minimal change | Retained efficacy | [4][9] |
| -20°C (Freezer) | ~156 days | Increase, aggregation observed | Significant increase | Loss of efficacy | [4][9] |
| -80°C (Deep Freezer) | 24 weeks | Stable | Slight increase compared to -80°C | Generally stable | [3] |
Table 2: Impact of Cryoprotectants on Freeze-Thaw Stability
| Cryoprotectant | Concentration (w/v) | Effect on Particle Size after Freeze-Thaw | Effect on Efficacy after Freeze-Thaw | Reference |
| None | 0% | Significant increase, aggregation | Significant loss | [4][9] |
| Sucrose | 5% | Maintained | Retained | [10] |
| Trehalose | 5% | Maintained | Retained | [10] |
| Sucrose | 20% | Maintained | Retained | [4] |
| Trehalose | 20% | Maintained | Retained | [4] |
Experimental Protocols
Protocol 1: Assessment of LNP Stability Over Time
-
Preparation of LNP Samples:
-
Formulate this compound LNPs using a standardized microfluidic mixing method. A typical lipid composition could be this compound, DPPC, Cholesterol, and a PEG-lipid in a specific molar ratio.[6]
-
Purify the LNPs to remove any unencapsulated nucleic acid and ethanol.
-
Dilute the purified LNPs to a final desired concentration in a storage buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Aliquoting and Storage:
-
Aliquot the LNP solution into sterile, low-binding tubes.
-
For studies involving cryoprotectants, add the desired concentration of sterile-filtered sucrose or trehalose solution to the aliquots.
-
Store the aliquots at various temperatures: 25°C, 4°C, -20°C, and -80°C.
-
-
Time-Point Analysis:
-
At designated time points (e.g., Day 0, Week 1, Week 4, Week 12, Week 24), retrieve one aliquot from each storage condition.
-
If frozen, thaw the samples according to a standardized procedure (e.g., at room temperature or in a water bath).
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure the Z-average diameter and PDI using Dynamic Light Scattering (DLS).[13]
-
Encapsulation Efficiency: Determine the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).[13] This involves measuring the fluorescence before and after lysing the LNPs with a detergent.
-
In vitro Potency: Assess the biological activity of the encapsulated cargo. For example, if the LNP contains mRNA encoding a reporter protein like luciferase, transfect a suitable cell line and measure the protein expression.[9]
-
Visualizations
Caption: Workflow for assessing LNP stability under various storage conditions.
Caption: Logical guide for troubleshooting LNP aggregation issues.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. susupport.com [susupport.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. k2sci.com [k2sci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. dovepress.com [dovepress.com]
- 10. Long-term storage of lipid-like nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 12. benchchem.com [benchchem.com]
- 13. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Immunogenicity of TCL053-Based LNPs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate the immunogenicity of your TCL053-based lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Question 1: What are the primary sources of immunogenicity in our this compound-based LNPs?
Answer: The immunogenicity of lipid nanoparticles is multifaceted and can originate from several components of the formulation. For your this compound-based LNPs, the primary sources of an immune response are likely:
-
The Ionizable Cationic Lipid (this compound): Ionizable lipids are essential for encapsulating nucleic acids and facilitating their release into the cytoplasm. However, their amine headgroups can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs), particularly TLR2 and TLR4.[1][2] This recognition can trigger inflammatory signaling pathways, leading to the production of pro-inflammatory cytokines.[3][4][5][6] Empty LNPs, containing the ionizable lipid but no mRNA, have been shown to be immunostimulatory, highlighting the role of the lipid components themselves.[4]
-
PEGylated Lipid: Polyethylene glycol (PEG) is used to create a "stealth" layer on the LNP surface, which helps to prolong circulation time.[7][8][9][10] However, pre-existing anti-PEG antibodies in a significant portion of the population can lead to rapid clearance of the LNPs, a phenomenon known as accelerated blood clearance (ABC).[8][9][10][11] This can also trigger hypersensitivity reactions.[8][9][10][12]
-
Impurities: Residual solvents, or impurities from the synthesis of lipid components can also contribute to immunogenicity.[13] Double-stranded RNA (dsRNA), a potential byproduct of in vitro transcription of mRNA, is a potent stimulator of the innate immune system and should be removed during purification.[14]
-
Physicochemical Properties: LNP characteristics such as size, surface charge, and particle aggregation can influence how the immune system recognizes and responds to them.[2][15][16]
Question 2: My this compound-LNP formulation is causing high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6). How can I reduce this?
Answer: High levels of pro-inflammatory cytokines indicate a strong innate immune response. Here are several strategies to address this issue, ranging from formulation changes to purification enhancements:
-
Modify the this compound Component:
-
Adjust pKa: The pKa of the ionizable lipid is a critical factor. Lowering the pKa of ionizable lipids (e.g., in the 6.6–6.9 range) can reduce immunogenicity while maintaining transfection efficiency.[17]
-
Biodegradable Lipids: Consider incorporating biodegradable lipids, which can be broken down into less immunogenic components.[17]
-
-
Optimize the PEG-Lipid:
-
Reduce PEG Chain Length and Molar Ratio: Studies have shown that reducing the PEG chain length and the molar ratio of PEG-lipids in the formulation can increase antigen-specific antibody and CD8+ T cell responses while potentially lowering inflammatory cytokine production.[14]
-
Alternative Stealth Polymers: Replace PEG with alternative polymers like mannose-based lipids or poly(2-oxazoline) (PEOZ) to avoid anti-PEG antibody responses.[17]
-
-
Enhance LNP Purification:
-
Impurities from the manufacturing process can be a significant source of immunogenicity. Implementing stringent purification methods is crucial. Tangential Flow Filtration (TFF) is a highly effective method for removing contaminants like free lipids, dsRNA, and residual solvents.
-
-
Control Physicochemical Properties:
-
Particle Size: Aim for a consistent and optimal particle size, as this can affect immune uptake. Larger particles (around 100 nm) have been shown to enhance antibody titers in some cases without excessive inflammation.[17]
-
Surface Charge: The zeta potential of your LNPs can influence their interaction with cells. A neutral surface charge at physiological pH is generally preferred to reduce non-specific interactions.[15]
-
Signaling Pathway of LNP-Induced Innate Immunity
Question 3: We are observing rapid clearance of our LNPs in vivo. Could this be related to immunogenicity, and how can we address it?
Answer: Yes, rapid clearance is often linked to immunogenicity, particularly due to the PEG component of the LNP. This is known as the Accelerated Blood Clearance (ABC) phenomenon.[8][9][10]
-
Cause: The first dose of PEGylated LNPs can induce the production of anti-PEG IgM and IgG antibodies.[12] When a subsequent dose is administered, these pre-existing antibodies can bind to the PEG on the LNP surface, leading to complement activation and rapid uptake and clearance by macrophages.[8][9][10]
-
Troubleshooting Strategies:
-
Modify PEG Structure:
-
Optimize Administration:
-
Route of Administration: Intramuscular injections may be more suitable for repeated dosing compared to intravenous injections, as they can create a depot effect and reduce systemic exposure.[7]
-
-
Alternative Polymers: As mentioned previously, replacing PEG with other hydrophilic polymers is a promising strategy.[17]
-
Table 1: Example Data on LNP Clearance with Different Formulations
| LNP Formulation | PEG Type | Anti-PEG IgM (Titer) | Circulation Half-life (hours) |
| Control LNP | Linear mPEG-2000 | 1:1280 | 2.5 |
| Formulation A | Branched PEG-2000 | 1:160 | 10.2 |
| Formulation B | Mannose-Lipid | Not Detected | 12.5 |
This table presents hypothetical data for illustrative purposes.
Question 4: What is the best method to purify our LNPs to reduce immunogenicity?
Answer: For biologics like LNPs, a robust purification strategy is essential to minimize immunogenicity. While traditional methods like dialysis can be used, Tangential Flow Filtration (TFF) is highly recommended for its efficiency and scalability.
-
Why TFF? TFF, also known as cross-flow filtration, is effective at separating LNPs from smaller contaminants based on size. It can efficiently remove:
-
Unencapsulated mRNA/DNA
-
Free lipids and detergents
-
Residual organic solvents (e.g., ethanol) from the formulation process
-
Other small-molecule impurities
-
Experimental Protocol: LNP Purification by Tangential Flow Filtration (TFF)
Objective: To purify this compound-based LNPs and remove process-related impurities.
Materials:
-
TFF system with a peristaltic pump
-
Hollow fiber filter cartridge with an appropriate molecular weight cut-off (e.g., 100-300 kDa)
-
Crude LNP suspension
-
Diafiltration buffer (e.g., sterile PBS, pH 7.4)
-
Pressure gauges and sterile tubing
Methodology:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the system with the diafiltration buffer.
-
Concentration (Optional): If the initial LNP suspension is too dilute, it can be concentrated by running the system with the permeate valve open and the retentate valve partially closed until the desired volume is reached.
-
Diafiltration:
-
Begin circulating the LNP suspension through the hollow fiber cartridge.
-
Continuously add fresh diafiltration buffer to the retentate vessel at the same rate that the permeate is being removed. This washes away smaller impurities while retaining the LNPs.
-
Perform at least 5-10 diavolumes to ensure thorough removal of contaminants. A diavolume is the volume of the product being processed.
-
-
Final Concentration and Harvest: After diafiltration, concentrate the purified LNP suspension to the desired final concentration.
-
Sterile Filtration: Filter the final product through a 0.22 µm sterile filter into a sterile container.
-
Characterization: Analyze the purified LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency to ensure quality.
Experimental Workflow for Immunogenicity Screening
// Nodes Formulate [label="1. Formulate LNP Variants\n(e.g., different lipids, PEG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterize [label="2. Physicochemical Characterization\n(Size, PDI, Zeta, Encapsulation)", fillcolor="#FBBC05", fontcolor="#202124"]; InVitro [label="3. In Vitro Immunogenicity Assay\n(PBMC stimulation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="4. Measure Cytokine Release\n(ELISA for TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Select [label="5. Select Lead Candidates\n(Low cytokine profile)", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF", width=2, height=1]; InVivo [label="6. In Vivo Studies\n(Animal models)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="7. Analyze In Vivo Response\n(Pharmacokinetics, Antibody Titer)", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="8. Final Formulation Selection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Formulate -> Characterize; Characterize -> InVitro; InVitro -> Measure; Measure -> Select; Select -> InVivo [label="Proceed"]; Select -> Formulate [label="Re-formulate", style=dashed]; InVivo -> Analyze; Analyze -> Final; } caption: "Workflow for screening LNP formulations."
Question 5: How do I set up an in vitro assay to screen for the immunogenicity of different this compound-LNP formulations?
Answer: An excellent way to screen LNP formulations is by using an in vitro assay with human peripheral blood mononuclear cells (PBMCs). This assay allows you to assess the innate immune response by measuring cytokine production.
Experimental Protocol: In Vitro Immunogenicity Screening using PBMCs
Objective: To compare the pro-inflammatory potential of different this compound-LNP formulations.
Materials:
-
Cryopreserved human PBMCs from healthy donors
-
RPMI-1640 cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Different this compound-LNP formulations, including a negative control (buffer) and a positive control (e.g., Lipopolysaccharide, LPS)
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-6
Methodology:
-
PBMC Preparation: Thaw cryopreserved PBMCs according to the supplier's protocol. Wash the cells and resuspend them in complete RPMI-1640 medium. Determine cell viability and concentration using a cell counter.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
LNP Treatment:
-
Prepare serial dilutions of your LNP formulations in cell culture medium.
-
Add the LNP dilutions to the wells containing PBMCs. Include wells for the negative control (medium only) and the positive control (LPS at 100 ng/mL).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Quantification (ELISA):
-
Use commercial ELISA kits to measure the concentration of TNF-α and IL-6 in the collected supernatants, following the manufacturer's instructions.
-
Briefly, this involves coating a plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, adding a substrate, and finally reading the absorbance on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.
-
Compare the cytokine levels induced by the different LNP formulations. Formulations that induce lower levels of pro-inflammatory cytokines are considered less immunogenic.
-
Table 2: Example Data from In Vitro PBMC Assay
| LNP Formulation | Concentration (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Medium Control | N/A | 15.2 | 25.8 |
| LPS Control | 0.1 | 2540.5 | 4120.3 |
| Standard this compound-LNP | 10 | 1850.6 | 3200.1 |
| Low pKa this compound-LNP | 10 | 450.2 | 980.7 |
| PEG-Alternative LNP | 10 | 1790.3 | 3150.4 |
This table presents hypothetical data for illustrative purposes.
By following these troubleshooting guides and protocols, you can systematically address and reduce the immunogenicity of your this compound-based LNP formulations, leading to safer and more effective therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.usuhs.edu [scholar.usuhs.edu]
- 5. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]
- 8. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Distinguishing Oxidative Impurities From Ionizable Lipids Used in LNP Formulations | Technology Networks [technologynetworks.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Establishing correlation between in vitro potency and in vivo immunogenicity for mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System | Semantic Scholar [semanticscholar.org]
- 17. Navigating the Immunogenicity of Lipid Nanoparticles - Insights into IgE and IgM Dynamics - Creative Biolabs [non-igg-ab.creative-biolabs.com]
Technical Support Center: Overcoming Off-Target Effects with TCL053 Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing TCL053-based lipid nanoparticles (LNPs) for the delivery of CRISPR/Cas9 components, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for CRISPR/Cas9 delivery?
This compound is an ionizable amino lipid that is a key component of lipid nanoparticles (LNPs) designed for the delivery of nucleic acids, such as messenger RNA (mRNA) and single guide RNA (sgRNA).[1][2][3] It is utilized in the formulation of LNPs to encapsulate and deliver CRISPR/Cas9 machinery, including Cas9 mRNA and sgRNAs, into target cells. This compound-containing LNPs have demonstrated high efficiency for in vivo gene editing.[1][2]
Q2: What are off-target effects in the context of CRISPR/Cas9 gene editing?
Off-target effects are unintended genomic alterations, including insertions, deletions, or point mutations, that occur at sites other than the intended on-target locus. These effects can arise when the CRISPR/Cas9 complex recognizes and cleaves DNA sequences that are similar to the target sequence.
Q3: How can the delivery method, specifically this compound-LNPs, help in overcoming off-target effects?
While direct comparative studies quantifying a reduction in off-target effects specifically due to this compound are not extensively documented, the use of LNPs for delivering CRISPR/Cas9 components as mRNA or ribonucleoprotein (RNP) can inherently minimize off-target effects compared to plasmid DNA delivery. This is because mRNA and RNP have a shorter half-life in the cell, leading to transient expression of the Cas9 nuclease. This limited timeframe for Cas9 activity reduces the chances of it cleaving at unintended genomic sites. Efficient delivery systems like this compound-LNPs can enable the use of lower, yet effective, doses of the CRISPR components, which may also contribute to reduced off-target activity. One study noted that gene editing in the liver was achieved using LNPs with bioreducible lipids, where on-target editing was observed in the absence of off-target effects.[1]
Q4: What is the general mechanism of this compound-LNP entry into cells and release of its cargo?
This compound-LNPs are typically taken up by cells through a process called endocytosis. Once inside the cell within an endosome, the acidic environment of the endosome causes the ionizable lipid this compound to become protonated. This positive charge facilitates the disruption of the endosomal membrane, allowing the encapsulated cargo (e.g., Cas9 mRNA and sgRNA) to be released into the cytoplasm.
Troubleshooting Guides
Issue 1: High Off-Target Editing Detected
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal sgRNA Design | - Use bioinformatics tools to design sgRNAs with high on-target scores and minimal predicted off-target sites.- Perform a BLAST search of your sgRNA sequence against the target genome to identify potential off-target loci. |
| High Concentration of CRISPR Components | - Titrate the dose of the this compound-LNP formulation to determine the lowest effective concentration that maintains high on-target editing with minimal off-target effects. |
| Prolonged Cas9 Expression | - If delivering Cas9 as mRNA, consider the stability of the mRNA. While transient, prolonged expression can still contribute to off-target effects.- For maximal reduction of off-target effects, consider delivering the Cas9 protein and sgRNA as a pre-complexed ribonucleoprotein (RNP). This ensures the shortest possible activity window for the nuclease. |
| Cell Line Susceptibility | - Off-target effects can be cell-type dependent. If possible, validate your sgRNA and delivery system in a relevant cell line before moving to more complex or primary cells. |
Issue 2: Low On-Target Editing Efficiency
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient LNP Formulation | - Ensure the molar ratio of the lipid components is optimal. A reported formulation for in vivo muscle delivery is This compound/DPPC/cholesterol/DMG-PEG (60:10.6:27.3:2.1) .[4]- Verify the quality and purity of all lipid components and the nucleic acid cargo. |
| Poor LNP Quality | - Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency. Aim for a particle size between 80-150 nm and a PDI below 0.2 for in vivo applications.- Use techniques like Dynamic Light Scattering (DLS) for size and PDI, and a RiboGreen assay for encapsulation efficiency. |
| Suboptimal Delivery Protocol | - Optimize the dose of LNPs administered to the cells or animal model.- For in vitro experiments, ensure cells are healthy and at an appropriate confluency (typically 70-90%) at the time of transfection. |
| Ineffective sgRNA | - Test multiple sgRNA sequences for the target gene to identify the one with the highest on-target activity. |
Data Presentation
Researchers should aim to quantify both on-target and off-target editing frequencies to optimize their experimental conditions. The following table provides an example of how to structure such data for comparison.
Table 1: Example Data Structure for On-Target and Off-Target Editing Analysis
| Delivery Method | Cargo | On-Target Editing (%) | Off-Target Site 1 (%) | Off-Target Site 2 (%) | Off-Target Site 3 (%) |
| This compound-LNP | Cas9 mRNA + sgRNA | e.g., 65 | e.g., 0.1 | e.g., <0.05 | e.g., <0.05 |
| Competitor LNP | Cas9 mRNA + sgRNA | e.g., 50 | e.g., 0.3 | e.g., 0.1 | e.g., <0.05 |
| Electroporation | Cas9 RNP | e.g., 70 | e.g., <0.05 | e.g., <0.05 | e.g., <0.05 |
Data presented are hypothetical and for illustrative purposes only.
Experimental Protocols
This compound-LNP Formulation via Microfluidic Mixing
This protocol is a general guideline for the formulation of LNPs using a microfluidic device.
-
Preparation of Stock Solutions:
-
Dissolve this compound, DPPC, cholesterol, and DMG-PEG in ethanol to create a lipid stock solution. The molar ratio should be optimized, with a starting point of 60:10.6:27.3:2.1.
-
Dissolve Cas9 mRNA and sgRNA in a low pH buffer (e.g., citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system (e.g., NanoAssemblr).
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Set the desired flow rate ratio (FRR) and total flow rate (TFR). An FRR of 3:1 (aqueous:ethanolic) is a common starting point.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Purification and Characterization:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated components.
-
Characterize the LNPs for size and PDI using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after lysing the LNPs with a detergent.
-
Assessment of Off-Target Effects by GUIDE-seq
GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing) is a method to identify off-target cleavage sites.
-
Transfection:
-
Co-transfect the target cells with the this compound-LNP carrying the CRISPR/Cas9 components and a double-stranded oligodeoxynucleotide (dsODN) tag.
-
-
Genomic DNA Isolation:
-
After a desired incubation period (e.g., 72 hours), harvest the cells and isolate high-molecular-weight genomic DNA.
-
-
Library Preparation:
-
Fragment the genomic DNA.
-
Perform end-repair and A-tailing.
-
Ligate a universal adapter.
-
Amplify the library using primers specific to the integrated dsODN tag and the universal adapter.
-
-
Sequencing and Analysis:
-
Perform next-generation sequencing (NGS) on the prepared library.
-
Use bioinformatics tools to map the reads to the reference genome and identify sites of dsODN integration, which correspond to the off-target cleavage sites.
-
Mandatory Visualization
Caption: Cellular uptake and mechanism of action for this compound-LNP delivered CRISPR/Cas9.
Caption: Experimental workflow for this compound-LNP formulation and off-target analysis.
References
Technical Support Center: Best Practices for TCL053
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing TCL053, a novel ionizable amino lipid crucial for the formulation of lipid nanoparticles (LNPs) for advanced therapeutic delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an ionizable amino lipid that is a key component in the formation of lipid nanoparticles (LNPs).[1][2][3][4] It is particularly effective for encapsulating and delivering nucleic acids, such as messenger RNA (mRNA) and single-guide RNA (sgRNA) for CRISPR-Cas9 gene editing systems.[1][2][3][5] Its primary application is in the development of non-viral vectors for gene therapy and vaccines, with notable use in research for diseases like Duchenne muscular dystrophy.[1][5]
Q2: What are the key chemical properties of this compound?
A2: this compound is characterized by its ionizable headgroup, which has a pKa of 6.8. This property is critical for the efficient encapsulation of nucleic acids at an acidic pH and for their subsequent release into the cytoplasm following cellular uptake.[1][4] The molecule also possesses a lipid tail that facilitates the formation of the LNP structure.
Q3: How should I properly store this compound powder and its solutions?
A3: Proper storage is crucial to maintain the integrity and performance of this compound. For long-term storage, the solid powder form should be kept at -20°C. Stock solutions of this compound in an organic solvent like ethanol can be stored at -20°C for up to one month, and for longer durations of up to six months at -80°C.[3] It is recommended to prepare fresh working solutions for each experiment to ensure optimal results.
Q4: What are the recommended solvents for dissolving this compound?
A4: this compound is soluble in various organic solvents. For the preparation of lipid stock solutions for LNP formulation, ethanol is a commonly used solvent.
Q5: What are the typical components of a this compound-based LNP formulation?
A5: A standard this compound-based LNP formulation typically consists of four main components:
-
Ionizable Lipid: this compound
-
Helper Lipid: A phospholipid such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) provides structural integrity.[2][3]
-
Cholesterol: Stabilizes the nanoparticle structure and aids in membrane fusion.[2][3]
-
PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (PEG-DMG), prevents aggregation and reduces non-specific interactions.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and use of this compound-based lipid nanoparticles.
Problem 1: High Polydispersity Index (PDI) of LNPs
-
Question: My formulated LNPs have a PDI value greater than 0.2, indicating a heterogeneous population. What could be the cause and how can I resolve this?
-
Answer: A high PDI can result from several factors. Suboptimal mixing of the lipid and aqueous phases during formulation is a common cause. Ensure rapid and consistent mixing. The quality of the lipid components is also critical; use high-purity lipids and prepare fresh stock solutions.[6] The ratio of the lipid components, particularly the PEGylated lipid, can also influence the PDI.[7] Systematically optimizing the molar ratios of the lipids in your formulation can help reduce the PDI.[7] Additionally, post-formulation extrusion through a membrane with a defined pore size can help to achieve a more uniform particle size distribution.[7]
Problem 2: Low Encapsulation Efficiency of Nucleic Acids
-
Question: I am observing a low encapsulation efficiency (less than 90%) for my mRNA/sgRNA. What steps can I take to improve this?
-
Answer: Low encapsulation efficiency is often linked to the formulation parameters. The ratio of the ionizable lipid (this compound) to the nucleic acid is a critical factor; increasing the molar ratio of this compound may improve encapsulation.[6] The pH of the buffer used for the nucleic acid solution is also important. An acidic buffer (typically pH 4-5) is required to protonate the ionizable lipid, facilitating its interaction with the negatively charged nucleic acid backbone. Ensure the integrity of your nucleic acid, as degraded RNA will not encapsulate efficiently.[6] Working in an RNase-free environment is essential to prevent nucleic acid degradation.[6]
Problem 3: Poor In Vitro Transfection Efficiency
-
Question: My this compound-LNPs show good physicochemical properties, but I am seeing low transfection efficiency in my cell culture experiments. What could be the issue?
-
Answer: Low transfection efficiency can be multifactorial. The overall surface charge (zeta potential) of your LNPs can affect their interaction with the cell membrane; this can be modulated by adjusting the lipid ratios.[6] Transfection efficiency is also highly cell-type dependent, and the formulation may need to be optimized for your specific cell line.[6] The dose of the nucleic acid being delivered is another critical parameter; perform a dose-response experiment to identify the optimal LNP concentration for your cells. Finally, ensure that the endosomal escape of the nucleic acid is efficient, as this is a key step for successful delivery.
Problem 4: LNP Aggregation Upon Storage
-
Question: I have noticed that my LNP formulation aggregates over time, even when stored at 4°C. How can I prevent this?
-
Answer: Aggregation can be a sign of LNP instability. The PEGylated lipid in the formulation plays a crucial role in preventing aggregation by providing a steric barrier.[8] Ensure that the molar percentage of the PEG-lipid is optimal. For long-term storage, freezing the LNP suspension at -20°C or -80°C is recommended. However, freeze-thaw cycles can also induce aggregation.[9] To mitigate this, consider the use of cryoprotectants such as sucrose or trehalose before freezing.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and formulation of this compound-based LNPs.
Table 1: Recommended Storage Conditions for this compound and LNP Formulations
| Material | Form | Storage Temperature | Duration | Reference |
| This compound | Powder | -20°C | Long-term | [10] |
| This compound Stock Solution | In Ethanol | -20°C | Up to 1 month | [3] |
| This compound Stock Solution | In Ethanol | -80°C | Up to 6 months | [3] |
| This compound-LNP Formulation | Aqueous Suspension | 4°C | Short-term (days to weeks) | [11] |
| This compound-LNP Formulation | Aqueous Suspension | -20°C or -80°C | Long-term (months) | [11] |
Table 2: Effect of Storage Temperature on LNP Stability (Example Data)
| Storage Temperature | Duration | Change in Particle Size | Change in Encapsulation Efficiency | Reference |
| 4°C | 3 months | Minimal change | Not significant | [11] |
| 4°C | 6 months | Slight increase | Steady decrease | [11] |
| -20°C | 6 months | Stable | More stable than 4°C storage | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound-based Lipid Nanoparticles (LNPs)
This protocol describes a general method for preparing this compound-LNPs encapsulating mRNA using a microfluidic mixing approach.
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (PEG-DMG)
-
Ethanol (200 proof, RNase-free)
-
mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device and cartridges
-
Syringes
-
Dialysis cassette (e.g., 10 kDa MWCO) or centrifugal filter units
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
Procedure:
-
Prepare Lipid Stock Solutions:
-
Dissolve this compound, DPPC, cholesterol, and PEG-DMG in ethanol to prepare individual stock solutions. Gentle heating may be required to fully dissolve some lipids.
-
-
Prepare the Lipid Mixture:
-
Combine the lipid stock solutions in the desired molar ratio. A commonly used molar ratio for this compound:DPPC:Cholesterol:PEG-DMG is 50:10:38.5:1.5. Vortex the mixture to ensure homogeneity.
-
-
Prepare the Aqueous Phase:
-
Dilute the mRNA to the desired concentration in the acidic buffer.
-
-
Microfluidic Mixing:
-
Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in acidic buffer) into another syringe.
-
Set the flow rates on the microfluidic device. A typical flow rate ratio of the aqueous phase to the organic phase is 3:1.
-
Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP suspension.
-
To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette. Alternatively, use centrifugal filter units for buffer exchange.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge of the LNPs.
-
Quantify the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
-
Storage:
-
Store the final LNP formulation at 4°C for short-term use or aliquot and store at -80°C for long-term storage.
-
Protocol 2: Characterization of LNP Size and Polydispersity Index (PDI)
Instrumentation: Dynamic Light Scattering (DLS) instrument
Procedure:
-
Sample Preparation: Dilute a small aliquot of the LNP suspension in sterile-filtered PBS to a concentration suitable for the DLS instrument.
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the DLS instrument.
-
Data Acquisition: Set the instrument parameters and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the LNPs.
-
Data Analysis: The instrument's software will analyze the data to calculate the Z-average diameter (mean particle size) and the PDI. A PDI value below 0.2 is generally considered acceptable for a monodisperse LNP formulation.[6]
Visualizations
Diagram 1: Cellular Uptake and Endosomal Escape of this compound-LNPs
Caption: Cellular uptake and endosomal escape pathway of a this compound-LNP.
Diagram 2: Experimental Workflow for this compound-LNP Formulation and Characterization
Caption: Workflow for the formulation and characterization of this compound-LNPs.
References
- 1. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 2361162-70-9 | BroadPharm [broadpharm.com]
- 5. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. beckman.com [beckman.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up TCL053 LNP Production for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on scaling up the production of TCL053-based Lipid Nanoparticles (LNPs) for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP formulations?
A1: this compound is a novel, ionizable lipid that serves as a key component in LNP formulations for the delivery of nucleic acids, such as mRNA, to cells.[1][2][3][4] Its ionizable nature is crucial for the efficient encapsulation of negatively charged nucleic acids during formulation at a low pH and for facilitating their release into the cytoplasm following cellular uptake.[1][4] this compound-based LNPs have shown particular promise for intramuscular delivery of genetic material.[2][4]
Q2: What is a typical molar ratio for a this compound LNP formulation?
A2: A reported formulation for this compound-based LNPs uses the following molar ratio: This compound : DPPC : Cholesterol : DMG-PEG = 60 : 10.6 : 27.3 : 2.1 .[2] This formulation has been shown to achieve a high encapsulation rate and a desirable particle size.[2]
Q3: What are the critical quality attributes (CQAs) to monitor during the scale-up of this compound LNP production?
A3: Key CQAs for LNP production include particle size, polydispersity index (PDI), encapsulation efficiency, and the stability of the final product.[5][6] Consistent monitoring of these attributes is essential to ensure batch-to-batch reproducibility and the overall efficacy of the drug product.[7]
Q4: What are the main challenges encountered when scaling up LNP production?
A4: Common challenges include maintaining consistent particle size and PDI, ensuring high encapsulation efficiency, the removal of residual solvents, and preventing contamination.[7][8] Transitioning from small-scale laboratory methods to larger-scale manufacturing can be complex and requires careful optimization of process parameters.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Increased Particle Size and/or PDI | - Inefficient mixing of lipid and aqueous phases.- Suboptimal flow rate ratio.- Aggregation of LNPs post-formulation. | - Ensure proper functioning of the microfluidic mixing setup.- Optimize the total flow rate and the flow rate ratio (aqueous to ethanol phase). A common starting point is a 3:1 ratio.- Evaluate the need for and concentration of a PEGylated lipid to provide steric stability. |
| Low Encapsulation Efficiency | - Incorrect pH of the aqueous buffer.- Suboptimal lipid-to-mRNA ratio.- Degradation of mRNA. | - Ensure the aqueous buffer (e.g., citrate buffer) has a pH between 3 and 5 to protonate the ionizable lipid (this compound) for efficient nucleic acid complexation.- Optimize the weight ratio of the ionizable lipid to the mRNA.- Handle mRNA under RNase-free conditions and store it appropriately. |
| Batch-to-Batch Inconsistency | - Variations in raw material quality.- Inconsistent process parameters (e.g., flow rates, temperature).- Lack of a standardized protocol. | - Qualify all raw material lots before use.- Implement strict process controls and automated systems to ensure consistent operation.- Develop and adhere to a detailed Standard Operating Procedure (SOP) for the entire manufacturing process. |
| Residual Ethanol Content | - Inefficient dialysis or tangential flow filtration (TFF).- Incorrect buffer exchange parameters. | - Optimize the dialysis or TFF process by adjusting the membrane cutoff, processing time, and buffer volume.- Ensure complete buffer exchange to remove residual ethanol. |
Data Presentation
Table 1: Example Formulation and Characterization of this compound LNPs
| Parameter | Value |
| Lipid Composition (molar ratio) | |
| This compound | 60 |
| DPPC | 10.6 |
| Cholesterol | 27.3 |
| DMG-PEG | 2.1 |
| Characterization | |
| Particle Size (nm) | 79.1[2] |
| Encapsulation Efficiency (%) | 96[2] |
Table 2: Illustrative Impact of Flow Rate Ratio on LNP Characteristics (Hypothetical Data for Preclinical Scale-Up)
| Flow Rate Ratio (Aqueous:Ethanol) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 2:1 | 95 | 0.18 | 92 |
| 3:1 | 80 | 0.12 | 96 |
| 4:1 | 75 | 0.15 | 94 |
Experimental Protocols
Protocol 1: Preparation of this compound LNP Formulation for Preclinical Studies using Microfluidics
-
Preparation of Lipid Phase (Ethanol):
-
Dissolve this compound, DPPC, Cholesterol, and DMG-PEG in 100% ethanol to the desired final lipid concentration.
-
Ensure complete dissolution, gentle heating may be applied if necessary.
-
-
Preparation of Aqueous Phase (Buffer):
-
Dilute the mRNA payload in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0) to the target concentration.
-
Ensure all solutions are prepared in an RNase-free environment.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system (e.g., NanoAssemblr) with the appropriate microfluidic cartridge.
-
Load the lipid-ethanol solution and the aqueous-mRNA solution into separate syringes.
-
Set the desired total flow rate and flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
Initiate the mixing process to form the LNPs.
-
-
Purification and Concentration:
-
Immediately after formation, dialyze the LNP solution against a suitable buffer (e.g., PBS, pH 7.4) using an appropriate molecular weight cutoff dialysis cassette to remove ethanol and unencapsulated mRNA.
-
Alternatively, for larger volumes, use tangential flow filtration (TFF) for purification and concentration.
-
-
Sterile Filtration:
-
Filter the purified LNP suspension through a 0.22 µm sterile filter into a sterile container.
-
-
Characterization:
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a RiboGreen assay or a similar fluorescence-based method.
-
Assess the zeta potential to understand the surface charge of the LNPs.
-
Visualizations
Caption: Workflow for this compound LNP Production.
References
- 1. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. susupport.com [susupport.com]
- 6. azonano.com [azonano.com]
- 7. helixbiotech.com [helixbiotech.com]
- 8. eu-assets.contentstack.com [eu-assets.contentstack.com]
Technical Support Center: Troubleshooting TCL053 LNP Size and Polydispersity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCL053 lipid nanoparticles (LNPs). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues related to the size and polydispersity of this compound LNPs.
Issue 1: Observed LNP size is larger than the expected range.
If your this compound LNPs are consistently larger than the typical size range of 80-120 nm, it can impact their biodistribution and efficacy. The following table outlines potential causes and corrective actions.
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Mixing Speed | Increase the Total Flow Rate (TFR) during microfluidic synthesis. Slower flow rates often result in the formation of larger particles.[1] | Faster mixing promotes rapid nanoprecipitation, which is crucial for forming smaller, more uniform nanoparticles.[1] |
| Incorrect Lipid Concentration | Ensure the total lipid concentration in the organic phase (ethanol) is within the recommended range. Higher lipid concentrations can lead to the formation of larger particles.[1][2] | Lower lipid concentrations generally result in smaller LNPs due to the availability of lipids during nanoparticle formation.[1] |
| Low PEG-Lipid Content | Verify the molar percentage of the PEGylated lipid in your formulation. Insufficient PEG-lipid can lead to particle aggregation and an increase in apparent size.[1][3] | Higher concentrations of PEG-lipids help to stabilize the nanoparticles and prevent aggregation, often resulting in smaller and more uniform LNPs.[1] |
Issue 2: High Polydispersity Index (PDI) values.
A Polydispersity Index (PDI) value greater than 0.2 suggests a heterogeneous population of nanoparticles, which is generally undesirable for clinical applications.[4] A PDI of 0.3 and below is often considered acceptable for lipid-based carriers like liposomes.[4]
| Potential Cause | Recommended Action | Rationale |
| Inconsistent Mixing Process | Ensure a consistent and reproducible mixing method. For microfluidics, check for any obstructions in the channels and ensure the pumps are functioning correctly. | The manufacturing process and synthesis parameters significantly influence the final size and polydispersity of nanoparticles.[3] |
| Lipid Formulation Issues | Re-evaluate the molar ratios of the lipid components. The composition of the LNP, including the specific lipids used, can affect the PDI. | Both the composition and the manufacturing process have a major impact on the final nanoparticle polydispersity.[3] |
| Post-formulation Aggregation | Analyze the PDI immediately after formulation and then again after a period of storage to check for instability. | Maintaining the stability of an LNP formulation is crucial as instability can lead to the degradation of the genetic material and reduced effectiveness.[5] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting out-of-specification LNP size and PDI.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in LNP formulations?
A1: this compound is an ionizable amino lipid.[6] In LNP formulations, ionizable lipids are a critical component, typically making up around 50% of the lipid composition.[7] They are designed to have a charge that changes with the pH of the surrounding solution, which facilitates the encapsulation of nucleic acids.[7] this compound has been used in the creation of lipid nanoparticles and has a pKa of 6.8.[6]
Q2: How does the PEG-lipid component influence LNP characteristics?
A2: The PEGylated lipid (PEG-lipid) is a crucial component in LNP formulations, even though it is present in a small molar percentage.[7][8] Its primary roles include:
-
Stabilization: PEG-lipids on the surface of the LNP provide stability, preventing the nanoparticles from aggregating.[7][9] This is critical for maintaining a consistent particle size and for the shelf life of the formulation.[9]
-
Size Control: The presence of PEG-lipids has a significant impact on the final size of the LNPs. Formulations with even a small amount of PEG-lipid are considerably smaller and more uniform than those without.[3]
-
"Stealth" Properties: The PEG chains create a "stealth" effect, which can reduce recognition by the immune system and delay clearance from the bloodstream, thereby extending the circulation half-life.[10]
Signaling Pathway of PEG-Lipid in LNP Stabilization
Caption: The role of PEG-lipids in the stabilization and biological performance of LNPs.
Q3: What is a typical protocol for measuring LNP size and PDI?
A3: Dynamic Light Scattering (DLS) is a common and powerful technique for determining the size distribution of nanoparticles in suspension.[11] A general protocol for measuring this compound LNPs using a DLS instrument is as follows:
Experimental Protocols
Protocol: Measurement of LNP Size and Polydispersity by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
The LNP sample should be dispersed in an aqueous buffer, such as phosphate-buffered saline (PBS).[12]
-
It is important to dilute the sample to an appropriate concentration for DLS analysis to avoid issues with multiple scattering.
-
-
Instrument Setup:
-
Use a DLS instrument such as a Zetasizer.
-
Allow the instrument to warm up and stabilize.
-
Ensure the selected measurement parameters (e.g., temperature, dispersant viscosity) are correct for your sample and buffer.
-
-
Measurement Procedure:
-
Pipette the diluted LNP sample into a suitable cuvette.[12]
-
Place the cuvette into the instrument and allow it to thermally equilibrate.
-
Perform the measurement, typically consisting of multiple runs to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will analyze the fluctuations in scattered light intensity to generate a correlation function.
-
From this, the Z-average size (an intensity-weighted average size) and the Polydispersity Index (PDI) are calculated.
-
Review the quality of the data, including the correlation curve and the size distribution report, to ensure a reliable measurement.
-
References
- 1. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 4. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [progen.com]
- 6. This compound, 2361162-70-9 | BroadPharm [broadpharm.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helixbiotech.com [helixbiotech.com]
- 10. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lsinstruments.ch [lsinstruments.ch]
- 12. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
Validation & Comparative
A Comparative Guide to TCL053 and DLin-MC3-DMA for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The efficient and safe delivery of messenger RNA (mRNA) is a cornerstone of next-generation therapeutics, from vaccines to gene editing. At the heart of the leading delivery platforms—lipid nanoparticles (LNPs)—are ionizable lipids, which are critical for encapsulating and releasing the mRNA cargo. This guide provides an objective comparison of two prominent ionizable lipids: the well-established DLin-MC3-DMA and the novel TCL053, focusing on their performance in mRNA delivery, supported by experimental data.
Performance Comparison
While direct head-to-head studies are limited, a comparative analysis of their performance can be synthesized from available research. DLin-MC3-DMA is renowned for its high efficiency in liver-targeted delivery, a key feature of the first FDA-approved siRNA therapeutic, Onpattro®.[1][2] In contrast, this compound has emerged as a potent candidate for intramuscular mRNA delivery, showing promise for applications such as vaccines and therapies for muscle disorders.
Below is a summary of their physicochemical characteristics and in vivo performance, compiled from studies utilizing luciferase mRNA as a reporter.
| Parameter | DLin-MC3-DMA-LNP | This compound-LNP | Reference |
| Lipid Molar Ratio | 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG-lipid) | 60:10.6:27.3:2.1 (this compound:DPPC:Cholesterol:DMG-PEG) | [3] |
| Particle Size (Z-average) | ~80 - 100 nm | ~79.1 nm | [4][5] |
| Polydispersity Index (PDI) | < 0.2 | Not explicitly stated, but generally < 0.2 for similar formulations | [4] |
| mRNA Encapsulation Efficiency | > 85% | ~96% | [6] |
| Primary Target Tissue(s) | Liver, Spleen | Skeletal Muscle | [7][8] |
| In Vivo Transfection Efficiency (Luciferase Expression) | High expression in the liver following intravenous administration. | Robust and localized expression in muscle tissue after intramuscular injection. | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical protocols used in the formulation and evaluation of LNPs containing this compound and DLin-MC3-DMA.
Lipid Nanoparticle Formulation (Microfluidic Mixing)
The use of microfluidics is a standard and reproducible method for the production of LNPs.
Materials:
-
Ionizable lipid (this compound or DLin-MC3-DMA) dissolved in ethanol.
-
Helper lipids: DSPC (for DLin-MC3-DMA) or DPPC (for this compound), Cholesterol, and a PEG-lipid (e.g., DMG-PEG) dissolved in ethanol.
-
mRNA encoding a reporter protein (e.g., Firefly Luciferase) dissolved in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
Procedure:
-
Preparation of Lipid and mRNA Solutions:
-
Prepare a stock solution of the lipid mixture in ethanol at the desired molar ratios (see table above).
-
Prepare a stock solution of the mRNA in the citrate buffer.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Set the flow rate ratio on the microfluidic device, typically at 3:1 (aqueous:organic).
-
Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of the LNPs with the mRNA encapsulated inside.
-
-
Purification and Concentration:
-
The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to physiological levels.
-
If necessary, the LNPs can be concentrated using centrifugal filter units.
-
Characterization of Lipid Nanoparticles
Particle Size and Polydispersity Index (PDI):
-
Determined by Dynamic Light Scattering (DLS). LNPs are diluted in PBS, and measurements are taken to determine the average particle size (Z-average) and the width of the size distribution (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population of nanoparticles.
mRNA Encapsulation Efficiency:
-
Commonly measured using a fluorescent dye-based assay, such as the RiboGreen assay.
-
The fluorescence of the dye is measured in the presence and absence of a detergent (e.g., Triton X-100).
-
Without the detergent, the dye binds to and detects only the free, unencapsulated mRNA.
-
In the presence of the detergent, the LNPs are lysed, releasing the encapsulated mRNA, and the dye measures the total mRNA concentration.
-
The encapsulation efficiency is calculated as: (Total mRNA - Free mRNA) / Total mRNA * 100%.[11][12]
-
In Vivo Evaluation of mRNA Delivery
Animal Model:
-
Typically, BALB/c or C57BL/6 mice are used.
Procedure:
-
Administration of mRNA-LNPs:
-
Bioluminescence Imaging:
-
At a specified time point after LNP administration (e.g., 6, 24, 48 hours), the mice are anesthetized.[13]
-
A solution of D-luciferin, the substrate for firefly luciferase, is administered via intraperitoneal injection.[13]
-
After a short incubation period for the substrate to distribute (typically 10-15 minutes), the mice are placed in an in vivo imaging system (IVIS).[14]
-
The bioluminescent signal, which is proportional to the amount of luciferase protein expressed, is captured and quantified as photon flux (photons/second).[15]
-
For more detailed analysis, organs can be harvested and imaged ex vivo to determine the precise location and intensity of luciferase expression.[14]
-
Visualizing the Processes
To better understand the experimental workflows and biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: LNP Formulation and Characterization Workflow.
References
- 1. RNA cargo size and lipid mix influence on LNP size, PDI and EE% - [insidetx.com]
- 2. researchgate.net [researchgate.net]
- 3. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sartorius.com [sartorius.com]
- 5. researchgate.net [researchgate.net]
- 6. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. abpbio.com [abpbio.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 14. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 15. Noninvasive Imaging of Lipid Nanoparticle–Mediated Systemic Delivery of Small-Interfering RNA to the Liver - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TCL053 and Other Leading Ionizable Lipids for Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ionizable lipid TCL053 with other widely used alternatives, such as DLin-MC3-DMA, SM-102, and ALC-0315. The focus is on their performance in lipid nanoparticle (LNP) formulations for the delivery of genetic payloads, supported by experimental data.
Introduction to Ionizable Lipids
Ionizable lipids are critical components of LNPs for the delivery of nucleic acid therapeutics, including siRNA and mRNA. Their pH-dependent charge is central to the encapsulation of negatively charged nucleic acids at low pH and a near-neutral surface charge at physiological pH, which reduces toxicity and prolongs circulation. Upon endocytosis into target cells, the acidic environment of the endosome protonates the ionizable lipid, facilitating endosomal escape and the release of the payload into the cytoplasm. The structure of the ionizable lipid significantly influences the efficacy, biodistribution, and safety of the LNP formulation.
Overview of this compound
This compound is a novel, three-tailed ionizable lipid that has shown significant promise for in vivo delivery of CRISPR-Cas9 components for gene editing applications, particularly in muscle tissue. A key feature of this compound is its reported low immunogenicity, which may allow for repeated administrations, a significant advantage over viral vectors like AAV.[1][2] It has a pKa of 6.8, which is within the optimal range for efficient endosomal escape.[3]
Performance Comparison
Quantitative data on the performance of this compound is primarily available from studies involving CRISPR-Cas9 delivery to muscle tissue. A direct comparison with the well-established ionizable lipid DLin-MC3-DMA has demonstrated the superior efficacy of this compound in this context.
Table 1: In Vivo Gene Editing Efficiency of this compound vs. DLin-MC3-DMA
| Ionizable Lipid | Target Tissue | Payload | In Vivo Efficacy (Exon Skipping) | Reference |
| This compound | Tibialis Anterior Muscle (DMD Mouse Model) | Cas9 mRNA & sgRNA | ~10% | [3][4] |
| DLin-MC3-DMA | Tibialis Anterior Muscle (DMD Mouse Model) | Cas9 mRNA & sgRNA | ~2% (5-fold lower than this compound) | [3][4] |
Note: Data is derived from Kenjo et al., 2021, where LNPs were administered via intramuscular injection.
At present, there is a lack of publicly available data directly comparing the performance of this compound with SM-102 and ALC-0315 for mRNA delivery, which are key components of the Moderna and Pfizer/BioNTech COVID-19 vaccines, respectively. The following table summarizes the general properties of these lipids.
Table 2: General Properties of Selected Ionizable Lipids
| Ionizable Lipid | pKa | Key Application(s) | Notable Features |
| This compound | 6.8[3] | CRISPR-Cas9 delivery to muscle | Three-tailed structure, low immunogenicity allowing repeat dosing.[1][2] |
| DLin-MC3-DMA | ~6.4 | siRNA delivery (FDA-approved in Onpattro) | Well-established, potent for hepatic gene silencing. |
| SM-102 | ~6.7 | mRNA vaccine delivery (Moderna COVID-19 vaccine) | Optimized for intramuscular mRNA delivery and robust immune response. |
| ALC-0315 | ~6.1 | mRNA vaccine delivery (Pfizer/BioNTech COVID-19 vaccine) | High efficiency for mRNA delivery and protein expression. |
Experimental Protocols
LNP Formulation via Microfluidic Mixing (this compound Example)
This protocol is based on the formulation parameters described for this compound-LNPs used in in vivo gene editing studies.
Materials:
-
Ionizable lipid: this compound
-
Helper lipid: Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)
-
Ethanol
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Nucleic acid payload (e.g., Cas9 mRNA and sgRNA)
-
Microfluidic mixing system (e.g., NanoAssemblr)
Procedure:
-
Lipid Stock Preparation: Dissolve this compound, DPPC, Cholesterol, and DMG-PEG in ethanol to achieve a final molar ratio of 60:10.6:27.3:2.1. The total lipid concentration will depend on the microfluidic system and desired particle size.
-
Aqueous Phase Preparation: Dissolve the nucleic acid payload in the aqueous buffer.
-
Microfluidic Mixing: Set the flow rates of the lipid-ethanol and aqueous phases on the microfluidic mixer. A common starting point is a 3:1 aqueous to organic phase flow rate ratio.
-
LNP Formation: The rapid mixing of the two phases within the microfluidic cartridge induces the self-assembly of the lipids around the nucleic acid payload, forming LNPs.
-
Purification: The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated nucleic acids.
Diagram of LNP Formulation Workflow:
LNP Formulation Workflow
In Vivo Gene Editing Efficiency Assessment in Muscle
This protocol outlines a general approach for assessing the in vivo exon skipping efficiency of LNP-delivered CRISPR-Cas9 components in a Duchenne Muscular Dystrophy (DMD) mouse model.
Materials:
-
This compound-LNPs encapsulating Cas9 mRNA and sgRNAs targeting a specific exon.
-
DMD mouse model (e.g., hEx45KI-mdx44 mice).
-
Anesthesia.
-
Surgical tools for tissue collection.
-
RNA extraction kit.
-
Reverse transcription reagents.
-
qPCR machine and reagents.
-
Primers and probes for target and reference genes.
Procedure:
-
Animal Dosing: Anesthetize the mice and administer the LNP formulation via intramuscular injection into the tibialis anterior muscle.
-
Tissue Collection: At a predetermined time point (e.g., 2 weeks post-injection), euthanize the mice and collect the injected muscle tissue.
-
RNA Extraction: Isolate total RNA from the muscle tissue using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using primers and probes specific for the skipped and un-skipped exon transcripts. A housekeeping gene should be used for normalization.
-
Data Analysis: Calculate the percentage of exon skipping by comparing the relative expression levels of the skipped and un-skipped transcripts.
Diagram of In Vivo Gene Editing Workflow:
In Vivo Gene Editing Workflow
Signaling Pathways and Logical Relationships
The delivery of nucleic acids by ionizable lipid nanoparticles involves a series of steps, from cellular uptake to payload release, which can be visualized as a logical pathway.
Diagram of LNP-mediated Nucleic Acid Delivery Pathway:
LNP Delivery Pathway
Conclusion
This compound is a promising ionizable lipid, particularly for in vivo gene editing applications in muscle tissue, where it has demonstrated superior performance compared to DLin-MC3-DMA. Its low immunogenicity profile suggests potential for therapeutic regimens requiring multiple doses. However, to fully assess its position in the landscape of ionizable lipids, further studies are needed to directly compare its efficacy and safety for mRNA delivery against current leading lipids such as SM-102 and ALC-0315. Researchers and drug developers should consider the specific application and target tissue when selecting an ionizable lipid for their LNP formulations.
References
Revolutionizing Muscle Gene Therapy: A Comparative Analysis of TCL053-Lipid Nanoparticle Efficacy
For Immediate Release
Kyoto, Japan - A novel ionizable lipid, TCL053, is demonstrating significant promise in the in vivo delivery of genetic material to muscle tissue, offering a potentially safer and more effective alternative to conventional delivery systems. This comparison guide provides a detailed analysis of the efficacy of this compound-based lipid nanoparticles (LNPs) in comparison to other delivery platforms, supported by experimental data from preclinical studies in a Duchenne muscular dystrophy (DMD) mouse model.
Executive Summary
Recent advancements in gene therapy have been hampered by the challenge of safe and efficient delivery of therapeutic payloads to target tissues. Viral vectors, particularly adeno-associated viruses (AAVs), have been a primary tool, but concerns regarding immunogenicity and the inability for repeated administration limit their clinical utility. This compound, a novel ionizable amino lipid, forms the core of a lipid nanoparticle (LNP) delivery system that has shown remarkable efficacy in delivering mRNA and CRISPR/Cas9 components to muscle tissue in vivo.
Key findings from studies utilizing a humanized mouse model of DMD demonstrate that this compound-LNPs can achieve superior exon-skipping efficiency and dystrophin protein restoration compared to other non-viral and even some viral-based approaches. This guide will delve into the quantitative data, experimental methodologies, and the underlying biological pathways, providing researchers, scientists, and drug development professionals with a comprehensive overview of this next-generation delivery platform.
Comparative Efficacy of this compound-LNPs
The in vivo performance of this compound-LNPs has been rigorously evaluated, primarily in the context of CRISPR/Cas9-mediated gene editing for DMD. The data presented below summarizes the key efficacy parameters of this compound-LNPs and compares them with other delivery systems.
| Delivery System | Cargo | Administration Route | Efficacy Metric | Result | Source |
| This compound-LNP | Cas9 mRNA/sgRNA | Intramuscular (IM) | Dystrophin Positive Fibers | 38.5% (after 6 injections) | Kenjo et al., 2021 |
| This compound-LNP | Cas9 mRNA/sgRNA | Intramuscular (IM) | Exon Skipping Efficiency | ~10% | Kenjo et al., 2021 |
| MC3-LNP | Cas9 mRNA/sgRNA | Intramuscular (IM) | Exon Skipping Efficiency | Lower than this compound-LNP | Kenjo et al., 2021[1] |
| in vivo-jetRNA® | Cas9 mRNA/sgRNA | Intramuscular (IM) | Exon Skipping Efficiency | Lower than this compound-LNP | Kenjo et al., 2021[1] |
| AAV vector | CRISPR/Cas9 | Intramuscular (IM) | Dystrophin Restoration | Variable, immunogenic | General literature |
| ASO | Antisense Oligonucleotide | Intramuscular (IM) | Exon Skipping Efficiency | Up to 15% (transient) | Kenjo et al., 2021[2] |
Table 1: Comparative in vivo efficacy of this compound-LNPs and other delivery systems for muscle-targeted gene therapy in DMD mouse models.
One of the landmark studies demonstrated that six intramuscular injections of this compound-LNPs carrying Cas9 mRNA and sgRNA resulted in the restoration of dystrophin protein in 38.5% of muscle fibers in a DMD mouse model.[2] Furthermore, this compound-LNPs exhibited a five-fold higher exon-skipping efficiency compared to LNPs formulated with the well-known ionizable lipid, MC3.[1][3] When compared to the commercially available in vivo mRNA delivery reagent, in vivo-jetRNA®, this compound-LNPs also demonstrated superior exon skipping efficacy.[1]
A significant advantage of the this compound-LNP system is its low immunogenicity, which allows for repeated administrations.[1] This is a critical distinction from AAV vectors, which often elicit a strong immune response that prevents subsequent dosing.[1] While antisense oligonucleotides (ASOs) can achieve high initial exon skipping, their effects are transient.[2]
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments are provided below.
This compound-LNP Formulation
Lipid nanoparticles were formulated using a microfluidic mixing device. The lipid phase, dissolved in ethanol, consisted of a precise molar ratio of the ionizable lipid this compound, the phospholipid DPPC (Dipalmitoylphosphatidylcholine), cholesterol, and a PEG-lipid (DMG-PEG) at 60:10.6:27.3:2.1.[4] This lipid solution was rapidly mixed with an aqueous phase containing the mRNA or CRISPR/Cas9 components in a citrate buffer. The resulting nanoparticles were then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated components. The final LNP product typically had a particle size of approximately 79.1 nm with a high encapsulation efficiency.[4]
In Vivo Animal Studies
All animal experiments were conducted in accordance with approved institutional guidelines. A humanized Duchenne muscular dystrophy (DMD) mouse model, which harbors a humanized exon sequence, was utilized for these studies.[1]
-
Intramuscular (IM) Injection: For local delivery, a total of 20 µg of Cas9 mRNA and sgRNA encapsulated in this compound-LNPs were injected directly into the tibialis anterior (TA) muscle of the DMD mice.[2] In studies involving repeated administrations, injections were performed at specified intervals.[2]
-
Limb Perfusion: To achieve broader muscle targeting in the hindlimb, a limb perfusion technique was employed. The this compound-LNP solution was injected into the dorsal saphenous vein while a tourniquet was applied to the upper thigh to temporarily isolate the limb's circulation.[5] This method facilitates the delivery of the therapeutic agent to multiple muscle groups within the limb.[5]
Efficacy Assessment
-
Exon Skipping Analysis: Total RNA was extracted from muscle tissue, and reverse transcription-polymerase chain reaction (RT-PCR) was performed to amplify the region of the dystrophin transcript targeted for exon skipping. The percentage of exon skipping was quantified by analyzing the intensity of the PCR bands corresponding to the skipped and unskipped transcripts.[1]
-
Dystrophin Protein Staining: Muscle cryosections were stained with an antibody specific for the dystrophin protein. The percentage of dystrophin-positive fibers was determined by counting the number of fibers showing clear sarcolemmal staining relative to the total number of muscle fibers in the section.[2]
Signaling Pathways and Experimental Workflows
The delivery of therapeutic cargo via this compound-LNPs initiates a cascade of events leading to the desired genetic modification and subsequent protein expression. The diagrams below illustrate the key signaling pathway for dystrophin restoration and the experimental workflow.
References
- 1. Low immunogenicity of LNP allows repeated administrations of CRISPR-Cas9 mRNA into skeletal muscle in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gene Therapy for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
TCL053 Outperforms Industry Standard in Preclinical Gene Editing for Duchenne Muscular Dystrophy
A novel ionizable lipid, TCL053, has demonstrated significantly higher efficacy in preclinical models of Duchenne muscular dystrophy (DMD) compared to the industry-standard lipid, DLin-MC3-DMA (MC3). In a key study, lipid nanoparticles (LNPs) formulated with this compound achieved approximately 10% exon skipping in the tibialis anterior muscle of a DMD mouse model, a rate five times greater than that observed with MC3-based LNPs.[1][2] This superior performance positions this compound as a promising candidate for the development of next-generation gene therapies for DMD and other genetic disorders.
This comparison guide provides a detailed analysis of this compound's performance against the established industry standard, MC3. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the supporting experimental data, detailed methodologies, and the underlying signaling pathways.
Performance Benchmark: this compound vs. DLin-MC3-DMA
The following table summarizes the key performance metrics of this compound and DLin-MC3-DMA in the context of in vivo gene editing for Duchenne muscular dystrophy.
| Parameter | This compound-LNP | DLin-MC3-DMA-LNP | Reference |
| Ionizable Lipid | This compound | DLin-MC3-DMA (MC3) | |
| LNP Composition (molar ratio) | This compound/DPPC/Cholesterol/DMG-PEG (60:10.6:27.3:2.1) | MC3/DSPC/Cholesterol/PEG-DMG (50:10:38.5:1.5) | [1][3] |
| Application | In vivo delivery of Cas9 mRNA and sgRNA for DMD gene editing | Industry standard for siRNA delivery (Onpattro®); widely used in pre-clinical mRNA/siRNA delivery | [3][4] |
| Performance Metric | ~10% exon skipping efficiency in tibialis anterior muscle of hDMD/mdx mice | ~2% exon skipping efficiency in the same model | [1][2] |
| Relative Efficacy | Approximately 5-fold higher than MC3-LNP | Benchmark for comparison | [1][2] |
Mechanism of Action and Signaling Pathway
The delivery of genetic material such as mRNA or CRISPR-Cas9 components into target cells by lipid nanoparticles is a multi-step process. The ionizable lipid component is critical for the success of this delivery.
At physiological pH, the ionizable lipid in the LNP is largely neutral, which helps in avoiding rapid clearance from the bloodstream.[5] Upon endocytosis by the target cell, the LNP is trafficked into an endosome. The acidic environment of the endosome protonates the ionizable lipid, leading to a net positive charge. This charge facilitates the fusion of the LNP with the endosomal membrane, allowing the encapsulated genetic payload (mRNA or CRISPR-Cas9 components) to be released into the cytoplasm. Once in the cytoplasm, the genetic material can exert its therapeutic effect, such as the translation of mRNA into a functional protein or the nuclear import of the CRISPR-Cas9 machinery to perform gene editing.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this comparison guide.
Lipid Nanoparticle Formulation
The successful formulation of LNPs is critical for their in vivo performance. A common method involves the rapid mixing of a lipid solution in ethanol with an aqueous solution containing the genetic payload using a microfluidic device.
Detailed Protocol:
-
Preparation of Lipid Stock Solutions: The ionizable lipid (this compound or DLin-MC3-DMA), helper lipids (DSPC or DPPC and cholesterol), and PEG-lipid (DMG-PEG) are dissolved in ethanol to achieve the desired molar ratios.
-
Preparation of Aqueous Phase: The genetic payload (Cas9 mRNA and sgRNA) is diluted in an acidic buffer, typically a sodium acetate buffer at pH 4.0.
-
Microfluidic Mixing: The ethanolic lipid solution and the aqueous mRNA/sgRNA solution are rapidly mixed using a microfluidic device. This rapid mixing leads to the self-assembly of the lipids around the genetic payload, forming the LNPs.
-
Purification and Buffer Exchange: The resulting LNP solution is then dialyzed against a physiological buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to remove the ethanol and exchange the buffer.
-
Sterilization and Characterization: The final LNP formulation is sterilized by filtration and characterized for key parameters including particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency of the genetic payload.
In Vivo Exon Skipping Efficiency Assay in a DMD Mouse Model
The therapeutic efficacy of the LNP formulations is evaluated by measuring their ability to induce exon skipping in a relevant animal model.
Detailed Protocol:
-
Animal Model: A humanized Duchenne muscular dystrophy (DMD) mouse model (e.g., hDMD/mdx) is used. These mice carry a human DMD gene with a mutation that can be corrected by exon skipping.
-
Administration: The this compound-LNP or MC3-LNP formulations encapsulating Cas9 mRNA and the appropriate sgRNA are administered to the mice via intramuscular injection into the tibialis anterior muscle.
-
Tissue Harvesting: After a specified period (e.g., two weeks), the mice are euthanized, and the tibialis anterior muscles are harvested.
-
RNA Extraction and Reverse Transcription: Total RNA is extracted from the muscle tissue and converted to cDNA through reverse transcription.
-
Quantitative Real-Time PCR (qRT-PCR): The level of exon skipping is quantified using qRT-PCR.[6] Specific primers are designed to amplify both the full-length (unskipped) and the shorter (skipped) dystrophin mRNA transcripts. The relative abundance of the skipped transcript is then calculated as a percentage of the total dystrophin transcripts.
Conclusion
The data presented in this guide strongly suggest that this compound is a highly effective ionizable lipid for in vivo delivery of gene-editing components to muscle tissue. Its superior performance compared to the industry-standard DLin-MC3-DMA in a preclinical model of Duchenne muscular dystrophy highlights its potential to significantly advance the development of genetic medicines. Further research and clinical evaluation are warranted to fully explore the therapeutic promise of this compound-based lipid nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. EconPapers: Low immunogenicity of LNP allows repeated administrations of CRISPR-Cas9 mRNA into skeletal muscle in mice [econpapers.repec.org]
- 3. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Site-Specific Lipid Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exon Skipping Quantification by Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of TCL053 LNP Formulations for RNA Delivery
In the rapidly evolving landscape of nucleic acid therapeutics, the development of effective and safe delivery systems is paramount. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of RNA molecules, including small interfering RNA (siRNA) and messenger RNA (mRNA). This guide provides a comparative analysis of LNP formulations incorporating the ionizable lipid TCL053, benchmarked against other well-established LNP formulations. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies.
Introduction to this compound and Benchmark Ionizable Lipids
This compound is an ionizable amino lipid that has shown promise in LNP formulations for the delivery of nucleic acids, particularly for applications requiring high efficiency and low immunogenicity, such as CRISPR/Cas9 genome editing. Its distinct three-tailed structure is designed to overcome some of the limitations of existing LNP systems. For a robust comparison, this guide will focus on benchmarking this compound LNPs against formulations containing the clinically advanced ionizable lipid DLin-MC3-DMA (MC3) and the widely used C12-200 . DLin-MC3-DMA is a key component of the first FDA-approved siRNA-LNP therapeutic, Onpattro (patisiran), making it a critical comparator for in vivo performance. C12-200 is another extensively studied ionizable lipid, particularly in the context of mRNA delivery.
Physicochemical Characterization of LNP Formulations
The physicochemical properties of LNPs are critical determinants of their stability, encapsulation efficiency, and in vivo behavior. The following table summarizes the key characteristics of this compound, DLin-MC3-DMA, and C12-200 based LNP formulations.
| Parameter | This compound LNP | DLin-MC3-DMA LNP | C12-200 LNP |
| Ionizable Lipid | This compound | DLin-MC3-DMA | C12-200 |
| Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | 60:10.6:27.3:2.1 (DPPC as helper) | 50:10:38.5:1.5 (DSPC as helper)[1][2] | 35:16:46.5:2.5 (DOPE as helper)[3][4] |
| Particle Size (Z-average, nm) | 79.1[5] | ~80 | ~100 |
| Polydispersity Index (PDI) | < 0.2 | < 0.1 | < 0.2 |
| siRNA Encapsulation Efficiency (%) | > 95% | > 90% | > 90% |
| pKa | 6.8[6] | 6.44[7] | Not specified |
In Vivo Gene Silencing Efficacy
The ultimate measure of an LNP formulation's effectiveness is its ability to deliver its RNA cargo to the target tissue and elicit the desired biological response. The following table compares the in vivo gene silencing efficacy of the different LNP formulations.
| Parameter | This compound LNP | DLin-MC3-DMA LNP | C12-200 LNP |
| Target Gene | Factor VII (liver) | Factor VII (liver) | Factor VII (liver) |
| Animal Model | Mouse | Mouse | Mouse |
| Route of Administration | Intravenous | Intravenous | Intravenous |
| Effective Dose (ED50) | Data not available for siRNA | ~0.005 mg/kg [2][7][8] | Data not available for direct comparison |
| Notes | A this compound LNP formulation delivering CRISPR/Cas9 mRNA showed ~5-fold higher exon-skipping efficiency in a DMD mouse model compared to an MC3-based LNP. | Considered the gold standard for hepatic gene silencing with siRNA. | Widely used for mRNA delivery; siRNA delivery potency may vary. |
Safety and Tolerability Profile
The safety of LNP formulations is a critical consideration for their clinical translation. This includes assessing potential immunogenicity and off-target toxicity.
| Parameter | This compound LNP | DLin-MC3-DMA LNP | C12-200 LNP |
| Immunogenicity | Reported to have low immunogenicity, allowing for repeated administrations.[5] | Generally well-tolerated at therapeutic doses. | Can induce inflammatory responses at higher doses. |
| Toxicity | No significant toxicity reported in available studies. | High doses (5 mg/kg) did not show significant increases in liver toxicity markers (ALT, AST).[1][9] | Metabolites may activate inflammatory pathways and lead to liver toxicity at higher concentrations.[10] |
| Biodistribution | Primarily targets skeletal muscle in specific administration protocols.[5] | Primarily accumulates in the liver. | Primarily accumulates in the liver.[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of LNP formulations.
LNP Formulation via Microfluidic Mixing
Objective: To prepare monodisperse LNPs with high encapsulation efficiency.
Materials:
-
Ionizable lipid (this compound, DLin-MC3-DMA, or C12-200)
-
Helper lipid (DPPC, DSPC, or DOPE)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
siRNA
-
Ethanol (100%)
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare a lipid stock solution in ethanol containing the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at the desired molar ratio.
-
Prepare an aqueous stock solution of siRNA in citrate buffer (pH 4.0).
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic).
-
The rapid mixing of the two streams induces the self-assembly of the LNPs, encapsulating the siRNA.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP solution against PBS (pH 7.4) to remove ethanol and unencapsulated siRNA.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
Figure 1. Workflow for LNP-siRNA formulation using microfluidics.
Physicochemical Characterization
Objective: To determine the size, polydispersity, and encapsulation efficiency of the formulated LNPs.
Methods:
-
Dynamic Light Scattering (DLS): To measure the Z-average diameter (particle size) and polydispersity index (PDI).
-
RiboGreen Assay: To quantify the amount of encapsulated siRNA. The fluorescence of the RiboGreen dye is significantly enhanced upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the encapsulation efficiency can be calculated.[11]
In Vivo Gene Silencing Study
Objective: To evaluate the efficacy of LNP-siRNA formulations in silencing a target gene in vivo.
Procedure:
-
Administer the LNP-siRNA formulations to mice via intravenous (tail vein) injection at various doses.
-
Include a control group treated with LNPs encapsulating a non-targeting (scrambled) siRNA.
-
After a predetermined time (e.g., 48-72 hours), collect blood samples to measure the serum levels of the target protein (e.g., Factor VII).
-
Alternatively, harvest the target organ (e.g., liver) to measure the mRNA levels of the target gene using quantitative real-time PCR (qRT-PCR).
-
Calculate the percentage of gene silencing relative to the control group.
Figure 2. Cellular pathway of LNP-mediated siRNA gene silencing.
Conclusion
The selection of an optimal LNP formulation is a multifaceted process that depends on the specific therapeutic application, target tissue, and desired safety profile. While this compound-based LNPs have demonstrated significant potential, particularly in the context of CRISPR/Cas9 delivery to muscle tissue, more direct comparative studies are needed to fully elucidate their performance for siRNA delivery relative to established benchmarks like DLin-MC3-DMA. The data presented in this guide provides a framework for researchers to make informed decisions when selecting and developing LNP formulations for their specific needs. The detailed experimental protocols and workflow diagrams offer a practical resource for the synthesis and evaluation of these advanced drug delivery systems. As the field of RNA therapeutics continues to expand, the development of novel ionizable lipids like this compound will be crucial in unlocking the full potential of this transformative technology.
References
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 2361162-70-9 | BroadPharm [broadpharm.com]
- 7. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liposomes.ca [liposomes.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Experiments Using TCL053: A Comparative Guide
This guide provides a comprehensive comparison of TCL053-based lipid nanoparticle (LNP) systems with alternative nucleic acid delivery methods. The information presented is intended for researchers, scientists, and professionals in the field of drug development to assess the reproducibility and performance of this compound in their experimental settings.
Mechanism of Action of this compound-based Lipid Nanoparticles
This compound is a novel ionizable cationic lipid that plays a crucial role in the formulation of lipid nanoparticles for the delivery of nucleic acid-based therapeutics, such as mRNA and CRISPR/Cas9 components.[1] The mechanism of action of this compound-containing LNPs is a multi-step process designed to efficiently transport the nucleic acid cargo into the cytoplasm of target cells.
At a physiological pH of approximately 7.4, ionizable lipids like this compound are largely neutral, which helps to minimize interactions with immune cells and increase the circulation half-life of the LNPs in vivo.[1][2] Upon endocytosis into the target cell, the LNP is trafficked into the endosome. The endosomal environment is progressively acidified, and this decrease in pH leads to the protonation of the ionizable lipid, giving it a positive charge. This charge facilitates the destabilization of the endosomal membrane, allowing for the release of the nucleic acid cargo into the cytoplasm, where it can be translated (in the case of mRNA) or exert its gene-editing function (in the case of CRISPR/Cas9).[2]
The following diagram illustrates the intracellular delivery pathway of nucleic acids using this compound-based LNPs.
Intracellular delivery pathway of this compound-LNPs.
Comparative Performance Data
The reproducibility of experiments involving this compound-LNPs can be evaluated by comparing its performance against other delivery systems. The following table summarizes key quantitative data from a study using this compound for in vivo delivery.
| Parameter | This compound-LNP | DLin-MC3-DMA (MC3)-LNP | Experimental Context | Source |
| Exon-Skipping Efficiency | ~10% | ~2% | In the tibialis anterior muscle of a humanized mouse model of Duchenne muscular dystrophy (DMD). | [1] |
| Fold Improvement vs. MC3 | ~5-fold higher | - | In vivo exon-skipping in DMD mouse model. | [1] |
| Serum Cytokine Levels | Elevated at 6 and 24 hours post-administration | Not reported | In vivo administration in mice. | [1] |
Experimental Protocols
To ensure the reproducibility of experiments using this compound, it is critical to follow detailed and consistent protocols. Below are representative methodologies for key experiments.
In Vivo CRISPR/Cas9-Mediated Gene Editing in a DMD Mouse Model
This protocol describes the use of this compound-LNPs to deliver Cas9 mRNA and a single-guide RNA (sgRNA) to achieve exon skipping in a humanized mouse model of Duchenne muscular dystrophy.
-
LNP Formulation:
-
Cas9 mRNA and sgRNA are separately encapsulated in LNPs composed of this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid.[1][3]
-
The components are mixed in a specific molar ratio (e.g., 60:10.6:27.3:2.1 for this compound/DPPC/cholesterol/DMG-PEG) using a microfluidic mixing device to ensure uniform particle size and encapsulation efficiency.[3]
-
The resulting LNPs are characterized for size, polydispersity, and nucleic acid encapsulation efficiency.
-
-
Animal Model and Administration:
-
Analysis of Exon Skipping:
-
At a predetermined time point post-injection, the tibialis anterior muscle is harvested.
-
Total RNA is extracted from the muscle tissue.
-
RT-PCR is performed using primers flanking the target exon to amplify the dystrophin mRNA.
-
The PCR products are analyzed by gel electrophoresis to detect the presence of a shorter transcript indicative of successful exon skipping.
-
The percentage of exon skipping is quantified using densitometry or a fragment analyzer.
-
-
Assessment of Immune Response:
The following diagram outlines the general workflow for assessing the in vivo efficacy of this compound-LNPs.
Workflow for in vivo evaluation of this compound-LNPs.
Conclusion
This compound represents a promising ionizable lipid for the formulation of LNPs for in vivo nucleic acid delivery. The available data indicates a significant improvement in efficacy for specific applications, such as exon skipping in muscle tissue, when compared to established lipids like MC3.[1] However, as with any LNP system, the potential for inducing an immune response should be considered and monitored in experimental designs.[1] The reproducibility of experiments using this compound-LNPs is contingent on the meticulous control of formulation parameters, consistent administration techniques, and standardized analytical methods. By adhering to detailed protocols, researchers can effectively evaluate and compare the performance of this compound-based delivery systems for their specific therapeutic or research applications.
References
Safety Operating Guide
Proper Disposal of TCL053: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of specialized research chemicals like TCL053. This ionizable cationic lipid, integral to lipid nanoparticle (LNP) formulations for mRNA and sgRNA delivery, must be managed as hazardous chemical waste. Adherence to established protocols is crucial to mitigate risks to personnel and the environment.
This guide provides essential information for the safe and compliant disposal of this compound and associated materials in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound involves a systematic process of segregation, containment, and labeling to ensure safe handling and compliance with hazardous waste regulations.
Waste Segregation
Proper segregation at the point of generation is the first and most critical step. Do not mix this compound waste with other waste streams.
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, experimental residues, and solvent rinsates (e.g., from methyl acetate or ethanol), in a dedicated hazardous waste container.
-
Solid Waste: All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous solid waste. This includes:
-
Gloves
-
Pipette tips
-
Wipes
-
Empty vials and containers
-
Containerization of Waste
Select appropriate containers for the segregated waste to prevent leaks and ensure safe storage.
-
For Liquid Waste: Use a non-reactive, sealable container specifically designated for flammable liquid hazardous waste. Ensure the container is compatible with the solvents in which this compound is dissolved (e.g., glass or appropriate plastic for methyl acetate and ethanol). Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
For Solid Waste: Use a durable, leak-proof plastic bag or a designated solid hazardous waste container.
Labeling of Waste Containers
Accurate and clear labeling is mandatory for regulatory compliance and the safety of waste handlers.
-
Affix a hazardous waste label to each container as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and the solvent(s) (e.g., "in Methyl Acetate," "in Ethanol"). List all components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Flammable," "Toxic").
-
The date of accumulation (the date the first waste was added).
-
The name and contact information of the generating laboratory or principal investigator.
-
Temporary Storage in the Laboratory
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Ensure the storage area is away from ignition sources, such as heat and open flames, especially for waste containing flammable solvents.
Disposal and Removal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.
Quantitative Data Summary
The following table summarizes key quantitative information relevant to the safe handling and disposal of this compound and its common solvents.
| Parameter | Value | Significance for Disposal |
| This compound | ||
| pKa | 6.8 | Indicates it is an ionizable lipid; chemical properties can change with pH. |
| Methyl Acetate | ||
| Flash Point | -10 °C (14 °F) | Highly flammable; requires storage away from ignition sources. |
| Lower Explosive Limit | 3.1% | Vapors can form an ignitable mixture with air. |
| Upper Explosive Limit | 16% | Vapors can form an ignitable mixture with air. |
| Ethanol | ||
| Flash Point | 13 °C (55 °F) | Highly flammable; requires storage away from ignition sources. |
| Lower Explosive Limit | 3.3% | Vapors can form an ignitable mixture with air. |
| Upper Explosive Limit | 19% | Vapors can form an ignitable mixture with air. |
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound hazardous waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible management of this compound waste, fostering a secure and compliant laboratory environment.
Personal protective equipment for handling TCL053
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling TCL053. As this compound is supplied in a methyl acetate solution, this guidance incorporates safety protocols for both the lipid and the solvent. All personnel must review this information before handling the material and consult their institution's specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound and the properties of its solvent, methyl acetate, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber is recommended for methyl acetate). Nitrile gloves may be suitable for short-duration tasks, but always check manufacturer's compatibility data. Double-gloving is recommended. | To prevent skin contact with this compound and methyl acetate, which can cause skin irritation, dryness, and cracking.[1] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes of the solution, which can cause serious eye irritation.[1][2][3] |
| Skin and Body Protection | A flame-retardant and chemical-resistant lab coat, long pants, and closed-toe shoes. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is advised. | To minimize skin exposure to spills and protect from the flammability hazard of methyl acetate.[1][2] |
| Respiratory Protection | All handling of this compound solution must be conducted in a certified chemical fume hood. | To avoid inhalation of methyl acetate vapors, which can cause respiratory irritation, dizziness, and drowsiness.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Verify the availability and proper condition of all required PPE.
-
Locate the nearest eyewash station and safety shower.
-
Have spill control materials (e.g., absorbent pads, sand) readily accessible.
-
-
Handling :
-
Don all required PPE before entering the designated handling area.
-
Conduct all work with the this compound solution inside the chemical fume hood.
-
Ground and bond containers when transferring the solution to prevent static discharge, as methyl acetate is highly flammable.[3]
-
Use only non-sparking tools.[4]
-
Keep the container tightly closed when not in use to minimize vapor release.
-
-
Post-Handling :
-
Wipe down the work area in the fume hood with an appropriate solvent.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure safety.
-
Liquid Waste :
-
Collect all liquid waste containing this compound and methyl acetate in a designated, labeled, and sealed hazardous waste container.
-
Do not dispose of this waste down the drain.
-
-
Solid Waste :
-
Contaminated solid waste (e.g., pipette tips, gloves, absorbent pads) must be placed in a sealed and clearly labeled hazardous waste container.
-
-
Decontamination :
-
All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated with an appropriate solvent before reuse.
-
-
Waste Pickup :
-
Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific procedures.
-
Visual Safety Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Emergency spill response plan for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
